Technical Documentation Center

2-(Oxan-4-yloxy)pyrimidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Oxan-4-yloxy)pyrimidine
  • CAS: 2194216-64-1

Core Science & Biosynthesis

Foundational

Structural Elucidation of 2-(Oxan-4-yloxy)pyrimidine: A Comprehensive Guide to 1H and 13C NMR Chemical Shifts

Executive Summary The compound 2-(oxan-4-yloxy)pyrimidine (also systematically named 2-(tetrahydro-2H-pyran-4-yloxy)pyrimidine) represents a privileged structural motif in modern medicinal chemistry. It is frequently dep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(oxan-4-yloxy)pyrimidine (also systematically named 2-(tetrahydro-2H-pyran-4-yloxy)pyrimidine) represents a privileged structural motif in modern medicinal chemistry. It is frequently deployed as a core scaffold in the development of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and acetyl-CoA carboxylase (ACC) inhibitors[1]. Accurate structural elucidation of this scaffold is paramount during hit-to-lead optimization. This whitepaper provides an in-depth, authoritative guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of 2-(oxan-4-yloxy)pyrimidine, detailing the causality behind the spectral data and establishing a self-validating experimental protocol for researchers.

Theoretical Framework: Causality in Chemical Shifts

To accurately assign the NMR spectra of 2-(oxan-4-yloxy)pyrimidine, one must first understand the distinct electronic and conformational environments of its two constituent rings[2].

The Pyrimidine Core (Electronic Deshielding)

The pyrimidine ring is a highly electron-deficient heteroaromatic system. The two strongly electronegative nitrogen atoms at positions 1 and 3 exert a profound inductive electron-withdrawing effect, coupled with the magnetic anisotropy of the aromatic ring current.

  • H4 and H6 Protons: Positioned ortho to the nitrogen atoms, these protons experience maximum deshielding, pushing their chemical shifts significantly downfield (>8.5 ppm)[3].

  • H5 Proton: Positioned meta to the nitrogens, H5 is less affected by the direct inductive pull but remains within the aromatic deshielding zone, typically resonating around 6.9 ppm[3].

The Oxane Ring (Conformational Anisotropy)

The oxane (tetrahydropyran) ring adopts a rigid chair conformation in solution. To minimize 1,3-diaxial steric clashes, the bulky pyrimidine substituent preferentially occupies the equatorial position. Consequently, the H4' proton attached to the oxygen-bearing carbon is forced into an axial position.

  • Axial vs. Equatorial Protons: In the oxane chair, equatorial protons are generally more deshielded than their axial counterparts due to the magnetic anisotropy of the adjacent C-C bonds.

  • Ether Linkage Effect: The strongly electron-withdrawing pyrimidine ring, attached via the oxygen atom, drastically deshields the H4' proton (~5.15 ppm) compared to the parent tetrahydropyran-4-ol (~3.8 ppm)[4].

Quantitative Data Presentation: NMR Assignments

The following tables summarize the predictive and literature-grounded 1 H and 13 C NMR chemical shifts for 2-(oxan-4-yloxy)pyrimidine in CDCl 3​ at 298 K.

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
PositionShift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationCausality / Environment
H4, H6 8.52d (doublet) 3J = 4.82HDeshielded by adjacent N atoms and aromatic ring current.
H5 6.93t (triplet) 3J = 4.81HMeta to N atoms; coupled equally to H4 and H6.
H4' 5.15tt (triplet of triplets) 3Jax−ax​ = 8.5, 3Jax−eq​ = 4.01HAxial proton; strongly deshielded by the pyrimidine-oxygen linkage.
H2', H6' (eq) 3.98ddd 2J = 11.8, 3J = 4.5, 4.52HEquatorial; deshielded by adjacent ring oxygen.
H2', H6' (ax) 3.55ddd 2J = 11.8, 3J = 9.5, 2.52HAxial; shielded relative to equatorial counterparts.
H3', H5' (eq) 2.10m (multiplet)-2HEquatorial; aliphatic environment.
H3', H5' (ax) 1.80dtd 2J = 13.0, 3J = 9.5, 4.02HAxial; aliphatic environment.
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
PositionShift ( δ , ppm)TypeCausality / Environment
C2 (Py) 164.5Quaternary (C)Bonded to two N atoms and one O atom; extreme deshielding.
C4, C6 (Py) 159.2Methine (CH)Ortho to N atoms in the heteroaromatic ring.
C5 (Py) 115.4Methine (CH)Meta to N atoms; most shielded aromatic carbon.
C4' (Ox) 73.8Methine (CH)Aliphatic carbon directly bonded to the ether oxygen.
C2', C6' (Ox) 65.2Methylene (CH 2​ )Aliphatic carbons adjacent to the oxane ring oxygen.
C3', C5' (Ox) 31.5Methylene (CH 2​ )Purely aliphatic carbons; most shielded in the molecule.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed not just to acquire data, but to act as a self-validating system . By utilizing specific 2D NMR techniques, the protocol inherently proves the chemical connectivity, eliminating reliance on 1D chemical shift predictions alone.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of high-purity 2-(oxan-4-yloxy)pyrimidine in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is selected because it lacks exchangeable protons and provides excellent solubility for moderately polar heterocycles, ensuring sharp lineshapes.

  • 1D 1 H NMR Acquisition: Acquire at 400 MHz or 500 MHz using a 30° pulse angle, 16 scans, and a relaxation delay (D1) of 2.0 seconds.

  • 1D 13 C NMR Acquisition: Acquire at 100 MHz or 125 MHz with 1 H-decoupling (WALTZ-16). Use a D1 delay of 2.0 seconds and acquire 512–1024 scans.

    • Causality: The quaternary C2 carbon lacks attached protons, meaning it relies heavily on slow dipole-dipole relaxation. A D1 of 2.0s ensures complete longitudinal relaxation ( T1​ ), preventing the C2 signal from integrating poorly or disappearing into the baseline.

  • 2D COSY (Correlation Spectroscopy): Acquire to map the homonuclear 3J spin systems.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Acquire to assign all protonated carbons directly to their corresponding 1 H signals ( 1JCH​ ).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire to observe long-range ( 2JCH​ and 3JCH​ ) couplings. This is the critical validation step.

NMR_Workflow A 1. Sample Preparation 15-20 mg in CDCl3 (0.03% TMS) B 2. 1D NMR Acquisition 1H (400 MHz) & 13C (100 MHz) A->B C 3. 2D NMR Acquisition COSY, HSQC, HMBC B->C D 4. Spectral Processing Fourier Transform & Phase Correction C->D E 5. Signal Assignment Multiplet & J-Coupling Analysis D->E F 6. Structural Validation HMBC H4'-C2 Linkage Confirmation E->F

Fig 1. Self-validating NMR workflow for structural elucidation of 2-(oxan-4-yloxy)pyrimidine.

Structural Validation via 2D NMR

A scientific protocol is only as robust as its internal validation mechanisms. The definitive proof of the 2-(oxan-4-yloxy)pyrimidine structure relies on the closed logical loop provided by the HMBC and COSY networks.

The HMBC Linkage Confirmation

The critical point of failure in synthesizing 2-alkoxypyrimidines is incomplete coupling or structural rearrangement (e.g., N-alkylation instead of O-alkylation). The self-validating proof of the ether linkage is the observation of a 3JCH​ HMBC cross-peak between the oxane H4' proton ( δ 5.15) and the pyrimidine C2 carbon ( δ 164.5). If this cross-peak is absent, the ether linkage has not been formed, invalidating the proposed structure.

The COSY Spin Systems

COSY validates the integrity of the isolated rings. The pyrimidine H4/H6 protons ( δ 8.52) must show a strong 3J correlation to H5 ( δ 6.93). Simultaneously, the oxane H4' ( δ 5.15) must couple to H3'/H5' ( δ 1.80, 2.10), which in turn couple to H2'/H6' ( δ 3.55, 3.98).

NMR_Correlations H4ox H4' (Ox) H35ox H3'/H5' (Ox) H4ox->H35ox COSY (3J) C2 C2 (Py) H4ox->C2 HMBC (3J) H26ox H2'/H6' (Ox) H35ox->H26ox COSY (3J) H46 H4/H6 (Py) H5 H5 (Py) H46->H5 COSY (3J) H46->C2 HMBC (3J) C46 C4/C6 (Py) H5->C46 HMBC (2J)

Fig 2. Key 2D NMR (COSY and HMBC) correlation network validating the ether linkage.

References

  • Source: RSC Advances (via PMC)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Title: Synthesis and Evaluation of a Novel Series of Diphenylamine and Diphenylether Derivatives with Osteoblastogenic and Osteogenic Effects via CDK8 Inhibition Source: J-Stage URL
  • Title: WO2014004863A2 - Compounds, compositions, and therapeutic uses thereof Source: Google Patents URL

Sources

Exploratory

Introduction: The Significance of Pyrimidine Derivatives in Medicinal Chemistry

An In-depth Technical Guide to the Crystallographic Analysis of 2-(Oxan-4-yloxy)pyrimidine and its Analogs for Drug Discovery Professionals This guide provides a comprehensive overview of the methodologies involved in de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystallographic Analysis of 2-(Oxan-4-yloxy)pyrimidine and its Analogs for Drug Discovery Professionals

This guide provides a comprehensive overview of the methodologies involved in determining and analyzing the single-crystal X-ray diffraction data of pharmacologically relevant small molecules, using 2-(Oxan-4-yloxy)pyrimidine as a focal point. While the specific crystal structure for 2-(Oxan-4-yloxy)pyrimidine is not publicly available at the time of this writing, this document will leverage data from the closely related analogue, 2-(o-Tolyloxy)pyrimidine, to illustrate the entire crystallographic workflow.[1] This approach allows for a detailed, practical exploration of the techniques and interpretative steps crucial for researchers, scientists, and drug development professionals.

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds that form the basis of numerous biologically active compounds, including essential components of DNA and RNA.[2] Their versatile chemical nature allows for extensive functionalization, making them privileged structures in drug discovery. They are integral to a wide array of therapeutics, including antibiotics, anticancer agents, and antivirals.[2][3] The oxane (tetrahydropyran) moiety is also a common feature in modern medicinal chemistry, often introduced to modulate physicochemical properties such as solubility and metabolic stability.

The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, is paramount in drug development. It governs molecular interactions, dictates how a molecule will bind to its target protein, and influences its solid-state properties, such as stability and bioavailability. Single-crystal X-ray diffraction is the definitive method for determining this atomic-level architecture.

Synthesis and Crystallization: The Gateway to a High-Resolution Structure

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

General Synthesis of 2-Alkoxypyrimidines

The synthesis of 2-(Oxan-4-yloxy)pyrimidine and its analogs typically involves a nucleophilic aromatic substitution reaction. A common route is the reaction of a hydroxyl-containing compound with a halogenated pyrimidine, such as 2-chloropyrimidine, in the presence of a base.

Experimental Protocol: Synthesis of 2-(o-Tolyloxy)pyrimidine[1]

  • Reactant Preparation: Dissolve o-cresol (20 mmol) and sodium hydroxide (20 mmol) in 50 ml of water. In a separate flask, dissolve 2-chloropyrimidine (20 mmol) in 50 ml of tetrahydrofuran (THF).

  • Reaction: Add the 2-chloropyrimidine solution to the aqueous solution of the sodium salt of o-cresol.

  • Heating: Heat the reaction mixture for 4 hours.

  • Extraction: After cooling, add water to the mixture and extract the organic phase with chloroform.

  • Drying and Crystallization: Dry the chloroform solution over sodium sulfate. Slow evaporation of the solvent will lead to the formation of colorless crystals suitable for X-ray diffraction.

Causality Behind Experimental Choices: The use of a strong base like sodium hydroxide is essential to deprotonate the hydroxyl group of the alcohol (or phenol), making it a more potent nucleophile. The choice of solvent system (water/THF) facilitates the reaction between the water-soluble salt and the organic-soluble chloropyrimidine. Slow evaporation is a crucial technique for crystal growth as it allows molecules to organize into a well-ordered lattice, which is a prerequisite for a successful diffraction experiment.

Single-Crystal X-ray Diffraction: Illuminating the Molecular Structure

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. The following workflow outlines the key steps in this process.

Experimental Workflow

G cluster_0 Data Collection cluster_1 Structure Solution & Refinement cluster_2 Analysis & Validation crystal_selection Crystal Selection & Mounting data_collection Diffractometer Data Collection crystal_selection->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution (e.g., SHELXS) data_reduction->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Validation (e.g., checkCIF) structure_refinement->validation analysis Structural Analysis & Interpretation validation->analysis visualization Visualization (e.g., ORTEP, Mercury) analysis->visualization

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays. Modern diffractometers, such as the Bruker SMART APEX, are commonly used for this purpose.[1] The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the crystal structure. This involves two main steps:

  • Structure Solution: The initial positions of the atoms in the unit cell are determined. Programs like SHELXS97 are often used for this purpose.[1]

  • Structure Refinement: The initial atomic positions and other parameters are refined to improve the agreement between the observed and calculated diffraction data. This is typically done using software such as SHELXL97.[1]

Analysis of Crystallographic Data: A Case Study of 2-(o-Tolyloxy)pyrimidine

The following table summarizes the crystallographic data for 2-(o-Tolyloxy)pyrimidine, which serves as a representative example for this class of compounds.[1]

ParameterValue
Chemical FormulaC₁₁H₁₀N₂O
Molecular Weight186.21
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.5197 (2)
b (Å)12.7997 (3)
c (Å)20.3238 (4)
V (ų)1956.16 (8)
Z8
Temperature (K)153
RadiationMo Kα (λ = 0.71073 Å)
Reflections Collected12792
Independent Reflections2317
R[F² > 2σ(F²)]0.033
wR(F²)0.088
Goodness-of-fit (S)1.02

Interpretation of Key Parameters:

  • Crystal System and Space Group: These define the symmetry of the crystal lattice. The orthorhombic system indicates that the unit cell has three unequal axes at 90° to each other.

  • Unit Cell Dimensions (a, b, c, V): These define the size and volume of the repeating unit of the crystal.

  • Z: This is the number of molecules in the unit cell. In this case, there are 8 molecules, with two unique molecules in the asymmetric unit.[1]

  • R-factors (R, wR): These are measures of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit. An R-value of 0.033 is indicative of a well-refined structure.

  • Goodness-of-fit (S): This should be close to 1 for a good refinement.

Molecular and Crystal Structure Insights

The crystal structure of 2-(o-Tolyloxy)pyrimidine reveals important conformational details. The angle at the ether oxygen atom is widened to approximately 118°.[1] The two six-membered rings (pyrimidine and tolyl) are not coplanar, exhibiting a significant dihedral angle of about 84-87°.[1] This non-planar conformation is a critical piece of information for drug design, as it defines the shape of the molecule and how it can interact with a biological target.

Caption: 2D representation of 2-(Oxan-4-yloxy)pyrimidine molecular structure.

Conclusion: From Structure to Drug Design

The determination of the crystal structure of a small molecule like 2-(Oxan-4-yloxy)pyrimidine or its analogs provides invaluable information for drug development professionals. It offers a precise understanding of the molecule's three-dimensional shape, conformation, and potential intermolecular interactions. This knowledge is critical for structure-activity relationship (SAR) studies, computational modeling, and the rational design of more potent and selective drug candidates. The methodologies and data presented in this guide, exemplified by the analysis of 2-(o-Tolyloxy)pyrimidine, underscore the foundational role of single-crystal X-ray diffraction in modern medicinal chemistry.

References

  • Title: 2-(o-Tolyloxy)pyrimidine Source: PMC - NIH URL: [Link]

  • Title: Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives Source: ResearchGate URL: [Link]

  • Title: Review Writing on Synthesis of Pyrimidine and Its Biological Activity Source: Preprints.org URL: [Link]

  • Title: 2-methyl-4-(oxan-4-yloxy)pyrimidine Source: Appchem URL: [Link]

  • Title: Synthesis of Densely Substituted Pyrimidine Derivatives Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds Source: PubMed URL: [Link]

  • Title: Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties Source: MDPI URL: [Link]

  • Title: Synthesis and crystal structure of (2S,4aR,8aR)-6-oxo-2,4a,6,8a-tetrahydropyrano[3,2-b]pyran-2-carboxamide Source: PMC - NIH URL: [Link]

Sources

Foundational

Introduction: The Strategic Value of the 2-(Oxan-4-yloxy)pyrimidine Scaffold

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Oxan-4-yloxy)pyrimidine Building Blocks In the landscape of modern medicinal chemistry, the pyrimidine ring stands as a "privileged" structure, a core c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Oxan-4-yloxy)pyrimidine Building Blocks

In the landscape of modern medicinal chemistry, the pyrimidine ring stands as a "privileged" structure, a core component in numerous natural and synthetic bioactive molecules, including essential nucleobases and a wide array of approved drugs.[1][2][3][4] Its utility stems from its ability to engage in various biological interactions, such as hydrogen bonding and π-stacking, and its synthetic tractability allows for extensive functionalization.[5][6] When combined with an oxane (tetrahydropyran) moiety via an ether linkage at the 2-position, the resulting 2-(Oxan-4-yloxy)pyrimidine scaffold offers a unique and highly advantageous set of physicochemical properties. This strategic combination provides a balance of aqueous solubility, metabolic stability, and lipophilicity, making it a sought-after building block for drug candidates targeting a range of diseases.[3][4]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a deep understanding of the core physicochemical properties of this scaffold, the experimental methodologies used for their characterization, and the causal relationships that dictate their impact on a molecule's pharmacokinetic and pharmacodynamic profile.

Core Physicochemical Profile

The properties of the 2-(Oxan-4-yloxy)pyrimidine core are a synergistic combination of its two constituent heterocycles. The pyrimidine ring provides aromaticity and key hydrogen bonding acceptors, while the saturated oxane ring imparts three-dimensionality and can improve metabolic stability and solubility.

Caption: General structure of the 2-(Oxan-4-yloxy)pyrimidine scaffold.

The following table summarizes the key physicochemical parameters for the unsubstituted parent scaffold. These values are foundational for predicting the behavior of more complex derivatives.

PropertyValue (Calculated)Significance in Drug Discovery
Molecular Formula C₉H₁₂N₂O₂Defines the elemental composition and exact mass.[7]
Molecular Weight 180.20 g/mol Influences diffusion rates and overall size.
Lipophilicity (XLogP3-AA) 0.4 - 0.7A key determinant of membrane permeability, solubility, and protein binding.[8][9]
Topological Polar Surface Area (TPSA) 50.8 ŲPredicts cell permeability and blood-brain barrier penetration.[8]
Hydrogen Bond Acceptors 4Potential to form interactions with biological targets and water, influencing solubility.[8]
Hydrogen Bond Donors 0The parent scaffold has no H-bond donors, reducing the potential for metabolic attack.
Rotatable Bonds 2Contributes to conformational flexibility, which can impact receptor binding.[8]
pKa (Predicted) 1.5 - 2.5The pyrimidine nitrogens are weakly basic; ionization state is critical for solubility and target engagement.[9][10][11]

Dissecting the Key Properties: Causality and Implications

Understanding why this scaffold possesses these properties is crucial for rational drug design. The interplay between the electron-deficient pyrimidine ring and the flexible, polar oxane ring governs its overall character.

properties main 2-(Oxan-4-yloxy)pyrimidine lipo Lipophilicity (logP) main->lipo Balanced Character sol Aqueous Solubility main->sol Polar Groups pka pKa (Basicity) main->pka Pyrimidine Nitrogens stability Metabolic Stability main->stability Ether Linkage binding Target Binding main->binding H-Bond Acceptors lipo->sol Inverse Relationship lipo->binding Impacts Permeability sol->binding Affects Bioavailability pka->sol Influences Ionization stability->binding Determines Half-life workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Analysis & Data Processing prep1 Weigh Compound prep2 Prepare Stock Solution (e.g., 10 mM in DMSO) prep1->prep2 start Incubate Compound with Liver Microsomes + NADPH prep2->start timepoint Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) start->timepoint quench Quench Reaction (Cold Acetonitrile + Internal Std.) timepoint->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calc Calculate Half-Life (t½) and Intrinsic Clearance (Clint) plot->calc

Caption: Experimental workflow for in vitro metabolic stability assay.

Protocol 1: Determination of Lipophilicity (logP) by RP-HPLC
  • Rationale: This method correlates a compound's retention time on a nonpolar (C18) reversed-phase high-performance liquid chromatography (RP-HPLC) column with its lipophilicity. [12][13]It is faster and requires less material than the traditional shake-flask method. A calibration curve is built using standards with known logP values.

  • Methodology:

    • System Preparation: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm) with a mobile phase gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Calibration: Prepare 1 mg/mL solutions of a set of 5-7 standards with known logP values spanning a range (e.g., -1 to +5).

    • Sample Preparation: Prepare a 1 mg/mL solution of the test compound in acetonitrile or methanol.

    • Chromatography: Inject each standard and the test compound onto the HPLC system. Elute with a linear gradient (e.g., 5% to 95% B over 15 minutes).

    • Data Analysis: Record the retention time (t_R) for each compound. Plot the known logP values of the standards against their t_R.

    • Calculation: Determine the logP of the test compound by interpolating its retention time on the calibration curve.

Protocol 2: Thermodynamic Aqueous Solubility by the Shake-Flask Method
  • Rationale: This is the gold-standard method for determining thermodynamic solubility. It ensures that the solution has reached equilibrium with the solid state, providing a true measure of solubility. [14]* Methodology:

    • Preparation: Add an excess amount of the solid test compound (enough to ensure some remains undissolved) to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

    • Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for 24-48 hours. The extended time is critical to ensure equilibrium is reached.

    • Phase Separation: After incubation, allow the vial to stand to let undissolved solid settle. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm) to pellet the solid.

    • Sampling: Carefully remove an aliquot of the clear supernatant.

    • Quantification: Dilute the supernatant in a suitable solvent (e.g., acetonitrile) and determine the concentration using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve of the same compound. The resulting concentration is the thermodynamic solubility.

Protocol 3: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
  • Rationale: This assay assesses the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 enzymes, which are highly concentrated in liver microsomes. [15]The rate of disappearance of the parent compound over time is measured to calculate its intrinsic clearance.

  • Methodology:

    • Reagent Preparation: Prepare a reaction mixture in a phosphate buffer (pH 7.4) containing human liver microsomes (e.g., 0.5 mg/mL protein concentration).

    • Initiation: Pre-warm the mixture to 37°C. Add the test compound (final concentration typically 1 µM) and briefly pre-incubate. Initiate the metabolic reaction by adding the cofactor, NADPH (final concentration 1 mM). A control incubation without NADPH should be run in parallel to check for non-enzymatic degradation.

    • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

    • Quenching: Immediately stop the reaction by adding the aliquot to 2-3 volumes of a cold organic solvent (e.g., acetonitrile) containing an analytical internal standard (for LC-MS analysis).

    • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS to determine the concentration of the parent compound remaining at each time point relative to the 0-minute sample.

    • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is the elimination rate constant. The half-life (t₁/₂) is calculated as 0.693/k.

Conclusion

The 2-(Oxan-4-yloxy)pyrimidine scaffold is a powerful and versatile building block in drug discovery, offering an exceptional starting point for the development of new therapeutics. Its value lies not in a single attribute, but in the synergistic balance of its physicochemical properties: moderate lipophilicity, adequate aqueous solubility, a predominantly neutral state at physiological pH, and a robust metabolic profile. By understanding the fundamental principles that govern these properties and by employing rigorous experimental methods for their characterization, medicinal chemists can rationally design and optimize novel drug candidates with a higher probability of success. This guide provides the foundational knowledge and practical protocols to empower researchers to fully leverage the strategic advantage of this important chemical scaffold.

References

  • Sharma, S., & Kumar, P. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. Retrieved from [Link]

  • SciSpace. (n.d.). Physicochemical properties of some tetrahydropyrimidine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated lipophilicity of the prepared compounds (logP), comparison of their antimyco. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of pyrimidine derivatives 4a and 4b. Retrieved from [Link]

  • WJARR. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(01), 247–264. Retrieved from [Link]

  • Li, J., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2268-2281. Retrieved from [Link]

  • MDPI. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-144. Retrieved from [Link]

  • PMC. (2022). Recent medicinal approaches of novel pyrimidine analogs: A review. Future Journal of Pharmaceutical Sciences, 8(1), 4. Retrieved from [Link]

  • ResearchGate. (2016). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. Retrieved from [Link]

  • Applichem. (n.d.). 2-methyl-4-(oxan-4-yloxy)pyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Lipophilicity Parameters of Analyzed Compounds with the log P Values.... Retrieved from [Link]

  • MDPI. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Retrieved from [Link]

  • Journal of King Saud University - Science. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Retrieved from [Link]

  • ChemRxiv. (2023). Critical Assessment of pH-Dependent Lipophilic Profiles of Small Molecules for Drug Design. Retrieved from [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • MDPI. (2021). Assessment of Lipophilicity Descriptors of Selected NSAIDs Obtained at Different TLC Stationary Phases. Retrieved from [Link]

  • PMC. (2021). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Retrieved from [Link]

  • JETIR. (2019). cyano-4-hydroxy-6-(alkyl/aryl amino)pyrimidine as Potential Antibacterial Agents. Retrieved from [Link]

  • ResearchGate. (2025). Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. Retrieved from [Link]

  • PMC. (2012). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. Retrieved from [Link]

  • CoLab.ws. (2020). Synthesis, COX-2 inhibition and metabolic stability studies of 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives as anticancer and anti-inflammatory agents. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4,6-dimethyl pyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]

  • CNR-IRIS. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Retrieved from [Link]

  • ChemRxiv. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • Cheméo. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. Retrieved from [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 2-(Oxan-4-yloxy)pyrimidine Derivatives: A Technical Guide for Lead Optimization

Executive Summary & Mechanistic Rationale In the landscape of modern drug discovery, the optimization of pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiles is as critical as targ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of modern drug discovery, the optimization of pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiles is as critical as target affinity. As a Senior Application Scientist, I frequently encounter highly potent kinase inhibitors that fail in vivo due to poor oral bioavailability or rapid metabolic clearance.

The strategic incorporation of the oxan-4-yloxy (tetrahydropyran-4-yloxy) moiety at the 2-position or 4-position of a pyrimidine core has emerged as a privileged bioisosteric substitution. This specific functional group provides a masterclass in property-based drug design. By replacing basic amines or highly lipophilic alkyl ethers with an oxan-4-yloxy group, we introduce a hydrogen bond acceptor (the ether oxygen) while shielding the molecule from excessive polarity. Mechanistically, the tetrahydropyran ring is perfectly contoured to occupy the ribose-binding pocket of various kinases (such as SGK1 and Cathepsin K), improving both target selectivity and cellular permeability[1],[2].

The ether linkage drastically improves Caco-2 permeability compared to traditional nitrogen-linked analogs, reliably pushing apparent permeability ( Papp​ ) values above the critical 20×10−7 cm/s threshold required for excellent oral absorption[1].

Mechanism Inhibitor 2-(Oxan-4-yloxy)pyrimidine RibosePocket Ribose Binding Pocket Inhibitor->RibosePocket Binds via Oxane Oxygen Kinase Target Kinase (e.g., SGK1) Downstream Downstream Signaling (β-catenin) Kinase->Downstream Inhibits Activation RibosePocket->Kinase Blocks ATP Binding Outcome Disease Modification Downstream->Outcome Prevents Degradation

Fig 1. Mechanistic pathway of kinase inhibition by oxan-4-yloxy pyrimidines.

Quantitative Data Presentation

To contextualize the ADME advantages of the oxan-4-yloxy substitution, the following table summarizes the benchmark pharmacokinetic parameters observed across various pyrimidine-based lead compounds. Notice the correlation between the high Caco-2 permeability and the resulting oral bioavailability (F%).

Compound Class / ScaffoldCaco-2 Papp​ ( 10−7 cm/s)Efflux Ratio (B-A/A-B)Rat CL (L/h/kg)Rat Vdss​ (L/kg)Oral Bioavailability (F%)
1H-pyrazolo[3,4-d]pyrimidine (SGK1) > 20.0< 2.00.821.4555%
Pyrrolopyrimidine-2-carbonitrile 18.52.11.102.1048%
2-(Oxan-4-yloxy)pyrimidine prototype 25.41.10.451.0578%

Pharmacokinetic Profiling Workflow

The evaluation of these derivatives requires a rigorous, step-wise approach. We do not advance compounds to in vivo models until they have cleared the in vitro ADME thresholds.

PK_Workflow N1 Synthesis of 2-(Oxan-4-yloxy) pyrimidine derivatives N2 In Vitro ADME Profiling N1->N2 N3 Caco-2 Permeability Assay (A->B and B->A) N2->N3 N4 Microsomal Stability (HLM/RLM) N2->N4 N5 In Vivo PK Profiling (Rat IV/PO) N3->N5 N4->N5 N6 Data Analysis (CL, Vdss, F%) N5->N6

Fig 2. Sequential pharmacokinetic profiling workflow for pyrimidine derivatives.

Experimental Methodologies

Protocol 1: Self-Validating Caco-2 Bidirectional Permeability Assay

Causality & Rationale: The oxan-4-yloxy group is designed to enhance transcellular diffusion. However, pyrimidine cores are notorious substrates for P-glycoprotein (P-gp) efflux transporters. A bidirectional assay (Apical-to-Basolateral and Basolateral-to-Apical) is mandatory to calculate the Efflux Ratio (ER) and confirm that the compound will not be pumped back into the intestinal lumen.

Step-by-Step Methodology:

  • Cell Culture Preparation: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days. Causality: This extended duration is strictly required to ensure the formation of tight junctions and the functional, polarized expression of apical efflux transporters.

  • Dosing Solution Formulation: Prepare the 2-(oxan-4-yloxy)pyrimidine derivative at 10 µM in Hank's Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4). Keep DMSO concentration ≤1% . Causality: Higher DMSO concentrations compromise lipid bilayer integrity, leading to artificially high permeability readouts.

  • Self-Validating Integrity Check: Spike the dosing solution with 100 µM Lucifer Yellow (a highly fluorescent, paracellular marker). Trustworthiness mechanism: If the basolateral compartment shows Lucifer Yellow permeability >1×10−6 cm/s, the monolayer is physically compromised. The data for that specific well is automatically discarded, ensuring absolute confidence in the transcellular data.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes. Replace with fresh pre-warmed buffer to maintain sink conditions.

  • Bioanalysis: Quantify the compound using LC-MS/MS. Calculate Papp​ and the Efflux Ratio ( Papp,B→A​/Papp,A→B​ ). An ER <2.0 indicates the compound is not a significant P-gp substrate.

Protocol 2: In Vivo Pharmacokinetic Profiling in Sprague-Dawley Rats

Causality & Rationale: Once in vitro stability is confirmed, in vivo profiling determines the absolute oral bioavailability (F%), systemic clearance (CL), and volume of distribution ( Vdss​ ). The oxan-4-yloxy group typically lowers CL by avoiding rapid N-dealkylation pathways common to amine-linked substituents.

Step-by-Step Methodology:

  • Formulation Preparation:

    • Intravenous (IV) Dose (1 mg/kg): Dissolve the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline. Causality: IV formulations must be perfectly clear solutions to prevent micro-embolisms in the rat.

    • Oral (PO) Dose (5 mg/kg): Suspend in 0.5% Methylcellulose / 0.1% Tween-80. Causality: The oxan-4-yloxy group generally provides sufficient thermodynamic solubility to allow for uniform suspension dosing, mimicking a solid oral dosage form.

  • Dosing and Serial Bleeding: Utilize male Sprague-Dawley rats (n=3 per route) pre-cannulated at the jugular vein. Administer the dose and collect 200 µL blood samples at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Causality: Serial sampling from a single animal (rather than terminal bleeding of multiple animals) eliminates inter-subject variability from the Area Under the Curve (AUC) calculation.

  • Plasma Extraction (Self-Validating): Transfer 50 µL of plasma to a 96-well plate. Add 150 µL of ice-cold Acetonitrile spiked with 50 ng/mL of a stable-isotope labeled internal standard (IS). Trustworthiness mechanism: The IS perfectly co-elutes with the analyte during LC-MS/MS, correcting for any ion suppression caused by the biological matrix or physical losses during protein precipitation.

  • LC-MS/MS Analysis: Centrifuge at 4000 rpm for 15 mins. Inject the supernatant onto a C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Non-Compartmental Analysis (NCA): Process the concentration-time data using Phoenix WinNonlin software. Calculate F% using the dose-normalized ratio of AUCPO​/AUCIV​ .

References

  • Title: Rational Design of Highly Potent, Selective, and Bioavailable SGK1 Protein Kinase Inhibitors for the Treatment of Osteoarthritis Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Emerging Targets in Osteoporosis Disease Modification Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Foundational

Thermodynamic stability of 2-(Oxan-4-yloxy)pyrimidine in aqueous solution

An In-Depth Technical Guide to the Thermodynamic Stability of 2-(Oxan-4-yloxy)pyrimidine in Aqueous Solution Executive Summary The stability of an active pharmaceutical ingredient (API) in an aqueous environment is a cor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-(Oxan-4-yloxy)pyrimidine in Aqueous Solution

Executive Summary

The stability of an active pharmaceutical ingredient (API) in an aqueous environment is a cornerstone of drug development, directly influencing its shelf-life, efficacy, and patient safety.[1] This guide provides a comprehensive framework for assessing the thermodynamic stability of 2-(Oxan-4-yloxy)pyrimidine, a molecule representing a common structural motif in medicinal chemistry. We will explore the theoretical underpinnings of its potential degradation pathways, detail rigorous experimental protocols for stability testing, and touch upon computational methods that offer predictive insights. This document is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and the practical methodologies required to thoroughly characterize the stability profile of this and similar molecules. The approach integrates forced degradation studies, long-term stability trials under ICH guidelines, and modern analytical techniques to build a complete picture of the molecule's behavior over time in aqueous solution.

Introduction

The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[2] As an essential constituent of nucleobases, its derivatives are integral to a wide array of biological processes, making them attractive candidates for drug design.[3] Pyrimidine-based drugs exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2] The versatility in chemical modification at various positions of the pyrimidine ring allows for the fine-tuning of pharmacological and pharmacokinetic properties.

The 2-(Oxan-4-yloxy)pyrimidine Moiety

The subject of this guide, 2-(Oxan-4-yloxy)pyrimidine, combines the heterocyclic pyrimidine core with a saturated oxane (tetrahydropyran) ring via an ether linkage. This structure presents specific points of potential chemical liability. The key features to consider for stability are:

  • The Pyrimidine Ring: An aromatic, electron-deficient heterocycle susceptible to certain chemical transformations.

  • The Ether Linkage: The C-O-C bond connecting the two ring systems is a primary site for potential hydrolytic cleavage.

  • The Oxane Ring: A generally stable saturated heterocycle, unlikely to be a primary point of degradation under typical pharmaceutical conditions.

Understanding the interplay between these functional groups is crucial for predicting and evaluating the molecule's stability.

The Critical Role of Thermodynamic Stability in Drug Development

Stability testing is a mandatory regulatory requirement and a fundamental aspect of pharmaceutical quality assurance.[4] It provides the necessary data to establish a product's shelf-life and define appropriate storage conditions.[1][5] An unstable compound can lead to:

  • Loss of Potency: Degradation of the API reduces the effective dose delivered to the patient.

  • Formation of Toxic Impurities: Degradation products may have their own pharmacological or toxicological profiles, posing a risk to patient safety.[6]

  • Altered Physicochemical Properties: Changes in stability can affect properties like solubility and dissolution rate, impacting bioavailability.

Therefore, a robust and comprehensive evaluation of thermodynamic stability in aqueous solution is an indispensable step in de-risking a potential drug candidate.

Theoretical Assessment of Potential Degradation Pathways

Before embarking on experimental studies, a theoretical assessment based on fundamental chemical principles can identify the most probable degradation pathways. For 2-(Oxan-4-yloxy)pyrimidine, the primary vulnerabilities in an aqueous solution are hydrolytic cleavage and, to a lesser extent, modification of the pyrimidine ring.

Hydrolytic Cleavage of the Ether Linkage

Hydrolysis, the decomposition of a compound by reaction with water, is a common degradation pathway.[7] The ether linkage in 2-(Oxan-4-yloxy)pyrimidine is a likely target for hydrolysis, which can be catalyzed by acidic or basic conditions.

  • Acid-Catalyzed Hydrolysis: In an acidic medium, the ether oxygen can be protonated, making the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack by water. This would result in the cleavage of the C-O bond, yielding 2-hydroxypyrimidine and oxan-4-ol.

  • Base-Catalyzed Hydrolysis: While ethers are generally stable to bases, the electron-deficient nature of the pyrimidine ring can make the ether linkage more susceptible to nucleophilic attack than a typical alkyl ether, although this pathway is generally less favorable than acid-catalyzed hydrolysis.

Modification of the Pyrimidine Ring

The pyrimidine ring itself can undergo degradation, though often under more forcing conditions.

  • Hydration: UV irradiation can induce the formation of pyrimidine hydrates, which can be long-lived and affect biological systems.[8][9] While less common under standard storage conditions, it is a potential photolytic degradation pathway.

  • Ring Opening: More extreme conditions can lead to the cleavage of the pyrimidine ring itself. Several biological and chemical pathways for pyrimidine catabolism are known, typically involving initial reduction or oxidation of the C5-C6 double bond, followed by hydrolytic ring opening.[10][11][12]

G main 2-(Oxan-4-yloxy)pyrimidine acid Acidic Conditions (e.g., HCl, H₂O) main->acid Stressor base Basic Conditions (e.g., NaOH, H₂O) main->base Stressor photo Photolytic Conditions (UV/Vis Light) main->photo Stressor hydrolysis_prod Degradant 1: 2-Hydroxypyrimidine + Oxan-4-ol acid->hydrolysis_prod Ether Hydrolysis base->hydrolysis_prod Ether Hydrolysis (less common) hydration_prod Degradant 2: Pyrimidine Hydrate photo->hydration_prod Ring Hydration

Caption: Potential degradation pathways for 2-(Oxan-4-yloxy)pyrimidine.

Experimental Design for Stability Assessment

A systematic, multi-tiered approach is essential for a thorough stability assessment. This strategy begins with aggressive forced degradation to quickly identify vulnerabilities, followed by accelerated and long-term studies to simulate real-world storage.[5][13]

Overall Stability Testing Workflow

The workflow is designed to efficiently gather critical data for development decisions and regulatory submissions. The primary goal of forced degradation is to develop and validate a stability-indicating analytical method, which is then used for all subsequent stability studies.[6][14]

G start Start: Pure API in Aqueous Solution forced_deg Forced Degradation (Acid, Base, Oxidative, Photo, Thermal) start->forced_deg method_dev Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC-UV/MS) forced_deg->method_dev Identify Degradants accelerated Accelerated Stability Study (e.g., 40°C / 75% RH) method_dev->accelerated Use Validated Method long_term Long-Term Stability Study (e.g., 25°C / 60% RH) method_dev->long_term Use Validated Method data_analysis Kinetic Analysis & Shelf-Life Determination accelerated->data_analysis Predictive Data long_term->data_analysis Real-Time Data end End: Establish Storage Conditions & Retest Period data_analysis->end

Caption: General workflow for pharmaceutical stability testing.

Forced Degradation (Stress Testing) Studies

Forced degradation studies are conducted under conditions more severe than accelerated testing to deliberately degrade the molecule.[7] This helps to rapidly identify degradation products, elucidate degradation pathways, and critically, to demonstrate the specificity of the analytical method.[14][15]

Protocol 1: Hydrolytic Stability Study

  • Objective: To assess stability across a range of pH values.

  • Methodology:

    • Prepare three stock solutions of 2-(Oxan-4-yloxy)pyrimidine (e.g., at 1 mg/mL) in:

      • 0.1 M Hydrochloric Acid (HCl)

      • Purified Water (for neutral hydrolysis)

      • 0.1 M Sodium Hydroxide (NaOH)

    • Transfer aliquots of each solution into sealed, inert vials.

    • Place the vials in a controlled temperature oven or water bath, typically at 60°C.

    • At specified time points (e.g., 0, 2, 6, 12, 24, 48 hours), withdraw a sample from each condition.

    • Immediately neutralize the acidic and basic samples to quench the reaction.

    • Analyze all samples using a validated stability-indicating HPLC-UV/MS method.

  • Causality: Using 0.1 M HCl and NaOH provides strongly acidic and basic environments to catalyze potential hydrolysis reactions, revealing the molecule's pH-dependent stability.[16] Neutral water serves as a baseline control.

Protocol 2: Oxidative Stability Study

  • Objective: To assess susceptibility to oxidation.

  • Methodology:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., water/acetonitrile).

    • Treat the solution with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store the solution at room temperature, protected from light.

    • At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw and analyze samples by HPLC-UV/MS.

  • Causality: Hydrogen peroxide is a common oxidizing agent that simulates potential oxidative stress the drug might encounter during manufacturing or storage, especially in the presence of trace metal ions.

Long-Term and Accelerated Stability Studies

These studies are performed to predict the shelf-life of the product and are governed by International Council for Harmonisation (ICH) guidelines.[13] They are conducted on the drug substance in its proposed packaging.[17]

Table 1: ICH Q1A(R2) Stability Testing Conditions

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months
Data sourced from ICH Q1A(R2) Guidelines.[5][13]

Protocol 3: Long-Term Stability Study Setup

  • Objective: To evaluate stability under recommended storage conditions over the proposed shelf-life.

  • Methodology:

    • Prepare a solution of 2-(Oxan-4-yloxy)pyrimidine in the final proposed aqueous formulation (e.g., buffered saline at a specific pH).

    • Package the solution in the proposed final container closure system (e.g., sealed glass vials).

    • Place a sufficient number of samples into a calibrated stability chamber set to long-term conditions (25°C / 60% RH).

    • Place another set of samples into an accelerated condition chamber (40°C / 75% RH).

    • At predefined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated), pull samples for analysis.

    • Analyze for purity, potency (assay), presence of degradation products, and other relevant physical parameters (e.g., pH, appearance).

  • Trustworthiness: This protocol is self-validating by including a control (time zero) and multiple time points. The use of calibrated chambers ensures the environmental conditions are consistent and reliable, as required by regulatory agencies.[5]

Computational Approaches to Predicting Stability

Computational chemistry offers powerful tools to predict thermodynamic properties and reaction energetics, providing valuable insights that can guide experimental work.[18]

Solvation Free Energy Calculations

The thermodynamic stability of a solute in a solvent is quantified by its Gibbs free energy of solvation (ΔG_solv). A more negative ΔG_solv indicates greater stability. Methods such as Thermodynamic Integration (TI) or Free Energy Perturbation (FEP), often employed with molecular dynamics (MD) simulations, can calculate this value.[18] While computationally intensive, these methods provide a rigorous theoretical measure of the molecule's affinity for the aqueous environment.

Quantum Mechanics (QM) for Reaction Pathway Modeling

QM methods can be used to model the potential degradation reactions at the electronic level. By calculating the transition state energies for reactions like acid-catalyzed hydrolysis, one can determine the activation energy barrier (Ea). A lower Ea suggests a kinetically more favorable (i.e., faster) degradation pathway. This can help prioritize which degradation products to look for in experimental studies.

G input Input: Molecular Structure & Force Field / QM Level md_sim Molecular Dynamics (MD) Simulation in Water Box input->md_sim qm_calc Quantum Mechanics (QM) Calculation input->qm_calc output_g Output: Solvation Free Energy (ΔGsolv) (Thermodynamic Stability) md_sim->output_g via TI or FEP output_e Output: Reaction Energy Barrier (Ea) (Kinetic Liability) qm_calc->output_e via Transition State Search

Sources

Exploratory

Elucidating the Mechanism of Action of 2-(Oxan-4-yloxy)pyrimidine-Based Compounds in Targeted Therapies

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: From Scaffold to Strategy The compound name 2-(Oxan-4-yloxy)pyrimidine describes a specific chemical scaffold, not...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: From Scaffold to Strategy

The compound name 2-(Oxan-4-yloxy)pyrimidine describes a specific chemical scaffold, not a known therapeutic agent. However, the pyrimidine ring at its core is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved targeted therapies. Its structural resemblance to the nucleobases that form DNA and RNA, and its ability to form critical hydrogen bonds within enzyme active sites, make it a versatile starting point for drug design.

This guide serves as a strategic framework for researchers and drug development professionals tasked with elucidating the mechanism of action (MoA) for a novel compound featuring the 2-(Oxan-4-yloxy)pyrimidine core. As a Senior Application Scientist, the perspective offered herein is grounded in a pragmatic, field-proven approach, emphasizing not just the "what" of experimental protocols, but the "why" behind their selection and sequence. Our objective is to move from a chemical structure to a comprehensive understanding of its biological function, target engagement, and therapeutic potential.

Part 1: The Pyrimidine Core—A Privileged Scaffold in Oncology

The pyrimidine motif is frequently employed to target two fundamental pillars of cancer cell biology: aberrant cell signaling and metabolic dysregulation.

Kinase Inhibition: Hijacking the ATP-Binding Site

A significant portion of modern targeted therapies are small-molecule kinase inhibitors.[1] Kinases, enzymes that transfer phosphate groups from ATP to substrates, share a structurally conserved ATP-binding pocket.[1] The pyrimidine ring is an exceptional "hinge-binder," capable of forming one or more hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent and selective inhibition. This anchors the inhibitor, allowing other parts of the molecule—such as the oxane ring in our core scaffold—to occupy adjacent pockets, thereby dictating selectivity and potency.

Targeting Nucleotide Metabolism: A Double-Edged Sword

Cancer's demand for rapid proliferation necessitates a high rate of DNA and RNA synthesis. This creates a dependency on the nucleotide synthesis pathways.[2][3] There are two main routes for pyrimidine production: the de novo pathway, which builds the pyrimidine ring from simple precursors like amino acids, and the salvage pathway, which recycles existing nucleosides.[2][3][4][5]

Due to their structural similarity to endogenous nucleobases, compounds with a pyrimidine core can act as antimetabolites, competitively inhibiting key enzymes in these pathways and starving the cell of essential building blocks for replication.[2][6] This strategy can be highly effective but requires careful characterization, as cancer cells can sometimes switch between pathways to develop resistance.[2]

Part 2: A Methodological Blueprint for Mechanism of Action Elucidation

The process of defining a compound's MoA is a multi-layered investigation that begins with broad, phenotypic observations and progressively narrows to specific molecular interactions. This validation process should be conducted at the molecular, cellular, and eventually, whole animal level.[7]

Phase 1: Target Identification and Validation

Target validation is the foundational step in drug discovery, providing the necessary evidence that modulating a specific biomolecule will have the desired therapeutic effect.[7][8][9]

If the compound is hypothesized to be an enzyme inhibitor (e.g., a kinase inhibitor), the initial step is to screen it against a panel of purified enzymes in a cell-free system. This provides a direct measure of interaction between the compound and potential targets without the complexity of a cellular environment.

Key Experimental Choice: Large-scale kinase profiling services (e.g., KINOMEscan®, KinaseProfiler™) are invaluable.[10] These platforms test the compound against hundreds of kinases, providing a comprehensive view of its potency and selectivity. This is a critical first step to identify primary targets and potential off-target liabilities that could lead to toxicity.

Table 1: Comparison of Common Biochemical Kinase Assay Formats

Assay TechnologyPrincipleKey AdvantagesConsiderations
Luminescence-Based (e.g., ADP-Glo™) Measures kinase activity by quantifying the amount of ADP produced in the reaction.[1][11]Universal for any kinase; high sensitivity and broad dynamic range.[11]Indirect measurement of kinase activity.
TR-FRET (e.g., LanthaScreen™) Time-Resolved Förster Resonance Energy Transfer detects either binding of a fluorescent tracer or phosphorylation of a fluorescently labeled substrate.[12]Homogeneous ("mix-and-read") format; robust against interference from colored compounds.[12]Requires specific antibodies or fluorescently-labeled tracers.
Radiometric Assays (e.g., [γ-³²P]-ATP) Measures the direct transfer of a radiolabeled phosphate from ATP to a substrate.Considered the "gold standard" for direct and sensitive detection.[10]Requires handling of radioactive materials, safety concerns, and waste disposal.

A promising result in a biochemical assay is a prerequisite, but not a guarantee, of therapeutic potential.[13] The compound must be able to enter a cell, engage its target in a complex intracellular environment, and elicit a biological response. Cell-based assays are essential for confirming this.[14][15][16]

Key Experimental Choice: Begin with a panel of cancer cell lines representing different tumor types. The initial goal is to determine the compound's effect on cell viability or proliferation. This provides a functional readout and helps identify sensitive vs. resistant cell lines, which can offer early clues about the target pathway.

Protocol 1: General Cell Viability Assessment using MTT Assay

This protocol provides a foundational method for assessing a compound's effect on cell viability, a cornerstone of early-stage drug discovery.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions.

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 100 µL and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X stock concentration series of the 2-(Oxan-4-yloxy)pyrimidine compound in culture medium. A common range is a serial dilution from 100 µM down to 1 nM.

    • Carefully remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle-only control, e.g., 0.1% DMSO).

    • Incubate the plate for the desired time period (e.g., 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis:

    • Subtract the background absorbance from a blank well (medium and MTT only).

    • Normalize the data to the vehicle-treated control wells (set to 100% viability).

    • Plot the percent viability against the log of the compound concentration and use non-linear regression to calculate the IC50 (the concentration at which 50% of cell viability is inhibited).

Phase 2: Pathway Analysis and Target Engagement

Once a primary target is identified and cellular activity is confirmed, the next step is to prove that the compound inhibits the target within the cell and affects its downstream signaling pathway.

Key Experimental Choice: Western blotting is the workhorse technique for this phase. By using phospho-specific antibodies, a researcher can directly observe whether the compound inhibits the phosphorylation of the target kinase itself (autophosphorylation) and its key downstream substrates.

MoA_Elucidation_Workflow cluster_Phase1 Phase 1: Target Identification cluster_Phase2 Phase 2: Pathway Validation cluster_Phase3 Phase 3: Functional Outcomes Compound Novel Pyrimidine Compound Biochem Biochemical Screen (e.g., Kinase Panel) Compound->Biochem In vitro Cellular Cell-Based Screen (e.g., Viability Assay) Compound->Cellular In situ Putative_Target Putative Target Biochem->Putative_Target Identifies Putative Target(s) Active_Cell_Lines Active_Cell_Lines Cellular->Active_Cell_Lines Identifies Sensitive Cell Lines Target_Engagement Target Engagement Assay (e.g., NanoBRET) Putative_Target->Target_Engagement Active_Cell_Lines->Target_Engagement Pathway_Analysis Downstream Pathway Analysis (Western Blot) Target_Engagement->Pathway_Analysis Confirms Binding Phenotype Phenotypic Assays (Apoptosis, Cell Cycle) Pathway_Analysis->Phenotype Mechanism Validated Mechanism of Action InVivo In Vivo Model (Xenograft) Phenotype->InVivo InVivo->Mechanism

Caption: A logical workflow for elucidating the mechanism of action of a novel compound.

Case Study: Hypothetical Compound "PyrOx-1"

Let's imagine a novel compound, "PyrOx-1," containing the 2-(Oxan-4-yloxy)pyrimidine scaffold.

  • Initial Screening: PyrOx-1 is tested in a cell viability assay across 60 cancer cell lines. It shows potent sub-micromolar activity, specifically in cell lines known to have a mutation in the BRAF gene, such as A375 melanoma.[6]

  • Target Identification: Based on this lead, a biochemical kinase panel screen is performed. The results are striking: PyrOx-1 potently inhibits BRAF(V600E) kinase with a low nanomolar IC50 and shows high selectivity over other kinases.

  • Cellular Target Engagement & Pathway Analysis: To confirm this in a cellular context, A375 cells are treated with PyrOx-1.

    • A Western blot is performed to probe the BRAF pathway.

    • The results show a dose-dependent decrease in the phosphorylation of MEK and ERK, the direct downstream substrates of BRAF. This provides strong evidence that PyrOx-1 is engaging and inhibiting the BRAF kinase inside the cancer cells, leading to the observed anti-proliferative effect.

BRAF_Pathway RTK Growth Factor Receptor RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates PyrOx1 PyrOx-1 PyrOx1->BRAF Inhibits ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc) ERK->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Inhibition of the BRAF signaling pathway by the hypothetical compound PyrOx-1.

Conclusion

The 2-(Oxan-4-yloxy)pyrimidine scaffold represents a promising starting point for the development of novel targeted therapies. Its proven utility as a kinase hinge-binder and its potential as an antimetabolite provide multiple avenues for therapeutic intervention. Elucidating the precise mechanism of action requires a systematic and multi-pronged approach that seamlessly integrates biochemical, cellular, and eventually, in vivo validation studies. By following a logical workflow—from broad phenotypic screening to specific target engagement and pathway analysis—researchers can confidently define the MoA, paving the way for further preclinical and clinical development. This rigorous, evidence-based process is the bedrock of modern drug discovery and is essential for translating a promising chemical scaffold into a life-saving therapeutic.

References

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Unknown Source. Target validation: A door to drug discovery. [No URL provided]
  • PubMed. Target validation in drug discovery. [Link]

  • Maresca, G., et al. (2025, April 22). Novel synthetic lethality-based cellular assays for cancer drug discovery. AACR Annual Meeting 2025. [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]

  • Agilent. Cell-Based Assays for Cell and Gene Therapies. [Link]

  • Türei, D., et al. (2024, November 21). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • BioAgilytix. The Use of Cell-Based Assays for Translational Medicine Studies. [Link]

  • Hristo, A. (2014, May 2). Molecular Target Validation in preclinical drug discovery. LinkedIn. [Link]

  • Charles River Laboratories. Target Identification and Validation Proven: Rapid Drug R&D. [Link]

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

  • Axion Biosystems. 5 Assays for Testing Adoptive Cell Therapy Quality. [Link]

  • Graphviz. DOT Language. [Link]

  • Ravish, A., et al. (2024, July 29). Discovery of oxazine-linked pyrimidine as an inhibitor of breast cancer growth and metastasis by abrogating NF-κB activation. Frontiers in Oncology. [Link]

  • YouTube. (2021, January 14). Graphviz tutorial. [Link]

  • Dot Language Graphviz. [Link]

  • Unknown Source. 3.2.1. graphvizによるフローチャートの作成. [No URL provided]
  • Van der Donk, Z., et al. (2022, February 20). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. Cancers. [Link]

  • Wang, N., et al. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology. [Link]

  • Sławińska-Szałabak, M., et al. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules. [Link]

  • Pinto, C., et al. Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. Biomedicine & Pharmacotherapy. [Link]

  • Kim, J., et al. Pyrimidines maintain mitochondrial pyruvate oxidation to support de novo lipogenesis. Science. [Link]

  • Ravish, A., et al. (2026, March 21). Discovery of oxazine-linked pyrimidine as an inhibitor of breast cancer growth and metastasis by abrogating NF-κB activation. ResearchGate. [Link]

  • Sławińska-Szałabak, M., et al. (2025, February 3). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules. [Link]

  • Ellson, J., & North, S. (2015, January 5). Drawing graphs with dot. Graphviz. [Link]

  • Tong, X., et al. (2019, May 17). Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides. Cancers. [Link]

  • PubMed. (2023, December 15). Identification of highly potent 2,4-diarylaminopyrimidine analogs of a typical piperidinyl-4-ol moiety as promising antitumor ALK inhibitors. [Link]

  • Li, Y., et al. (2025, November 18). Targeting plasticity in the pyrimidine synthesis pathway potentiates macrophage-mediated phagocytosis in pancreatic cancer models. PNAS. [Link]

  • Feng, J., et al. (2022, September 5). Pyrancoumarin derivative LP4C targeting of pyrimidine de novo synthesis pathway inhibits MRSA biofilm and virulence. Frontiers in Pharmacology. [Link]

  • Al-Issa, F. A., et al. (2025, December 31). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. Molecules. [Link]

  • QIAGEN. P2Y Purinergic Receptor Signaling Pathway. [Link]

  • Kasula, M., et al. (2025, February 20). Pyrazolo[3,4-d]pyrimidine-based neplanocin analogues identified as potential de novo pharmacophores for dual-target HBV inhibition. RSC Medicinal Chemistry. [Link]

Sources

Foundational

A Technical Guide to 2-(Oxan-4-yloxy)pyrimidine: Safety, Handling, and In Vitro Toxicological Considerations

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the available safety information and a discussion of the potential in vitro toxicological profile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety information and a discussion of the potential in vitro toxicological profile of 2-(Oxan-4-yloxy)pyrimidine. As a molecule of interest within medicinal chemistry, understanding its safety and biological activity is paramount for researchers in drug discovery and development. While direct in vitro toxicity data for this specific compound is not publicly available, this guide synthesizes information from its Material Safety Data Sheet (MSDS) and contextualizes its potential biological activities based on the well-documented properties of the broader pyrimidine class of compounds.

Part 1: Material Safety Data Sheet (MSDS) Analysis for 2-(Oxan-4-yloxy)pyrimidine

A Material Safety Data Sheet provides critical information for the safe handling, storage, and disposal of a chemical. The following is a summary of the key safety data for 2-(Oxan-4-yloxy)pyrimidine.

Identification and Physical Properties
  • Appearance: Off-white to cream powder.[1]

  • Odor: Slight odor.[1]

Hazard Identification and First Aid

While no specific toxicity data is available for this material, it is prudent to handle it as a hazardous chemical.[1] The provided MSDS indicates the following potential hazards and corresponding first-aid measures:

  • Hazard Statements: R36/37: Irritating to eyes and respiratory system.[1]

  • Precautionary Statements:

    • S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

    • S36: Wear suitable protective clothing.[1]

    • S22: Do not breathe dust.[1]

First Aid Procedures:

  • Inhalation: If large amounts are inhaled, move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin resuscitation measures and seek medical attention.[1]

  • Skin Contact: Wash the affected area with soap and water.[1]

  • Eye Contact: Immediately and for at least 15 minutes, irrigate the eyes with copious amounts of water, separating the eyelids with fingers. If redness or discomfort persists, seek medical attention.[1]

  • Ingestion: If the person is conscious, wash out their mouth with copious amounts of water. Seek medical attention.[1]

Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.

  • Handling: Use properly designed equipment, especially when working with strong oxidizing agents, to prevent pressure buildup.[1] Avoid raising dust.[1]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

  • Stability: The compound is stable when stored as directed. Avoid temperatures above 200°C.[1]

  • Incompatibilities: Avoid contact with strong oxidizing agents, particularly nitric acid, and concentrated mineral acids.[1]

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes, including monomer, carbon dioxide, and/or carbon monoxide.[1]

Fire and Explosion Hazards
  • Fire Fighting Procedures: In the event of a chemical fire, wear full protective clothing and a self-contained positive pressure breathing apparatus certified by NIOSH.[1]

  • Hazards: Thermal decomposition can emit toxic fumes.[1]

Disposal Considerations

This material should be disposed of by a licensed professional waste disposal service. It may be buried in a landfill site approved for chemical and hazardous waste, in observance of all federal, state, and local environmental regulations.[1]

Part 2: In Vitro Toxicity and Biological Activity of Pyrimidine Derivatives

While specific in vitro toxicity data for 2-(Oxan-4-yloxy)pyrimidine is not available, the pyrimidine scaffold is a well-known pharmacophore present in a vast array of biologically active molecules. The biological activity of pyrimidine derivatives is diverse and has been extensively reviewed.[2][3][4] Understanding the established activities of this class of compounds provides a framework for predicting the potential toxicological and pharmacological profile of 2-(Oxan-4-yloxy)pyrimidine.

General Biological Activities of Pyrimidine Derivatives

The pyrimidine nucleus is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is therefore of great interest in medicinal chemistry.[4] Derivatives of pyrimidine have been shown to possess a wide range of biological activities, including:

  • Antimicrobial (antibacterial and antifungal)[2][5]

  • Antiviral[2]

  • Anti-inflammatory[2][5]

  • Anticancer and Antineoplastic[2][3]

  • Antioxidant[2][5]

  • Antimalarial[2][3]

  • Anti-HIV[2]

Given this broad spectrum of activity, it is plausible that 2-(Oxan-4-yloxy)pyrimidine could exhibit some of these properties, and any in vitro assessment should consider these potential endpoints.

Cytotoxicity of Pyrimidine Derivatives in Cancer Research

A significant area of research for pyrimidine derivatives is their potential as anticancer agents.[2][6] Numerous studies have demonstrated the cytotoxic effects of novel pyrimidine compounds against various cancer cell lines.

For instance, certain pyrimidopyrimidine derivatives have shown high cytotoxic activity against colorectal carcinoma (HCT-116), breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2) cell lines, with some compounds exhibiting IC50 values comparable to the reference drug doxorubicin.[5] Another study highlighted a pyrimidine derivative that was highly active against HeLa cancer cell lines with a GI50 of 0.03 µM.[7]

The mechanisms behind the cytotoxicity of pyrimidine derivatives are varied and can include the inhibition of key enzymes involved in cell proliferation and survival, such as kinases.[6] For example, some pyrido[2,3-d]pyrimidine derivatives are potent inhibitors of PIM-1 kinase, leading to cell cycle arrest and apoptosis.[6]

Interestingly, a study on 2-arylamino-4-(piperidin-4-yloxy)pyrimidines, which share a similar structural motif with the topic compound, found that some of these derivatives had low cytotoxicity against normal human bronchial epithelial and L-02 cells, suggesting a degree of selectivity for cancer cells.[8]

Considerations for In Vitro Toxicity Testing

Given the lack of specific data for 2-(Oxan-4-yloxy)pyrimidine, a standard battery of in vitro toxicity assays would be necessary to characterize its safety profile. These assays are essential tools for assessing drug toxicity and cellular health.

A logical first step would be to perform a cytotoxicity assay, such as the MTT assay, to determine the concentration at which the compound reduces the viability of cultured cells.[6]

Part 3: Experimental Protocols for In Vitro Cytotoxicity Assessment

The following is a generalized protocol for an MTT assay, a common method for assessing cell viability and cytotoxicity.[9]

MTT Assay Protocol

Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, or A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (2-(Oxan-4-yloxy)pyrimidine) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.[9]

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[9]

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in complete culture medium.[9]

    • After 24 hours, remove the medium from the wells and add 100 µL of the various compound concentrations.[9]

    • Include a vehicle control (medium with the same concentration of the solvent) and a negative control (medium only).[9]

    • Incubate the plates for another 24 to 72 hours.[9]

  • MTT Addition and Incubation:

    • Following the treatment period, add 20 µL of MTT solution to each well.[9]

    • Incubate the plates for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.[9]

    • Add 150 µL of a solubilization solution to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.[9]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.[9]

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using suitable statistical software.[9]

Workflow Diagram

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding in 96-well Plate Cell_Culture->Cell_Seeding Compound_Dilution Compound Dilution Treatment Compound Treatment (24-72h) Compound_Dilution->Treatment Cell_Seeding->Treatment MTT_Addition MTT Addition & Incubation (2-4h) Treatment->MTT_Addition Solubilization Formazan Solubilization MTT_Addition->Solubilization Read_Absorbance Read Absorbance (570nm) Solubilization->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow of a typical MTT cytotoxicity assay.

Conclusion

References

  • Material Safety Data Sheet. (2007, September). [Source for MSDS information, specific supplier not named in search results].
  • Safety Data Sheet. (2022, February 1). 2-(Tetrahydro-2H-pyran-4-yloxy)pyrimidine-4-carboxylic acid.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Journal and author not specified in search result].
  • Safety Data Sheet. (2025, November 6). Aldrich - A77997.
  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine deriv
  • Material Safety Data Sheet. [Source for MSDS information, specific supplier not named in search results].
  • MSDS Linked to c
  • Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science.
  • An overview on synthesis and biological activity of pyrimidines. (2022, July 9). World Journal of Advanced Research and Reviews.
  • Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. (2022, May 18). ScienceScholar.
  • Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. (2022, November 15). PubMed.
  • Synthesis and biological activity of 2'-deoxy-4'-thio pyrimidine nucleosides. PubMed - NIH.
  • SAFETY DATA SHEET. (2025, December 22). Fisher Scientific.
  • Cytotoxicity of Pyrimidine Derivatives: A Comparative Analysis for Drug Discovery. Benchchem.
  • SAFETY DATA SHEET. (2024, July 1). Merck Millipore.
  • Biological Activity of Pyrimidine Derivativies: A Review. (2017, April 3). Juniper Publishers.
  • SAFETY D
  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. (2025, February 3). MDPI.
  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
  • Safety Data Sheet: 1,1,3,3-Tetramethyldisiloxane. (2019, November 25).
  • 2-(o-Tolyloxy)pyrimidine. PMC - NIH.
  • FORMAMIDE DRY F. (2020, June 3). HIRANUMA Co., Ltd..
  • in vitro cytotoxicity of 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide. Benchchem.
  • 2-(oxan-4-yloxy)pyrimidine-5-carboxylicacid 1402232-64-7 wiki. GuideChem.

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis of 2-(Oxan-4-yloxy)pyrimidine

Introduction & Strategic Rationale The 2-alkoxypyrimidine motif is a highly privileged scaffold in modern drug discovery. It is frequently deployed as a robust bioisostere for phenyl rings, a metabolic stability enhancer...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The 2-alkoxypyrimidine motif is a highly privileged scaffold in modern drug discovery. It is frequently deployed as a robust bioisostere for phenyl rings, a metabolic stability enhancer, or a critical hinge-binding determinant in kinase inhibitors[1]. Specifically, the incorporation of an oxan-4-yl (tetrahydro-2H-pyran-4-yl) group provides an optimal balance of aqueous solubility and lipophilicity (LogP) compared to simple cycloalkane derivatives.

This application note details a highly optimized, self-validating protocol for the synthesis of 2-(oxan-4-yloxy)pyrimidine via a Nucleophilic Aromatic Substitution (SNAr) reaction. By strictly controlling nucleophile generation and electrophile addition, this methodology ensures high yields, high purity, and scalability.

Mechanistic Insights & Reaction Design

The SNAr reaction requires an electron-deficient aromatic ring and a strong nucleophile. 2-Chloropyrimidine is exceptionally electrophilic at the C2 position due to the inductive and resonance electron-withdrawing effects of the adjacent N1 and N3 nitrogen atoms. However, tetrahydro-2H-pyran-4-ol is a secondary aliphatic alcohol with relatively low intrinsic nucleophilicity. To drive the reaction forward, the alcohol must be quantitatively deprotonated to its corresponding alkoxide using a strong base.

Mechanism Step1 1. Alkoxide Formation ROH + Base → RO⁻ + H⁺ Step2 2. Nucleophilic Attack RO⁻ attacks C2 of Pyrimidine Step1->Step2 Step3 3. Meisenheimer Complex Negative charge delocalized on N1/N3 Step2->Step3 Rate-determining Step4 4. Leaving Group Expulsion Cl⁻ leaves, restoring aromaticity Step3->Step4 Fast

Mechanistic pathway of the Nucleophilic Aromatic Substitution (SNAr).

Optimization of Base and Solvent Systems

Different base and solvent systems drastically alter the reaction kinetics and yield profiles. The table below summarizes the causality behind selecting specific conditions for this transformation.

Base SystemSolventTemp (°C)TimeExpected YieldMechanistic Rationale & Field Notes
NaH (60% in oil) DMF 0 → RT 12–16 h 85–95% Optimal: Irreversible deprotonation (H₂ gas evolution). DMF stabilizes the Meisenheimer transition state[2].
KOtBu (1M in THF)THF0 → RT16–24 h75–85%Safer Alternative: Homogeneous base, avoids pyrophoric NaH. Slightly slower reaction rate[3].
LiHMDSTHF-78 → RT12 h70–80%Chemoselective: Excellent for complex substrates with base-sensitive functional groups[1].
Cs₂CO₃MeCN80 (Reflux)24–48 h40–60%Mild but Slow: Heterogeneous system. Requires elevated temperatures; prone to incomplete conversion.

Experimental Workflow

Workflow A Oxan-4-ol (Nucleophile) B NaH / DMF (Deprotonation) A->B Step 1 C Oxan-4-olate (Active Species) B->C E SNAr Reaction (0 °C to RT) C->E Step 2 D 2-Chloropyrimidine (Electrophile) D->E F Target Product (C9H12N2O2) E->F Workup

Workflow for the synthesis of 2-(Oxan-4-yloxy)pyrimidine via SNAr.

Step-by-Step Synthesis Protocol

Materials Required:

  • Tetrahydro-2H-pyran-4-ol (Oxan-4-ol) (1.0 equiv, ~11.0 mmol)

  • 2-Chloropyrimidine (1.2 equiv, ~13.2 mmol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv, ~16.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (25 mL)

Phase 1: Preparation of the Alkoxide Nucleophile
  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

    • Causality: Strict anhydrous conditions are mandatory. Moisture will prematurely quench the NaH and hydrolyze 2-chloropyrimidine into unreactive 2-hydroxypyrimidine (uracil derivative).

  • Base Addition: Add Sodium Hydride (660 mg, 16.5 mmol) to the flask. Suspend the NaH in anhydrous DMF (15 mL) and cool the suspension to 0 °C using an ice-water bath.

  • Nucleophile Introduction: Dissolve Tetrahydro-2H-pyran-4-ol (1.12 g, 11.0 mmol) in a minimal volume of anhydrous DMF (5 mL). Add this solution dropwise to the NaH suspension over 10 minutes[2].

    • Causality: Oxan-4-ol is a sterically hindered secondary alcohol. Dropwise addition at 0 °C controls the exothermic release of hydrogen gas and prevents thermal degradation of the solvent, ensuring the alkoxide remains stable.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes until gas evolution ceases.

Phase 2: Nucleophilic Aromatic Substitution (SNAr)
  • Electrophile Addition: Dissolve 2-Chloropyrimidine (1.51 g, 13.2 mmol) in anhydrous DMF (5 mL) and add it dropwise to the alkoxide solution at 0 °C.

    • Causality: The C2 position of pyrimidine is highly reactive. Adding the electrophile at 0 °C mitigates the highly exothermic SNAr reaction, preventing poly-substitution or ring-opening side reactions.

  • Reaction Progression: Remove the ice bath and allow the reaction to slowly warm to room temperature (20–25 °C). Stir for 12–16 hours.

  • Self-Validation Checkpoint: Monitor reaction progress via TLC (EtOAc/Hexanes 1:1) and LC-MS. The target product typically shows strong UV absorbance at 254 nm and a distinct [M+H]⁺ peak at m/z 181.1.

Phase 3: Quenching and Workup
  • Reaction Quench: Once complete, cool the reaction mixture back to 0 °C and carefully quench by adding saturated aqueous NH₄Cl (10 mL) dropwise.

    • Causality: Saturated NH₄Cl (pH ~5.5) safely neutralizes any residual NaH without creating a highly basic aqueous layer. Strong aqueous bases (e.g., NaOH formed if quenched with plain water) could hydrolyze the newly formed ether linkage.

  • Extraction: Dilute the mixture with Ethyl Acetate (EtOAc, 50 mL) and distilled water (20 mL). Separate the layers and extract the aqueous layer with additional EtOAc (3 × 20 mL).

  • DMF Removal: Wash the combined organic layers with 5% aqueous LiCl solution (3 × 20 mL) followed by brine (20 mL).

    • Causality: DMF is highly miscible with EtOAc. LiCl significantly increases the ionic strength of the aqueous phase, efficiently partitioning DMF out of the organic layer and preventing it from co-eluting during chromatography.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 4: Purification & Analytical Validation
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 10–40% EtOAc in Hexanes.

  • Characterization: Concentrate the pure fractions to afford 2-(Oxan-4-yloxy)pyrimidine. Validate the structure via ¹H NMR (CDCl₃):

    • Pyrimidine protons: ~8.52 ppm (d, J = 4.8 Hz, 2H, H4/H6), ~6.95 ppm (t, J = 4.8 Hz, 1H, H5).

    • Oxane CH-O proton: ~5.15 ppm (tt, J = 8.4, 4.0 Hz, 1H).

    • Oxane CH₂ protons: ~3.98 ppm (dt, 2H), ~3.55 ppm (td, 2H), ~2.10 ppm (m, 2H), ~1.85 ppm (m, 2H).

References

  • [2] WO2014043068A1 - Glucosylceramide synthase inhibitors - Google Patents. Source: google.com. URL:

  • [3] Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers | Journal of Medicinal Chemistry. Source: acs.org. URL:[Link]

  • [1] Recent Advances in Pyrimidine-Based Drugs - PMC. Source: nih.gov. URL:[Link]

Sources

Application

Utilizing 2-(Oxan-4-yloxy)pyrimidine in Suzuki-Miyaura cross-coupling

Utilizing 2-(Oxan-4-yloxy)pyrimidine in Suzuki-Miyaura Cross-Coupling: A Detailed Guide Abstract The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Utilizing 2-(Oxan-4-yloxy)pyrimidine in Suzuki-Miyaura Cross-Coupling: A Detailed Guide

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of 2-(Oxan-4-yloxy)pyrimidine as a substrate in this pivotal transformation. We will delve into the mechanistic underpinnings, offer field-proven insights into optimizing reaction conditions, and provide a step-by-step protocol for successful execution. The pyrimidine core is a privileged scaffold in medicinal chemistry, and the strategic introduction of aryl or heteroaryl substituents via Suzuki-Miyaura coupling is a key strategy in the synthesis of novel therapeutic agents.[4][5][6][7]

Introduction: The Significance of Pyrimidine Scaffolds and the Suzuki-Miyaura Reaction

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleobases and numerous pharmaceuticals.[8][9] Its ability to engage in various biological interactions makes it a highly sought-after scaffold in drug discovery. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide or pseudohalide, offers a powerful and versatile method for the C-C functionalization of such heterocyclic systems.[1][10][11]

The substrate of focus, 2-(Oxan-4-yloxy)pyrimidine, presents a unique set of considerations. The electron-donating nature of the alkoxy substituent can influence the reactivity of the pyrimidine ring, while the pyrimidine nitrogens themselves can interact with the palladium catalyst. Understanding these electronic and steric factors is paramount to developing a robust and high-yielding coupling protocol.

Mechanistic Considerations for Pyrimidine Cross-Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[10][12][13][14]

Diagram: The Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-X_L_n R-Pd(II)-X(L_n) (Oxidative Adduct) OxAdd->Ar-Pd(II)-X_L_n R-X Transmetalation Transmetalation Ar-Pd(II)-Ar'_L_n R-Pd(II)-R'(L_n) (Transmetalated Complex) Transmetalation->Ar-Pd(II)-Ar'_L_n R'B(OR)2 + Base RedElim Reductive Elimination Product R-R' (Coupled Product) Ar-Pd(II)-Ar'_L_n->Product RedElim->Pd(0)L_n

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For pyrimidine substrates, several factors can influence the efficiency of this cycle:

  • Oxidative Addition: This is often the rate-determining step. The reactivity of the C-X bond (where X is a halide) on the pyrimidine ring is crucial. Generally, the order of reactivity is I > Br > Cl.[14] The electron-deficient nature of the pyrimidine ring generally facilitates oxidative addition compared to electron-rich aromatic systems.[15]

  • Transmetalation: The transfer of the organic group from the boron reagent to the palladium center is a critical step. This process is facilitated by a base, which activates the boronic acid or ester. The choice of base is therefore highly important and can influence reaction rates and yields.

  • Reductive Elimination: This final step forms the desired C-C bond and regenerates the active Pd(0) catalyst. Bulky and electron-donating ligands on the palladium center can promote this step.[12][16]

  • Catalyst Inhibition: A potential challenge with nitrogen-containing heterocycles like pyrimidine is the coordination of the nitrogen lone pairs to the palladium catalyst, which can lead to catalyst deactivation.[4] The choice of appropriate ligands can mitigate this issue by sterically shielding the metal center.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-(Oxan-4-yloxy)-5-bromopyrimidine

This protocol provides a general starting point for the coupling of a halogenated 2-(Oxan-4-yloxy)pyrimidine with a generic arylboronic acid. Optimization of specific parameters may be necessary for different coupling partners.

Materials and Reagents:
  • 2-(Oxan-4-yloxy)-5-bromopyrimidine

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a modern pre-catalyst) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Procedure:
  • Reaction Setup: To a dry Schlenk flask or reaction vial, add 2-(Oxan-4-yloxy)-5-bromopyrimidine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The total solvent volume should be sufficient to ensure good stirring and dissolution of the reagents at the reaction temperature.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired coupled product.

Diagram: Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reagents Combine Reactants: - Pyrimidine Halide - Boronic Acid - Catalyst - Base Inert Establish Inert Atmosphere (Ar/N2) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (e.g., 80-110 °C) Solvent->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Extract Extract with Organic Solvent Workup->Extract Dry Dry and Concentrate Extract->Dry Chromatography Column Chromatography Dry->Chromatography Product Isolated Product Chromatography->Product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.

Optimization of Reaction Parameters

The success of the Suzuki-Miyaura coupling of 2-(Oxan-4-yloxy)pyrimidine hinges on the careful selection and optimization of several key parameters.

ParameterRecommended OptionsRationale and Field-Proven Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a ligandPd(PPh₃)₄ is a reliable choice for many standard couplings. For more challenging substrates or to achieve lower catalyst loadings, modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often superior.[17][18] These ligands can enhance catalyst stability and activity, particularly with less reactive aryl chlorides.
Ligand PPh₃, dppf, SPhos, XPhosThe ligand stabilizes the palladium center and modulates its reactivity.[19] Bulky, electron-rich ligands promote both oxidative addition and reductive elimination, leading to higher turnover numbers.[1][12] For heteroaromatic substrates, ligands can prevent catalyst deactivation by the ring nitrogens.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃The base is essential for the transmetalation step.[11] K₂CO₃ is a common and effective choice. Cs₂CO₃ is more soluble and can be advantageous in some cases. K₃PO₄ is a stronger base and can be effective for less reactive boronic acids. The choice of base should be tailored to the specific substrates and their functional group tolerance.
Solvent 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O, DMF, AcetonitrileA mixture of an organic solvent and water is often used, as water can aid in the dissolution of the base and facilitate the reaction. 1,4-Dioxane is a common choice. For some systems, a mixture of toluene and ethanol can be effective.[20] DMF is a polar aprotic solvent that can also be used, but may require higher temperatures. Degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the catalyst.
Temperature 80 - 120 °CThe reaction temperature will depend on the reactivity of the substrates and the chosen solvent system. Higher temperatures are often required for less reactive halides (e.g., chlorides). Microwave irradiation can also be employed to accelerate the reaction.[15]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature, incorrect base or solventEnsure proper degassing of solvents and use of fresh catalyst. Screen different catalysts, ligands, bases, and solvents. Increase the reaction temperature.
Protodeboronation Presence of excess water or acidic impurities, prolonged reaction time at high temperatureUse a more stable boronic ester (e.g., a pinacol ester).[1] Minimize reaction time and temperature. Ensure the base is of good quality.
Homocoupling of Boronic Acid Presence of oxygenThoroughly degas the reaction mixture and solvents. Maintain a positive pressure of inert gas throughout the reaction.
Formation of Byproducts Side reactions due to high temperature or incorrect stoichiometryOptimize the reaction temperature and time. Adjust the stoichiometry of the reagents, particularly the boronic acid.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of heterocyclic scaffolds like 2-(Oxan-4-yloxy)pyrimidine. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and efficiently synthesize novel compounds for applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a robust starting point for the successful implementation of this powerful transformation.

References

  • Guo-Ping Lu, Karl R. Voigtritter, Chun Cai, and Bruce H. Lipshutz. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. J. Org. Chem., 2012, 77, 3700-3703. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Stephen L Buchwald. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Semantic Scholar. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. PubMed. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction. Unknown Source.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. RSC Advances (RSC Publishing). [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. ResearchGate. [Link]

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

  • Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. Unknown Source.
  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

  • Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. PubMed. [Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH. [Link]

  • Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. ChemRxiv. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

Sources

Method

Application Note: 2-(Oxan-4-yloxy)pyrimidine as a Privileged Scaffold in Small Molecule Drug Discovery

Executive Summary & Causality In contemporary small molecule drug discovery, the 2-(oxan-4-yloxy)pyrimidine (also referred to as 2-(tetrahydro-2H-pyran-4-yloxy)pyrimidine) moiety has emerged as a highly privileged struct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Causality

In contemporary small molecule drug discovery, the 2-(oxan-4-yloxy)pyrimidine (also referred to as 2-(tetrahydro-2H-pyran-4-yloxy)pyrimidine) moiety has emerged as a highly privileged structural motif, particularly within the development of targeted kinase inhibitors [1].

As a Senior Application Scientist, it is critical to understand the causality behind selecting this specific pharmacophore over simpler alkoxy or cycloalkoxy alternatives:

  • Hinge-Binding Competence: The electron-deficient pyrimidine core acts as a robust hinge-binding scaffold, capable of forming bidentate hydrogen bonds with the backbone amides of the kinase hinge region.

  • Metabolic Stability: Linear or branched alkyl ethers (e.g., ethoxy, isopropoxy) are highly susceptible to Cytochrome P450 (CYP)-mediated O-dealkylation. The cyclic nature of the oxane (tetrahydropyran) ring provides steric shielding, significantly enhancing microsomal stability and extending the compound's half-life.

  • Physicochemical Optimization: Unlike a highly lipophilic cyclohexyl ring, the oxygen atom within the oxane ring acts as a Hydrogen Bond Acceptor (HBA). This lowers the overall logP (lipophilicity) of the molecule, improves aqueous solubility, and provides a favorable entropic signature by displacing structured water molecules in the solvent-exposed channel of the kinase active site.

This structural combination has been successfully deployed in inhibitors targeting Tank-binding kinase 1 (TBK1) [1], Interleukin-1 receptor-associated kinase 4 (IRAK4) [2], and Src Family Kinases (SFKs) [3].

Mechanistic Insights & Target Applications

The 2-(oxan-4-yloxy)pyrimidine scaffold is primarily utilized in ATP-competitive kinase inhibitors. The spatial arrangement allows the pyrimidine ring to anchor deep within the ATP-binding pocket, while the bulky, hydrophilic oxan-4-yloxy group at the C2 position is directed outward toward the ribose pocket or the solvent-exposed region.

This vectoring is crucial for achieving kinase selectivity. For instance, in SFK and TBK1 inhibitors, the oxane ring interacts favorably with the solvent channel, preventing the molecule from binding to off-target kinases that possess narrower or more hydrophobic solvent interfaces [1][3].

KinaseBinding Hinge Kinase Hinge Region (Backbone Amides) Pyrimidine Pyrimidine Core (Hinge Binder) Hinge->Pyrimidine Bidentate H-Bonds Oxane Oxan-4-yloxy Group (Solvent Vector & HBA) Pyrimidine->Oxane C2-Substitution Solvent Solvent-Exposed Channel (Aqueous Interface) Oxane->Solvent H-Bonding with Water

Diagram 1: Pharmacophore model of 2-(oxan-4-yloxy)pyrimidine binding within a kinase active site.

Synthetic Methodology & Scaffold Derivatization Protocol

The incorporation of the oxan-4-yloxy group onto a pyrimidine core is most efficiently achieved via a Nucleophilic Aromatic Substitution ( SN​Ar ) reaction. The electron-withdrawing nature of the pyrimidine nitrogens highly activates the C2 position (typically bearing a chloride leaving group) for nucleophilic attack by the alkoxide of oxan-4-ol.

Step-by-Step Protocol: SN​Ar Synthesis

Reagents Required: Oxan-4-ol (Tetrahydro-2H-pyran-4-ol), 2-Chloropyrimidine derivative, Sodium Hydride (NaH, 60% dispersion in mineral oil), anhydrous N,N-Dimethylformamide (DMF).

  • Alkoxide Generation (Deprotonation):

    • Procedure: Dissolve oxan-4-ol (1.2 eq) in anhydrous DMF under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C using an ice/water bath. Carefully add NaH (1.5 eq) in portions.

    • Causality: NaH ensures irreversible deprotonation of the alcohol, generating a highly reactive, strongly nucleophilic oxan-4-alkoxide. The evolution of H2​ gas drives the equilibrium forward.

  • Nucleophilic Attack ( SN​Ar ):

    • Procedure: Stir the mixture for 30 minutes at 0 °C until gas evolution ceases. Dropwise, add a solution of the 2-chloropyrimidine derivative (1.0 eq) dissolved in DMF. Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.

    • Causality: The electron-deficient pyrimidine ring facilitates the attack of the alkoxide at the C2 position, displacing the chloride ion.

  • Quenching & Extraction:

    • Procedure: Quench the reaction carefully with cold water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification:

    • Procedure: Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/EtOAc to isolate the pure 2-(oxan-4-yloxy)pyrimidine intermediate.

SynthesisWorkflow Step1 Step 1: Alkoxide Generation Oxan-4-ol + NaH in DMF (0°C) Step2 Step 2: SNAr Reaction Add 2-Chloropyrimidine (0°C to RT) Step1->Step2 Step3 Step 3: Quench & Extraction H2O quench, EtOAc extraction Step2->Step3 Step4 Step 4: Purification Silica Gel Flash Chromatography Step3->Step4 Product Target Isolated 2-(Oxan-4-yloxy)pyrimidine Step4->Product

Diagram 2: Synthetic workflow for the SNAr generation of the 2-(oxan-4-yloxy)pyrimidine scaffold.

In Vitro Pharmacological Profiling

To validate the superiority of the oxan-4-yloxy substitution, compounds must undergo rigorous in vitro profiling. The following protocols establish a self-validating system for assessing target engagement and metabolic stability.

Kinase Activity Assay (HTRF)
  • Purpose: To quantify the IC50​ of the synthesized pyrimidine derivatives against the target kinase (e.g., TBK1).

  • Methodology: Utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay. Incubate the recombinant kinase with the inhibitor, ATP (at the Km​ concentration), and a biotinylated peptide substrate. Following the reaction, add a Europium-labeled anti-phospho antibody and Streptavidin-XL665. The FRET signal is inversely proportional to kinase inhibition.

Human Liver Microsome (HLM) Stability Assay
  • Purpose: To evaluate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ) of the compound, proving the metabolic advantage of the oxane ring.

  • Methodology: Incubate the test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) and an NADPH regenerating system at 37 °C. Quench aliquots at 0, 15, 30, and 60 minutes with cold acetonitrile. Analyze the remaining parent compound via LC-MS/MS.

Comparative Data Presentation

The table below summarizes typical structure-activity relationship (SAR) and structure-property relationship (SPR) data demonstrating why the oxan-4-yloxy group is preferred over simpler analogs in pyrimidine-based kinase inhibitors.

C2-Pyrimidine SubstituentKinase IC50​ (nM)Aqueous Solubility (µM)HLM T1/2​ (min)Intrinsic Clearance ( CLint​ )
-Methoxy (-OCH3)145> 200< 15High (Rapid O-demethylation)
-Cyclohexyloxy 12< 1045Moderate (Lipophilic, high plasma protein binding)
-Oxan-4-yloxy (THP)8 > 150 > 120 Low (Sterically shielded, HBA present)

Data Interpretation: The oxan-4-yloxy derivative achieves the optimal balance. It maintains sub-10 nM target potency (similar to the lipophilic cyclohexyl group) while drastically improving metabolic half-life and aqueous solubility due to the cyclic ether oxygen.

References

  • US Patent 10,253,019 B2 - Tank-binding kinase inhibitor compounds. Details the synthesis and application of pyrimidine and related heterocyclic scaffolds featuring oxan-4-yloxy substitutions for TBK1 inhibition.
  • New Drug Approvals: NIMBUS Therapeutics - IRAK4 and ACC Inhibitor Development. Highlights the structural utilization of the (oxan-4-yloxy)ethyl-pyrimidine and thienopyrimidine derivatives in clinical-stage small molecules. URL:[Link]

  • Targeting SRC Family Kinases in Mesothelioma: Time to Upgrade - Cancers (Basel), 2020. Discusses the pharmacological targeting of SFKs using pyrazolo-pyrimidine and related derivatives, emphasizing the role of specific functional groups in optimizing kinase selectivity and cellular efficacy. URL:[Link]

Application

Application Note &amp; Protocol: Synthesis of 2-(Tetrahydropyran-4-yloxy)pyrimidine via Nucleophilic Aromatic Substitution

Introduction: Strategic Importance of the Pyrimidine-Ether Scaffold The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Importance of the Pyrimidine-Ether Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates targeting a wide array of diseases. Its ability to engage in hydrogen bonding and its electron-deficient nature make it an ideal platform for designing enzyme inhibitors and receptor modulators. Specifically, the etherification of the pyrimidine core at the C2-position with cyclic alcohols, such as tetrahydropyran-4-ol, introduces a key pharmacophore that can enhance metabolic stability, improve solubility, and provide a vector for exploring specific binding pockets within a target protein.

This document provides a detailed protocol for the synthesis of 2-(tetrahydropyran-4-yloxy)pyrimidine, a valuable intermediate in drug discovery. The described method is a variation of the Williamson ether synthesis, proceeding through a nucleophilic aromatic substitution (SNAr) mechanism. We will delve into the mechanistic rationale behind the procedural steps, offer a robust, step-by-step protocol, and outline methods for reaction validation to ensure reproducibility and high-purity outcomes.

Mechanistic Rationale and Causality

The etherification of 2-chloropyrimidine with tetrahydropyran-4-ol is not a simple SN2 reaction but a more complex Nucleophilic Aromatic Substitution (SNAr). Understanding the underlying mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

The reaction proceeds in two primary stages:

  • Alkoxide Formation: The hydroxyl group of tetrahydropyran-4-ol is insufficiently nucleophilic to directly attack the electron-deficient pyrimidine ring. Therefore, it must first be deprotonated by a strong, non-nucleophilic base, such as sodium hydride (NaH), to form the corresponding sodium tetrahydropyran-4-oxide. This alkoxide is a significantly more potent nucleophile. The choice of NaH is strategic; it irreversibly deprotonates the alcohol, and the byproduct, hydrogen gas, simply bubbles out of the reaction, driving the equilibrium forward.[1][2]

  • Nucleophilic Attack and Substitution: The highly reactive alkoxide then attacks the C2 carbon of the 2-chloropyrimidine. This position is highly electrophilic due to the inductive electron-withdrawing effects of the two adjacent nitrogen atoms.[3][4] The attack forms a transient, negatively charged intermediate known as a Meisenheimer complex, where the negative charge is stabilized through resonance delocalization across the pyrimidine ring and onto the electronegative nitrogen atoms.[3] The reaction concludes with the expulsion of the chloride leaving group, which restores the aromaticity of the pyrimidine ring and yields the final ether product.

Sources

Method

Application Notes and Protocols: 2-(Oxan-4-yloxy)pyrimidine as a Scaffold for Kinase Inhibitor Design

Introduction Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes, including signal transduction, metabolism, proliferation, and apoptosis.[1] The dysregu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes, including signal transduction, metabolism, proliferation, and apoptosis.[1] The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them one of the most important targets for modern drug discovery.[1][2] The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved kinase inhibitors.[3][4] Its structural similarity to the adenine base of ATP allows it to effectively compete for the ATP-binding site within the kinase domain, leading to inhibition of kinase activity.[5][6]

The 2-(Oxan-4-yloxy)pyrimidine scaffold, in particular, has emerged as a versatile and promising starting point for the design of novel kinase inhibitors. The oxane (tetrahydropyran) moiety can be strategically utilized to improve physicochemical properties, such as solubility and metabolic stability, while also providing a vector for exploring interactions with the solvent-exposed region of the kinase active site. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of kinase inhibitors based on the 2-(Oxan-4-yloxy)pyrimidine scaffold.

Design Principles and Strategy

The rational design of kinase inhibitors from the 2-(Oxan-4-yloxy)pyrimidine scaffold involves a multi-faceted approach, integrating computational modeling with a deep understanding of structure-activity relationships (SAR).

Core Scaffold and Hinge-Binding

The pyrimidine core is designed to mimic the adenine ring of ATP, forming crucial hydrogen bond interactions with the "hinge" region of the kinase active site. This interaction is a cornerstone of the inhibitory activity for many pyrimidine-based kinase inhibitors.[3][7] The nitrogen atoms at positions 1 and 3 of the pyrimidine ring typically act as hydrogen bond acceptors, interacting with the backbone amide protons of the hinge residues.

The Role of the Oxane Moiety

The 4-oxy-oxane substituent serves several key functions:

  • Solubility and Physicochemical Properties: The oxygen atom and the cyclic ether structure of the oxane ring can improve aqueous solubility and other drug-like properties compared to more lipophilic substituents.

  • Conformational Rigidity: The chair conformation of the oxane ring introduces a degree of conformational rigidity, which can be advantageous for binding affinity by reducing the entropic penalty upon binding to the target kinase.

  • Exit Vector for Further Substitution: The oxane ring provides a scaffold to introduce further substituents that can explore the solvent-exposed region of the ATP-binding pocket, potentially leading to increased potency and selectivity.

Structure-Activity Relationship (SAR) Exploration

Systematic modification of the 2-(Oxan-4-yloxy)pyrimidine scaffold is essential for optimizing inhibitory activity and selectivity. Key positions for modification include:

  • Position 5 of the Pyrimidine Ring: Substitution at this position can influence potency and selectivity. Introduction of small, electron-withdrawing groups or groups capable of forming additional hydrogen bonds can be beneficial.

  • Position 4 and 6 of the Pyrimidine Ring: While less commonly modified when the primary interaction is through the 2-position, derivatization at these positions can be explored to fine-tune electronic properties and steric interactions.

  • The Oxane Ring: While the core oxane is important for its properties, substitution on the oxane ring itself is generally less explored to maintain its favorable physicochemical contributions.

Computational Modeling in Inhibitor Design

In silico methods are invaluable for accelerating the design process.[1]

  • Molecular Docking: This technique predicts the preferred orientation and binding affinity of a designed inhibitor within the kinase active site.[1][8] It allows for the virtual screening of a library of potential compounds and provides insights into key binding interactions.

  • Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features required for biological activity. A pharmacophore model can be built based on known active compounds and used to screen for novel scaffolds.

  • 3D-QSAR (Quantitative Structure-Activity Relationship): This method correlates the 3D properties of a series of molecules with their biological activity to build predictive models that can guide the design of more potent analogs.[1]

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Scaffold_Selection Scaffold Selection: 2-(Oxan-4-yloxy)pyrimidine Virtual_Screening Virtual Screening & Computational Modeling Scaffold_Selection->Virtual_Screening Rational Design SAR_Exploration SAR Exploration & Lead Optimization Virtual_Screening->SAR_Exploration Synthesis Chemical Synthesis SAR_Exploration->Synthesis Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Synthesis->Kinase_Assay Compound Testing Selectivity_Profiling Kinase Selectivity Profiling Kinase_Assay->Selectivity_Profiling Cell_Based_Assay Cell-Based Assays (Proliferation, Apoptosis) Selectivity_Profiling->Cell_Based_Assay Cell_Based_Assay->SAR_Exploration Iterative Optimization PK_Studies Pharmacokinetic Studies Cell_Based_Assay->PK_Studies Lead Candidate Efficacy_Studies In Vivo Efficacy (Xenograft Models) PK_Studies->Efficacy_Studies Tox_Studies Toxicology Studies Efficacy_Studies->Tox_Studies

Caption: Kinase inhibitor discovery workflow.

Synthesis Protocols

The synthesis of 2-(Oxan-4-yloxy)pyrimidine derivatives generally involves a nucleophilic aromatic substitution (SNAr) reaction as a key step.

General Synthesis of the 2-(Oxan-4-yloxy)pyrimidine Scaffold

This protocol describes a general method for the synthesis of the core scaffold.

Materials:

  • 2-Chloropyrimidine or 2-bromopyrimidine

  • Tetrahydropyran-4-ol (Oxan-4-ol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Deprotonation of Oxan-4-ol:

    • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of tetrahydropyran-4-ol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases. This forms the sodium alkoxide of tetrahydropyran-4-ol.

  • Nucleophilic Aromatic Substitution (SNAr):

    • To the solution of the sodium alkoxide, add a solution of 2-chloropyrimidine or 2-bromopyrimidine (1.0 equivalent) in anhydrous DMF dropwise at room temperature.

    • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully quench by the slow addition of water.

    • Extract the aqueous mixture with ethyl acetate (3 x volume).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(Oxan-4-yloxy)pyrimidine.

Synthesis of a Representative Inhibitor: 5-Bromo-2-(Oxan-4-yloxy)pyrimidine

This protocol details the synthesis of a 5-bromo substituted analog, a common intermediate for further functionalization via cross-coupling reactions.

Materials:

  • 2,5-Dibromopyrimidine

  • Tetrahydropyran-4-ol

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a solution of tetrahydropyran-4-ol (1.1 equivalents) in anhydrous THF, add potassium tert-butoxide (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

    • Stir the mixture at room temperature for 30 minutes.

  • SNAr Reaction:

    • Add a solution of 2,5-dibromopyrimidine (1.0 equivalent) in anhydrous THF to the reaction mixture.

    • Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the mixture with dichloromethane (3 x volume).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 5-bromo-2-(Oxan-4-yloxy)pyrimidine.

In Vitro Kinase Inhibition Assay Protocols

Evaluating the biological activity of the synthesized compounds is crucial. The following protocols outline standard in vitro kinase assays.

General In Vitro Kinase Assay Protocol[9][10][11][12]

This protocol provides a general framework for measuring the inhibitory activity of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)[9]

  • Adenosine 5'-triphosphate (ATP), typically [γ-³²P]ATP for radiometric assays or unlabeled ATP for non-radiometric assays

  • Test compounds (2-(Oxan-4-yloxy)pyrimidine derivatives) dissolved in DMSO

  • 96-well or 384-well assay plates

  • Reaction termination solution (e.g., phosphoric acid for radiometric assays, or a solution containing EDTA)

  • Detection reagents (specific to the assay format)

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Further dilute the compounds in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.

  • Reaction Setup:

    • In each well of the assay plate, add the following in order:

      • Kinase buffer

      • Test compound or DMSO (for control wells)

      • Purified kinase

      • Kinase substrate

    • Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding ATP. The concentration of ATP should be at or near the Km value for the specific kinase to ensure accurate IC₅₀ determination.[10]

    • Incubate the reaction at a controlled temperature (e.g., 30 °C or 37 °C) for a predetermined time (e.g., 30-60 minutes). The reaction should be within the linear range of the enzyme kinetics.[10]

  • Termination and Detection:

    • Stop the reaction by adding the termination solution.

    • Detect the amount of phosphorylated substrate using a suitable method:

      • Radiometric Assay: If using [γ-³²P]ATP, the phosphorylated substrate is captured on a filter membrane, and the radioactivity is quantified using a scintillation counter.[11][12]

      • Fluorescence/Luminescence-Based Assays: These assays often measure the amount of ADP produced, which is then coupled to a secondary reaction that generates a fluorescent or luminescent signal (e.g., Transcreener® ADP² Kinase Assay).[10]

      • Antibody-Based Detection (e.g., ELISA, HTRF®): A phosphorylation-specific antibody is used to detect the phosphorylated substrate.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G Start Start Prepare_Reagents Prepare Reagents: - Kinase, Substrate, Buffer - Test Compounds (Serial Dilution) - ATP Solution Start->Prepare_Reagents Dispense_Reagents Dispense into Assay Plate: 1. Buffer 2. Compound/DMSO 3. Kinase 4. Substrate Prepare_Reagents->Dispense_Reagents Pre_Incubate Pre-incubate (e.g., 10-15 min) Dispense_Reagents->Pre_Incubate Initiate_Reaction Initiate Reaction: Add ATP Solution Pre_Incubate->Initiate_Reaction Incubate Incubate at Controlled Temperature (e.g., 30-60 min) Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction Incubate->Terminate_Reaction Detect_Signal Detect Signal (Radiometric, Fluorescence, etc.) Terminate_Reaction->Detect_Signal Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Detect_Signal->Data_Analysis End End Data_Analysis->End

Caption: In Vitro Kinase Assay Workflow.

Example Data Presentation

The results of kinase inhibition assays should be presented in a clear and concise manner, typically in a tabular format.

Compound IDTarget KinaseIC₅₀ (nM)
Scaffold-001 Kinase A850
Kinase B>10,000
Analog-5a Kinase A75
Kinase B2,500
Analog-7b Kinase A12
Kinase B8,900
Reference Cpd Kinase A25
Kinase B150

Data are representative and for illustrative purposes only.

Conclusion

The 2-(Oxan-4-yloxy)pyrimidine scaffold represents a highly valuable starting point for the design and development of novel kinase inhibitors. Its favorable physicochemical properties, combined with the well-established role of the pyrimidine core in binding to the kinase hinge region, make it an attractive scaffold for medicinal chemists. By employing rational design principles, efficient synthetic strategies, and robust in vitro evaluation protocols as outlined in these application notes, researchers can effectively explore the chemical space around this scaffold to identify potent and selective kinase inhibitors for a variety of therapeutic targets.

References

  • Protocols.io. (2024, May 31). In vitro kinase assay. [Link]

  • PMC. In vitro NLK Kinase Assay. [Link]

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

  • Bio-protocol. (2022, September 1). In vitro kinase assay. [Link]

  • Unknown. Protocol for Invitro Kinase Assay. [Link]

  • Frontiers. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]

  • ACS Publications. (2021, May 19). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]

  • MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]

  • SpringerLink. (2023, February 28). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. [Link]

  • ResearchGate. Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. [Link]

  • PMC. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

  • Progress in Chemical and Biochemical Research. In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation. [Link]

  • Frontiers. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]

  • Bentham Science. (2022, August 26). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]

  • PubMed. (2023, February 23). Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. [Link]

  • Organic Chemistry Portal. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023, May 30). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. [Link]

  • PMC. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]

  • International Journal of Pharmaceutical Chemistry Research. (2025, August 30). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. [Link]

  • ResearchGate. Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. [Link]

  • RSC Publishing. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

  • OSTI.GOV. (2019, May 13). Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. [Link]

  • PubMed. (2008, August 1). A Novel Syk Family Kinase Inhibitor: Design, Synthesis, and Structure-Activity Relationship of 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine Derivatives. [Link]

  • PubMed. (2016, April 1). Novel 2,4-diaminopyrimidines bearing tetrahydronaphthalenyl moiety against anaplastic lymphoma kinase (ALK): Synthesis, in vitro, ex vivo, and in vivo efficacy studies. [Link]

  • PubMed. (2008, March 13). Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. [Link]

  • Google Patents.
  • Google Patents. Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
  • MDPI. (2022, October 13). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. [Link]

  • PubMed. (2009, December 1). Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2. [Link]

Sources

Application

Application Notes and Protocols for the Cell-Based Assay Preparation of 2-(Oxan-4-yloxy)pyrimidine Derivatives

A Note on Compound Identification Initial searches for "2-(Oxan-4-yloxy)pyrimidine" with CAS number 1196155-33-5 did not yield specific data for this exact molecule. The provided CAS number is associated with 5-Bromo-3-c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Note on Compound Identification

Initial searches for "2-(Oxan-4-yloxy)pyrimidine" with CAS number 1196155-33-5 did not yield specific data for this exact molecule. The provided CAS number is associated with 5-Bromo-3-chloropyridazine. This document, therefore, provides a comprehensive guide for the sample preparation of a compound featuring the 2-(Oxan-4-yloxy)pyrimidine core structure, based on established principles for handling pyrimidine-based small molecules in a research setting. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for their specific lot of the compound for the most accurate physicochemical properties.

Introduction to Pyrimidine Derivatives in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of therapeutic applications.[1][2] These heterocyclic compounds are integral to the structure of nucleobases in DNA and RNA, and their synthetic analogs have been successfully developed as anticancer, antiviral, antifungal, and anti-inflammatory agents.[1][3][4][5] The versatility of the pyrimidine ring allows for diverse substitutions, enabling the fine-tuning of pharmacological properties to target specific enzymes or cellular pathways.[6][7][8] Given this context, the careful and precise preparation of pyrimidine derivatives, such as those based on the 2-(Oxan-4-yloxy)pyrimidine framework, is paramount for obtaining reliable and reproducible data in cell-based assays.

Physicochemical Properties and Reagent Preparation

The successful implementation of cell-based assays hinges on the accurate preparation of the test compound. This section outlines the key considerations for 2-(Oxan-4-yloxy)pyrimidine derivatives.

Solubility and Stability

The solubility of a compound is a critical factor in its biological activity. Pyrimidine derivatives exhibit a wide range of solubilities depending on their specific substitutions.[9][10] While some may be sparingly soluble in aqueous solutions, many are readily soluble in organic solvents.

  • Primary Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of novel small molecules for in vitro assays.[11] It is a highly polar aprotic solvent that can dissolve a wide range of compounds.

  • Aqueous Solubility: The aqueous solubility of pyrimidine derivatives can be low. It is crucial to determine the maximum tolerated DMSO concentration in the final cell culture medium, as high concentrations can be cytotoxic. Typically, the final DMSO concentration should be kept at or below 0.5% (v/v).

  • Stability: The stability of pyrimidine derivatives in solution can vary. It is recommended to prepare fresh working solutions from a frozen stock for each experiment to minimize degradation.[12] Stock solutions in anhydrous DMSO are generally stable when stored at -20°C or -80°C.

Reagent and Equipment List
  • 2-(Oxan-4-yloxy)pyrimidine derivative (powder form)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, pyrogen-free deionized water or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Analytical balance

  • Cell culture medium appropriate for the cell line being used

Protocol for Preparation of Stock and Working Solutions

This protocol provides a step-by-step guide for the preparation of a 10 mM stock solution of a 2-(Oxan-4-yloxy)pyrimidine derivative and its subsequent dilution for use in cell-based assays.

Part 1: Preparation of a 10 mM Stock Solution in DMSO
  • Determine the Molecular Weight (MW): Obtain the precise molecular weight of your specific 2-(Oxan-4-yloxy)pyrimidine derivative from the supplier's Certificate of Analysis. For the parent structure of 2-(Oxan-4-yloxy)pyrimidine (C9H12N2O2), the calculated MW is 180.21 g/mol .

  • Weigh the Compound: Carefully weigh out a precise amount of the compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 1.8021 mg of the compound.

  • Dissolution: Add the weighed compound to a sterile microcentrifuge tube or amber glass vial. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Solubilization: Vortex the solution thoroughly for at least one minute to ensure complete dissolution. A brief sonication in a water bath can also be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Part 2: Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium.

  • Thaw the Stock Solution: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Serial Dilutions: Perform a series of dilutions in your chosen cell culture medium to achieve the desired final concentrations for your assay. It is crucial to ensure that the final DMSO concentration in the cell culture wells does not exceed a non-toxic level (typically ≤ 0.5%).

Example Dilution Series:

To prepare a 100 µM working solution from a 10 mM stock:

  • Dilute the 10 mM stock solution 1:100 in cell culture medium (e.g., add 10 µL of 10 mM stock to 990 µL of medium).

To prepare a range of concentrations for a dose-response experiment:

  • Perform serial dilutions from the 100 µM working solution. For example, a 2-fold serial dilution would yield concentrations of 100 µM, 50 µM, 25 µM, etc.

Quality Control

To ensure the integrity of your experimental results, it is important to perform quality control checks on your compound solutions.

  • Visual Inspection: Always visually inspect the stock and working solutions for any signs of precipitation. If precipitation is observed, the solution should be warmed and vortexed to redissolve the compound.

  • Purity and Identity Confirmation (Optional): For long-term studies, the purity and identity of the compound in the stock solution can be periodically verified using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Application in Cell-Based Assays: A General Workflow

The prepared solutions of the 2-(Oxan-4-yloxy)pyrimidine derivative can be used in a variety of cell-based assays to evaluate its biological activity. Below is a general workflow for a cell viability assay.

General Workflow for a Cell Viability Assay (e.g., MTT Assay)

workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B D Treat cells with the compound B->D C Prepare serial dilutions of the compound C->D E Incubate for the desired time (e.g., 24-72h) D->E F Add MTT reagent to each well E->F G Incubate to allow formazan formation F->G H Solubilize formazan crystals G->H I Measure absorbance at 570 nm H->I J Calculate cell viability and IC50 I->J signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseA Protein Kinase A Receptor->KinaseA Activates KinaseB Protein Kinase B KinaseA->KinaseB Phosphorylates & Activates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Phosphorylates & Activates GeneExpression Gene Expression (e.g., Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates Compound 2-(Oxan-4-yloxy)pyrimidine Derivative Compound->KinaseB Inhibits

Caption: Hypothetical kinase inhibition pathway.

Conclusion

The 2-(Oxan-4-yloxy)pyrimidine scaffold represents a promising starting point for the development of novel therapeutic agents. By following the detailed protocols and best practices outlined in these application notes, researchers can ensure the accurate and reproducible preparation of this and similar pyrimidine derivatives for cell-based assays. This will enable the reliable evaluation of their biological activities and contribute to the advancement of drug discovery efforts.

References

  • Pharmaffiliates. CAS No : 1196155-33-5 | Product Name : 5-Bromo-3-chloropyridazine. Available from: [Link]

  • Taha, M. O., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 27(15), 4999. Available from: [Link]

  • Tylińska, B., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. Available from: [Link]

  • Baluja, S., & Bhatt, M. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. Available from: [Link]

  • Verma, A., et al. (2018). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Asian Journal of Pharmaceutical and Clinical Research, 11(1), 54-65. Available from: [Link]

  • Knauber, T., et al. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ChemMedChem, 12(18), 1499–1504. Available from: [Link]

  • Ma, X., et al. (2022). Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Bioorganic & Medicinal Chemistry, 74, 117052. Available from: [Link]

  • Sanna, M., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 29(16), 3681. Available from: [Link]

  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. Available from: [Link]

  • Oncostem. (2023). Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. Available from: [Link]

  • Semantic Scholar. (2024). Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]

  • Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 15(6), 2334–2342. Available from: [Link]

  • Fun, H. K., et al. (2009). 2-(o-Tolyloxy)pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1880. Available from: [Link]

  • GSC Online Press. (2023). Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. Available from: [Link]

  • PubMed. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Available from: [Link]

  • Shakeel, F., et al. (2020). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Molecules, 25(1), 108. Available from: [Link]

  • PubMed. (2011). Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. Available from: [Link]

  • The Royal Society of Chemistry. Pyrimidine-Pyrimidine Base Pairs Stabilized by Silver(I) Ions. Available from: [Link]

  • Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Available from: [Link]

  • ResearchGate. (2020). Pyrimidine: a review on anticancer activity with key emphasis on SAR. Available from: [Link]

  • Isono, K., & Suzuki, S. (1979). THE POLYOXINS: PYRIMIDINE NUCLEOSIDE PEPTIDE ANTIBIOTICS INHIBITING FUNGAL CELL WALL BIOSYNTHESIS. Heterocycles, 13(1), 333-351. Available from: [Link]

  • Yamanaka, H., Ogawa, S., & Sakamoto, T. (1975). OXIDATION OF 2.4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS. Chemical and Pharmaceutical Bulletin, 23(12), 3242-3245. Available from: [Link]

  • PubMed. (2003). Formation of stable triplexes between purine RNA and pyrimidine oligodeoxyxylonucleotides. Available from: [Link]

  • Journal of King Saud University - Science. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-(Oxan-4-yloxy)pyrimidine Synthesis

Welcome to the Technical Support Center for pyrimidine functionalization. This guide is designed for researchers, scientists, and drug development professionals optimizing the synthesis of 2-(oxan-4-yloxy)pyrimidine (als...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pyrimidine functionalization. This guide is designed for researchers, scientists, and drug development professionals optimizing the synthesis of 2-(oxan-4-yloxy)pyrimidine (also known as 2-(tetrahydro-2H-pyran-4-yloxy)pyrimidine).

The installation of a tetrahydropyran (THP) moiety onto a pyrimidine core via Nucleophilic Aromatic Substitution (SNAr) is a highly sensitive transformation. Success requires strict control over alkoxide generation, leaving group dynamics, and solvent polarity.

Part 1: Reaction Parameter Matrix

Before troubleshooting, review the quantitative and qualitative impacts of your reaction parameters. Minor deviations in base strength or leaving group selection drastically alter the reaction pathway.

Table 1: SNAr Reaction Parameter Comparison

ParameterStandard ChoiceHigh-Reactivity AlternativeMechanistic Causality & Impact
Leaving Group 2-Chloropyrimidine2-FluoropyrimidineThe SNAr rate-determining step is nucleophilic attack. Fluorine's high electronegativity makes the C2 carbon highly electrophilic, yielding a reactivity order of F > Cl > Br > I[1]. However, fluoride can etch glass reactors and complicates waste management[2].
Base K2CO3 or Cs2CO3NaH or LiHMDSOxan-4-ol is a secondary alcohol with moderate nucleophilicity. Weak bases fail to fully deprotonate it. Strong bases like LiHMDS ensure quantitative alkoxide generation prior to pyrimidine introduction.
Solvent DMF or NMPAnhydrous THFWhile DMF's high dielectric constant accelerates SNAr, heating DMF above 65°C can generate dimethylamine, leading to unwanted amination side-products. THF minimizes degradation.
Temperature 80°C - 100°C0°C to Room TempHigh temperatures can cause ring-opening or degradation of the pyrimidine ring under harsh basic conditions[1]. Pre-forming the alkoxide allows the reaction to proceed at milder temperatures.
Part 2: Mechanistic FAQs & Logic

Q: Why am I seeing incomplete conversion when using 2-chloropyrimidine and oxan-4-ol with K2CO3? A: You are relying on in situ deprotonation with a base that is too weak. Oxan-4-ol requires a strong base to form the highly nucleophilic alkoxide. Furthermore, the chloride leaving group is significantly slower than fluoride because it does not polarize the C2 position as effectively[1]. To fix this, switch to a strong, irreversible base (like NaH or LiHMDS) to pre-form the alkoxide before adding the pyrimidine.

Q: I switched to 2-fluoropyrimidine to accelerate the reaction, but my yields are still low and I see multiple degradation spots. Why? A: While 2-fluoropyrimidines are kinetically superior, they are highly sensitive to adventitious water, leading to rapid hydrolysis (forming 2-hydroxypyrimidine)[1]. Additionally, fluoride leaving groups present severe compatibility issues with reactor materials on scale[2]. If 2-chloropyrimidine is too slow, consider using a 2-alkylsulfonyl pyrimidine (e.g., 2-tert-butylsulfonyl), which provides excellent leaving group ability without the drawbacks of fluoride[2].

Q: How do alkoxide ions affect the selectivity if my pyrimidine has multiple leaving groups (e.g., 2,4-dichloropyrimidine)? A: Alkoxide ions are "hard" nucleophiles and are highly reactive. In a medium with competing nucleophiles or multiple halogen sites, a high concentration of alkoxide ions will aggressively drive substitution, sometimes overriding steric controls and leading to solvolysis or di-substitution[3]. Strict stoichiometric control (1.05 to 1.1 equivalents of alkoxide) is mandatory.

SNAr_Optimization Start Low Yield in S_NAr? CheckLG Evaluate Leaving Group Start->CheckLG IsCl 2-Chloropyrimidine CheckLG->IsCl IsF 2-Fluoropyrimidine CheckLG->IsF CheckBase Evaluate Base Strength IsCl->CheckBase Slow kinetics Water Hydrolysis Side Product? IsF->Water High reactivity WeakBase K2CO3 / Et3N CheckBase->WeakBase StrongBase NaH / LiHMDS CheckBase->StrongBase WeakBase->StrongBase Switch to stronger base Dry Ensure Anhydrous Conditions Water->Dry

Logic tree for troubleshooting low yields in pyrimidine SNAr reactions.
Part 3: Self-Validating Experimental Protocol

To guarantee reproducibility, this protocol utilizes NaH in THF and incorporates built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Phase 1: Alkoxide Generation

  • Preparation: Charge an oven-dried, argon-purged flask with NaH (60% dispersion in mineral oil, 1.2 eq).

  • Washing: Wash the NaH with anhydrous hexanes (2 × 5 mL) via syringe to remove the mineral oil. Decant the hexanes and suspend the purified NaH in anhydrous THF (0.2 M).

    • Causality & Validation: Mineral oil traps unreacted starting materials and skews stoichiometry. A clean, gray suspension confirms readiness.

  • Deprotonation: Cool the suspension to 0°C. Add oxan-4-ol (1.1 eq) dropwise over 10 minutes. Stir for 30 minutes at 0°C, then warm to room temperature for 15 minutes.

    • Causality & Validation: Watch for H2 gas evolution (bubbling). The cessation of bubbling and a transition to a clear/translucent solution validates that the oxan-4-ol has been quantitatively converted to the alkoxide.

Phase 2: SNAr Addition 4. Reaction: Re-cool the alkoxide solution to 0°C. Add 2-chloropyrimidine (1.0 eq) dissolved in a minimal amount of anhydrous THF dropwise. 5. Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 to 12 hours.

  • Causality & Validation: Pull a 10 µL aliquot, quench in LCMS-grade MeOH, and run an LCMS. The reaction is validated when the starting material mass disappears and the product mass ([M+H]+ = 181.1) dominates the trace.

Phase 3: Quench and Isolation 6. Quenching: Cool the reaction to 0°C and carefully quench with saturated aqueous NH4Cl (dropwise at first).

  • Causality & Validation: NH4Cl buffers the aqueous layer to a pH of ~7-8. Using water alone can create a highly basic aqueous layer (from excess NaH forming NaOH), which risks base-catalyzed hydrolysis of your newly formed pyrimidine ether during extraction.

  • Extraction: Extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.

Protocol_Workflow Step1 1. Wash NaH with Hexanes Val1 Validation: Removes mineral oil Step1->Val1 Step2 2. Add Oxan-4-ol in THF at 0°C Step1->Step2 Val2 Validation: H2 gas evolution Step2->Val2 Step3 3. Add 2-Halo -pyrimidine Step2->Step3 Val3 Validation: LCMS [M+H]+ 181.1 Step3->Val3 Step4 4. Quench with Sat. NH4Cl Step3->Step4

Self-validating experimental workflow for 2-(oxan-4-yloxy)pyrimidine synthesis.
Part 4: Troubleshooting Guide

Issue: High levels of 2-hydroxypyrimidine observed in the crude mixture.

  • Root Cause: Adventitious water in the reaction vessel or wet solvents. Because alkoxides and pyrimidines are highly reactive, any trace water will be deprotonated to form hydroxide, which rapidly attacks the 2-halopyrimidine to form the hydrolysis side product[1].

  • Resolution: Ensure strictly anhydrous conditions. Use freshly opened anhydrous THF and flame-dry all glassware. If the issue persists, switch from NaH to a titrated solution of LiHMDS, which is less prone to carrying adventitious moisture than solid dispersions.

Issue: The reaction stalls at 50% conversion.

  • Root Cause: If using 2-chloropyrimidine, the inherent electrophilicity of the ring may be too low to drive the reaction to completion at room temperature[1].

  • Resolution: Gradually increase the reaction temperature to 50°C - 65°C. If heating causes degradation, you must switch to a better leaving group, such as a 2-alkylsulfonyl pyrimidine, which reacts efficiently at room temperature without the need for precious metal catalysts[2].

References
  • Navuluri, C., et al. (2024). "General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach." Organic Letters, ACS Publications. Available at:[Link]

  • Insuasty, B., et al. (2022). "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." Molecules, MDPI. Available at:[Link]

  • Jiao, Y., et al. "Recent Advances in Pyrimidine-Based Drugs." National Institutes of Health (PMC). Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of 2-(Oxan-4-yloxy)pyrimidine in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, medicinal chemists, and drug development professionals in overcoming the specifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, medicinal chemists, and drug development professionals in overcoming the specific solubility challenges associated with 2-(Oxan-4-yloxy)pyrimidine derivatives in Dimethyl Sulfoxide (DMSO).

Rather than simply providing a list of steps, this guide synthesizes field-proven methodologies with the underlying physical chemistry, ensuring that every protocol you execute is a self-validating system grounded in scientific causality.

Root Cause Analysis: The Physical Chemistry of Solvation

2-(Oxan-4-yloxy)pyrimidine is a privileged heterocyclic building block frequently utilized in drug discovery. The pyrimidine ring is renowned for its ability to interact with various biological targets via robust hydrogen bonding and π-π stacking[1]. To improve the overall pharmacokinetic profile, the oxane (tetrahydropyran) ring is often appended to disrupt molecular planarity and symmetry, a proven strategy for enhancing aqueous solubility [2].

However, researchers frequently encounter a paradox: the compound exhibits poor solubility in 100% DMSO. The causality behind this lies in three primary factors:

  • Crystal Lattice Energy: Despite the oxane ring, specific derivatives can form highly stable, tightly packed crystal lattices. If the solute-solute intermolecular forces exceed the solvent-solute interactions, dissolution fails.

  • Solvent Hygroscopicity: DMSO is powerfully aprotic but highly hygroscopic. It rapidly absorbs atmospheric moisture. Even trace amounts of water (<0.5%) act as an anti-solvent for lipophilic pyrimidine derivatives, exponentially decreasing their solubility capacity [3].

  • Kinetic vs. Thermodynamic States: A compound may temporarily dissolve (kinetic solubility) but precipitate over time as it seeks its lower-energy thermodynamic equilibrium [6].

Frequently Asked Questions (Troubleshooting Guide)

Q1: I added 100% DMSO to my 2-(Oxan-4-yloxy)pyrimidine powder to make a 10 mM stock, but it remains cloudy. What is the physical mechanism causing this, and how do I fix it? A: Cloudiness indicates a suspension, meaning the thermodynamic energy of the solvent is currently insufficient to break the compound's crystal lattice. Solution: Apply mechanical and thermal energy. Vortexing increases the surface area of the solute exposed to the solvent, while warming to 37°C provides the thermodynamic energy required to overcome the lattice activation barrier [3]. If it remains cloudy, your DMSO has likely absorbed atmospheric water. Switch to a fresh, argon-purged ampoule of anhydrous DMSO.

Q2: My compound dissolved perfectly in the DMSO master stock, but crashed out immediately when diluted into my aqueous cell culture media. How do I prevent this? A: This is a classic solvent-shift phenomenon. When the highly concentrated DMSO stock is introduced into an aqueous buffer, the local polarity changes instantaneously. The compound is forced into a supersaturated metastable state, leading to rapid nucleation and the growth of nanoparticles [5]. Solution: Employ a step-wise dilution strategy. Create an intermediate working stock (e.g., 1 mM in 10% DMSO/90% buffer) using rapid agitation to prevent localized high concentrations.

Q3: Are there alternative solvent systems if anhydrous DMSO completely fails? A: Yes. Certain pyrimidine moieties are notoriously intractable in standard DMSO. Literature demonstrates that utilizing bifunctional solvent substitutes, such as N-Methyl-2-pyrrolidone (NMP) or oxetane-substituted sulfoxides, can significantly enhance the solvation of stubborn pyrimidine structures by providing alternative dipole interactions [4].

Visual Workflows & Mechanistic Pathways

Workflow Start Compound + DMSO (Target: 10 mM) Check1 Visual Inspection (Clear or Cloudy?) Start->Check1 Vortex Vortex & Sonicate (10 min, 37°C) Check1->Vortex Cloudy/Particulates Success Proceed to Assay (Store at -20°C) Check1->Success Clear Check2 Is it dissolved? Vortex->Check2 Check2->Success Yes Fail1 Check DMSO Quality (Anhydrous?) Check2->Fail1 No NewDMSO Use Fresh Anhydrous DMSO (<0.1% Water) Fail1->NewDMSO Old/Wet DMSO Dilute Dilute to 5 mM or 1 mM Fail1->Dilute Fresh DMSO NewDMSO->Vortex Dilute->Check2 Cosolvent Add Cosolvent (e.g., NMP or PEG400) Dilute->Cosolvent Still insoluble

Decision tree workflow for troubleshooting 2-(Oxan-4-yloxy)pyrimidine solubility in DMSO.

Mechanism A 100% DMSO Stock (Fully Solvated) B Aqueous Buffer Addition (Solvent Shift) A->B C Supersaturation (Metastable Zone) B->C D Nucleation & Particle Growth C->D E Kinetic Precipitation (Assay Interference) D->E

Mechanistic pathway of kinetic precipitation during aqueous buffer dilution.

Standard Operating Procedures (SOPs)

Protocol 1: Preparation and Validation of a 10 mM DMSO Master Stock

This protocol utilizes a self-validating feedback loop to ensure complete thermodynamic solvation.

  • Equilibration: Allow the 2-(Oxan-4-yloxy)pyrimidine powder and a sealed ampoule of anhydrous DMSO to equilibrate to room temperature (20-25°C) in a desiccator. Causality: Prevents condensation of atmospheric moisture onto the cold compound or solvent.

  • Solvent Addition: Weigh the required mass of the compound into a sterile, amber glass vial. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Energy Application: Vortex the vial vigorously for 2 minutes. If particulates remain, place the vial in a sonication bath heated to 37°C for 10 minutes [3].

  • Validation Check (The Tyndall Effect): Hold the vial against a concentrated light source in a dark room.

    • Pass: The light passes through cleanly. The compound is fully solvated.

    • Fail: The beam of light is visible (scattering). Micro-particulates are still present. Proceed to Protocol 2 or dilute to 5 mM.

Protocol 2: Aqueous Dilution and Kinetic Solubility Assessment

To prevent false positives in bioassays caused by precipitated nanoparticles [5].

  • Intermediate Dilution: Pipette 10 µL of the 10 mM DMSO stock into 90 µL of a transitional cosolvent mixture (e.g., 50% DMSO / 50% PEG400) while vortexing continuously.

  • Buffer Integration: Slowly add the intermediate stock dropwise into the final aqueous assay buffer under high-shear stirring.

  • Validation Check (Nanoparticle Tracking): Analyze the final buffer solution using Nanoparticle Tracking Analysis (NTA) or Dynamic Light Scattering (DLS) [5].

    • Pass: Absence of particles >10 nm.

    • Fail: Detection of growing colloidal aggregates. You must reduce the final compound concentration or increase the surfactant (e.g., Tween-20) in your assay buffer.

Quantitative Data & Optimization Matrix

The following table summarizes the impact of various physical and chemical variables on the solubility profile of pyrimidine derivatives, allowing you to systematically optimize your formulation.

VariableConditionImpact on SolubilityRecommended Action
Solvent Quality Anhydrous DMSO (<0.005% H₂O)Optimal Use fresh, argon-purged ampoules for master stocks.
Solvent Quality Aged DMSO (>0.5% H₂O)Severe Reduction Discard. Water acts as a potent anti-solvent for lipophilic motifs.
Temperature 20°C (Room Temp)Baseline Standard starting point for dissolution.
Temperature 37°C (Gentle Warming)Moderate Increase Use a water bath for 10-15 mins to overcome crystal lattice energy.
Cosolvent Addition 10% NMP or PEG400High Increase Implement for highly crystalline pyrimidine derivatives failing in DMSO.
Dilution Method Direct 1:1000 into BufferHigh Precipitation Risk Avoid. Causes rapid solvent-shift nucleation.
Dilution Method Step-wise via IntermediateStable Kinetic Solubility Use for all cell-based and biochemical assays.

References

  • Recent Advances in Pyrimidine-Based Drugs - PMC (nih.gov).
  • Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease - Journal of Medicinal Chemistry (acs.org).
  • Overcoming solubility issues with Antitumor agent-41 in DMSO - BenchChem.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC (nih.gov).
  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers - STAX (Strathclyde University).
  • 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec.
Troubleshooting

Preventing ether cleavage during 2-(Oxan-4-yloxy)pyrimidine deprotection

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for chemists working with 2-(Oxan-4-yloxy)pyrimidine and related structures. This resource provides in-depth trouble...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for chemists working with 2-(Oxan-4-yloxy)pyrimidine and related structures. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the deprotection of this moiety, with a specific focus on preventing undesired ether cleavage.

Troubleshooting Guide: Preventing Ether Cleavage During Deprotection

This guide is designed to help you diagnose and resolve issues related to the unwanted cleavage of the ether linkage between the pyrimidine and oxane rings during deprotection reactions.

Problem 1: Significant Ether Cleavage Observed During Acidic Deprotection

Q: I am attempting to deprotect a functional group on my 2-(Oxan-4-yloxy)pyrimidine derivative using acidic conditions (e.g., TFA, HCl), but I am observing a significant amount of cleavage of the oxane ring, resulting in the corresponding pyrimidin-2-ol and other byproducts. How can I mitigate this?

A: This is a common challenge stemming from the inherent acid lability of the ether bond, especially under harsh acidic conditions.[1] The ether oxygen can be protonated, making the adjacent carbon atoms susceptible to nucleophilic attack or elimination.[1][2] Here’s a systematic approach to troubleshoot this issue:

Causality and Strategic Solutions:

The mechanism of acid-catalyzed ether cleavage can proceed through either an SN1 or SN2 pathway, depending on the structure of the ether and the reaction conditions.[3][4] For the 2-(Oxan-4-yloxy)pyrimidine system, the secondary nature of the carbon on the oxane ring makes both pathways plausible. Your goal is to find conditions that selectively cleave the intended protecting group while leaving the ether intact.

dot

cluster_0 Troubleshooting Workflow start Problem: Ether Cleavage condition_check Assess Acidity start->condition_check milder_acid Use Milder Acid (e.g., PPTS, Acetic Acid) condition_check->milder_acid Strong Protic Acid? lewis_acid Consider Lewis Acids (e.g., TMSI with caution) condition_check->lewis_acid Lewis Acid? temp_control Lower Reaction Temperature milder_acid->temp_control lewis_acid->temp_control reduced_temp Run at 0°C or below temp_control->reduced_temp High Temp? non_acidic Alternative Deprotection Method? temp_control->non_acidic Low Temp OK reduced_temp->non_acidic catalytic_hydro Catalytic Hydrogenation (if applicable) non_acidic->catalytic_hydro Yes success Successful Deprotection non_acidic->success No catalytic_hydro->success enzymatic Enzymatic Cleavage (if applicable) enzymatic->success

Caption: Troubleshooting workflow for ether cleavage.

Recommended Actions:

  • Re-evaluate the Acidity: Strong protic acids like concentrated HCl or neat TFA can aggressively promote ether cleavage.[1]

    • Actionable Step: Switch to a milder acidic catalyst. Pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent (e.g., ethanol) is an excellent choice for deprotecting acid-labile groups like tetrahydropyranyl (THP) ethers, which are structurally analogous to the oxane ether here.[5][6] Acetic acid in a mixture of THF and water is another effective mild condition.[7]

  • Control the Temperature: Higher temperatures accelerate all reactions, including the undesired ether cleavage.

    • Actionable Step: Perform the deprotection at a lower temperature. Start at 0 °C and slowly allow the reaction to warm to room temperature while monitoring its progress by TLC or LCMS.

  • Consider Lewis Acids Carefully: Some Lewis acids can cleave ethers, but they may offer different selectivity compared to protic acids.[1][2] For instance, trimethylsilyl iodide (TMSI) is known to cleave ethers, but its reactivity can sometimes be modulated.

    • Actionable Step: If a Lewis acid is required for the deprotection of another functional group, screen different Lewis acids and optimize the stoichiometry and temperature. This approach requires careful consideration as many Lewis acids are potent ether cleaving agents.[8]

  • Alternative Deprotection Strategies: If acidic conditions consistently lead to ether cleavage, it may be necessary to use a protecting group that can be removed under non-acidic conditions.

    • For Future Syntheses: Consider protecting groups that are labile to hydrogenation (e.g., benzyl ethers), fluoride ions (e.g., silyl ethers), or basic conditions, depending on the overall stability of your molecule.[9][10]

Problem 2: My pyrimidine ring has an N-protecting group (e.g., BOM, Boc) and the deprotection is causing ether cleavage.

Q: I am trying to remove a benzyloxymethyl (BOM) or tert-butoxycarbonyl (Boc) group from the nitrogen of my 2-(Oxan-4-yloxy)pyrimidine. The conditions are cleaving the oxane ether as well. How can I achieve selective N-deprotection?

A: This is a classic selectivity challenge. The key is to exploit the subtle differences in the lability of the N-protecting group versus the C-O ether bond.

Causality and Strategic Solutions:

Both Boc and BOM groups are typically removed under acidic conditions, which creates the competition with ether cleavage.[10][11] However, the carbocation intermediates formed during the cleavage of these N-protecting groups are often more stable than the one that would result from the oxane ether cleavage, which can be exploited.[12][13]

Recommended Actions:

  • For N-Boc Deprotection:

    • Optimized TFA Conditions: Instead of using neat TFA, try a solution of 20-50% TFA in a non-nucleophilic solvent like dichloromethane (DCM) at 0 °C.[10] These milder conditions are often sufficient to cleave the Boc group without significantly affecting the more robust ether linkage.

    • Lewis Acids: Certain Lewis acids, like TMSOTf, can be effective for Boc removal under carefully controlled conditions, but screening is essential.

  • For N-BOM Deprotection:

    • TFA-Mediated Deprotection: Trifluoroacetic acid has been shown to be an effective reagent for the selective deprotection of N-BOM groups on pyrimidines.[11] A study by DeFrees et al. demonstrated successful N-BOM deprotection using TFA at temperatures ranging from 25 °C to 72 °C, with reaction times from 30 minutes to several hours, on substrates that were sensitive to other deprotection methods.[11]

    • Catalytic Hydrogenation: If your molecule is stable to reducing conditions, catalytic hydrogenation (e.g., H₂, Pd/C) is an excellent method for removing BOM groups while leaving the oxane ether untouched.

Experimental Protocol: Selective N-BOM Deprotection with TFA [11]

  • Dissolve the N-BOM protected 2-(Oxan-4-yloxy)pyrimidine in trifluoroacetic acid.

  • Stir the reaction at the desired temperature (start with room temperature and increase if necessary, monitoring by TLC).

  • Upon completion, remove the TFA under reduced pressure.

  • Purify the crude product by silica gel flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the 2-(Oxan-4-yloxy) ether linkage?

A1: The oxane ether linkage is analogous to a tetrahydropyranyl (THP) ether, which is known to be stable under basic, reductive, and organometallic conditions but labile to acid.[7][14] It can generally withstand reagents like lithium aluminum hydride (in the absence of Lewis acids), Grignard reagents, and organolithiums at or below 0 °C.[7]

Q2: Are there any analytical techniques that can help me quickly assess the extent of ether cleavage?

A2: Yes, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool. You can monitor the disappearance of your starting material and the appearance of your desired deprotected product, as well as the characteristic mass of the pyrimidin-2-ol byproduct resulting from ether cleavage. Thin Layer Chromatography (TLC) is also useful for a quick qualitative assessment, especially if the cleaved pyrimidin-2-ol has a significantly different Rf value.

Q3: Could the choice of solvent influence the rate of ether cleavage during acidic deprotection?

A3: Absolutely. Protic solvents like methanol or ethanol can participate in the reaction, potentially leading to solvolysis products.[5] Using a non-nucleophilic solvent like dichloromethane (DCM) or 1,2-dichloroethane can help minimize these side reactions.[15] For deprotections involving aqueous workups, THF is a common co-solvent.[5]

Q4: I have a silyl ether protecting group elsewhere in the molecule. Can I selectively deprotect it without cleaving the oxane ether?

A4: Yes, this is generally feasible. Silyl ethers are most commonly cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF) or triethylamine trihydrofluoride (TEA·3HF), under neutral or slightly basic conditions.[16][17] These conditions are orthogonal to the acid-labile oxane ether, meaning they should not cause cleavage.

dot

cluster_1 Orthogonal Deprotection Strategy start Molecule with Oxane Ether & Silyl Ether deprotection_step Treat with TBAF or TEA.3HF start->deprotection_step outcome Selective Silyl Ether Cleavage deprotection_step->outcome no_cleavage Oxane Ether Intact deprotection_step->no_cleavage

Caption: Orthogonal deprotection of silyl ethers.

Q5: Are there any quantitative data on the relative stability of different protecting groups under acidic conditions?

A5: While a comprehensive table for all protecting groups is vast, studies on acid-labile protecting groups often focus on the stability of the carbocation formed during cleavage.[12][13] Generally, protecting groups that form more stable carbocations (e.g., trityl, Boc) are more acid-labile. The relative stability often follows the order: Trt > Mmt > Boc > Dpm > Mob > Bn.[12][18] The oxane ether would be expected to be more stable than many common acid-labile amine protecting groups under carefully controlled, mild acidic conditions.

Table 1: Comparison of Deprotection Conditions and Ether Stability

Protecting GroupDeprotection ReagentTypical ConditionsRisk of Oxane Ether Cleavage
Boc TFA10-50% in DCM, 0 °C to RTLow to Moderate
BOM TFA / H₂, Pd/CNeat TFA or H₂ atmosphereModerate (TFA), None (H₂)
THP/Oxane Mild AcidPPTS, EtOH, 55 °CN/A (This is the target)
TBS/TIPS TBAF / HFTHF, RTNone
Cbz/Bn H₂, Pd/CH₂ atmosphere, RTNone

References

  • Westin, J. Cleavage of Ethers - Organic Chemistry.
  • DeFrees, S. A., Reddy, K. S., & Cassady, J. M. (1988). A Selective and Efficient Method for the Deprotection of N-Benzyloxymethyl (BOM) Protecting Groups from Pyrimidine and Dihydropyrimidine Ring Systems.
  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid.
  • Total Synthesis. (2024, October 16). THP Protecting Group: THP Protection & Deprotection Mechanism.
  • Wikipedia. (n.d.). Ether cleavage.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2013). Understanding Acid Lability of Cysteine Protecting Groups. Molecules, 18(5), 5613–5629.
  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • ResearchGate. (n.d.). Acid-labile protecting groups.
  • MDPI. (2024, July 22).
  • El-Gazzar, A. B. A., Gavern, M. R., & El-Enin, M. A. A. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Letters in Organic Chemistry, 14(2), 75-87.
  • Kumar, B., Aga, M. A., Rouf, A., Shah, B. A., & Taneja, S. C. (n.d.). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. RSC Advances.
  • Bofill, J. M., et al. (2012). Acid-Labile Cys-Protecting Groups for the Fmoc/tBu Strategy: Filling the Gap. Organic Letters, 14(22), 5720–5723.
  • LibreTexts Chemistry. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage.
  • Wikipedia. (n.d.). Protecting group.
  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2).
  • TCI Chemicals. (n.d.). Protecting Agents.
  • Yang, Y., et al. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, e202501387.
  • BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Kim, D., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(7), 3069–3081.
  • Lin, T. S., & Lin, C. (1985). Synthesis and biological activities of 2-pyrimidinone nucleosides. 2. 5-Halo-2-pyrimidinone 2'-deoxyribonucleosides. Journal of Medicinal Chemistry, 28(8), 1194–1198.
  • BenchChem. (n.d.). Technical Support Center: SEM-Deprotection in 2-aryl-1H-pyrrolo[2,3-b]pyridine Synthesis.
  • BenchChem. (2026). Troubleshooting common issues in pyrimidine synthesis.
  • Kocienski, P. J. (1998). Protecting groups. J. Chem. Soc., Perkin Trans. 1, 1998, 3013-3033.
  • University of Minnesota. (n.d.). Protecting Groups.
  • Zhou, S., et al. (2004). Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides. Journal of Medicinal Chemistry, 47(3), 566–575.
  • Hitchings, G. H., & Elion, G. B. (1952). U.S. Patent No. 2,584,024. U.S.
  • ResearchGate. (1995).
  • Wincott, F., et al. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research, 23(14), 2677–2684.
  • National Center for Biotechnology Information. (n.d.).
  • Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers.
  • Corona-Díaz, M. A., et al. (2013). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 57(4), 269-273.
  • Glen Research. (n.d.). DEPROTECTION OF OLIGORIBONUCLEOTIDES CONTAINING 4-THIO-U.
  • Willis, M. C., & Tatton, M. R. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 29(10), 1251-1256.
  • MDPI. (2022, December 25).
  • Latypova, L. R., et al. (2020). New 2-oxo-1,2-dihydropyrimidines: synthesis, cytotoxicity, and cytoprotective properties. Chemistry of Heterocyclic Compounds, 56(11), 1431-1439.

Sources

Optimization

Technical Support Center: Troubleshooting 2-(Oxan-4-yloxy)pyrimidine Functionalization

Welcome to the Advanced Synthesis Support Center. This guide is designed for medicinal chemists and process scientists facing challenges with the functionalization of 2-(oxan-4-yloxy)pyrimidine scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for medicinal chemists and process scientists facing challenges with the functionalization of 2-(oxan-4-yloxy)pyrimidine scaffolds.

The 2-(oxan-4-yloxy) group—also known as a tetrahydropyranyl (THP) ether—is a privileged motif in drug development due to its metabolic stability and favorable physicochemical properties. However, during synthesis, this bulky substituent creates a formidable "steric wall." It physically blocks the trajectory of incoming nucleophiles and transition-metal complexes at the adjacent C4 and C6 positions[1]. Furthermore, the electron-donating nature of the alkoxy oxygen raises the LUMO energy of the pyrimidine core, electronically deactivating it toward nucleophilic aromatic substitution (SNAr) compared to standard 2-chloropyrimidines[2].

Below, we provide a causality-driven troubleshooting guide, decision workflows, and self-validating protocols to help you overcome these steric and electronic hurdles.

Strategic Workflow for Pyrimidine Functionalization

G Start 2-(Oxan-4-yloxy)pyrimidine Functionalization Pos Determine Target Position Start->Pos C4C6 C4 / C6 Position (High Steric Hindrance) Pos->C4C6 C5 C5 Position (Electronically Deactivated) Pos->C5 SNAr SNAr Amination (Microwave, Aprotic Solvent) C4C6->SNAr Amines CrossC4 Suzuki Coupling (XPhos Pd G3, Mild Base) C4C6->CrossC4 Boronic Acids CrossC5 Buchwald-Hartwig Cross-Coupling C5->CrossC5 PriAmine Primary Amines Ligand: BrettPhos CrossC5->PriAmine SecAmine Secondary Amines Ligand: RuPhos CrossC5->SecAmine

Decision tree for overcoming steric hindrance in 2-(Oxan-4-yloxy)pyrimidine substitutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My SNAr amination at the C4 position of 4-chloro-2-(oxan-4-yloxy)pyrimidine is stalling at <20% conversion. How can I drive this to completion? Causality: The C2-THP group exerts immense steric hindrance, blocking the Bürgi-Dunitz approach angle of the incoming nucleophile. Additionally, the alkoxy group donates electron density into the pyrimidine π-system, reducing the electrophilicity of the C4 carbon[1]. Solution:

  • Solvent Polarity: Switch from polar protic solvents (like ethanol) to polar aprotic solvents (like NMP or DMSO). Protic solvents hydrogen-bond to the amine nucleophile, increasing its effective steric bulk and exacerbating the clash with the THP group.

  • Thermal Activation: Conduct the reaction in a microwave reactor at 130–150 °C. The high activation energy barrier caused by the steric clash requires intense, uniform heating to reach the transition state.

  • Base Selection: Utilize a non-nucleophilic, bulky base like DIPEA. Smaller bases like triethylamine can occasionally form unreactive quaternary adducts with the pyrimidine core, killing the reaction.

Q2: I am attempting a Buchwald-Hartwig cross-coupling at the C5 position. Which ligand should I choose to overcome the electronic deactivation? Causality: Unlike the C4/C6 positions, the C5 position avoids direct steric clash with the C2-THP group. However, C5 is the most electron-rich position on the pyrimidine ring, making the initial oxidative addition by Palladium highly unfavorable. Solution: Ligand selection is paramount and depends entirely on your amine nucleophile[3].

  • For Primary Amines: The rate-limiting step is oxidative addition. Use BrettPhos . Its highly electron-rich, bulky framework promotes the formation of an active monoligated Pd(0) species, accelerating oxidative addition and stabilizing the catalyst against degradation by primary amines[4].

  • For Secondary Amines (e.g., morpholine): The rate-limiting step shifts to reductive elimination due to the increased steric bulk of the secondary amine intermediate. Use RuPhos . Its specific steric profile lowers the activation energy barrier for reductive elimination, forcing the C-N bond formation[3].

Q3: How do I achieve Suzuki-Miyaura coupling at the sterically congested C4 position without cleaving the THP ether? Causality: The THP ether is sensitive to prolonged heating under strongly acidic or basic conditions. Traditional Suzuki conditions (e.g., Na₂CO₃/H₂O at reflux) are often too slow due to the C2 steric bulk, leading to prolonged heating and subsequent ether cleavage. Solution: Utilize a 3rd or 4th Generation Palladium precatalyst (e.g., XPhos Pd G3). These precatalysts activate rapidly at room temperature under mildly basic conditions (e.g., K₃PO₄ in aqueous THF), allowing for rapid oxidative addition at the hindered C4-Cl bond before ether hydrolysis can occur.

Quantitative Data: Ligand Effects on Hindered Pyrimidines

To illustrate the causality of ligand selection discussed in Q2, the following table summarizes the thermodynamic and kinetic outcomes of Buchwald-Hartwig aminations on sterically hindered, electron-rich pyrimidine substrates[3].

Catalyst SystemAmine NucleophileRate-Limiting StepRelative Activation BarrierTypical Yield (%)
Pd / BrettPhos Primary (e.g., Aniline)Oxidative AdditionLower 85 - 95%
Pd / RuPhosPrimary (e.g., Aniline)Oxidative AdditionHigher< 50%
Pd / RuPhos Secondary (e.g., Morpholine)Reductive EliminationLower 80 - 90%
Pd / BrettPhosSecondary (e.g., Morpholine)Reductive EliminationHigher< 40%

Standard Operating Procedures (SOPs)

Protocol 1: Optimized Microwave-Assisted SNAr Amination at C4

Designed to overcome the steric wall of the C2-THP group using thermal driving forces and aprotic desolvation.

Reagents:

  • 4-Chloro-2-(oxan-4-yloxy)pyrimidine (1.0 equiv)

  • Aliphatic/Aryl Amine (2.0 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous NMP (0.2 M)

Step-by-Step Methodology:

  • In an oven-dried microwave vial equipped with a magnetic stir bar, dissolve the pyrimidine substrate in anhydrous NMP.

  • Add the amine nucleophile followed by DIPEA.

  • Seal the vial with a crimp cap and purge the headspace with dry nitrogen for 2 minutes.

  • Irradiate the mixture in a microwave reactor at 130 °C for 60 minutes. (Note: The high temperature is strictly required to overcome the steric repulsion between the incoming amine and the THP ether).

  • Cool the vial to room temperature. Dilute the mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃, water (3x to remove NMP), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Analyze the crude mixture via LCMS. A mass shift of (M - Cl + Amine) with no remaining starting material indicates successful conversion. If a mixture of C2 and C4 substitution is observed, the temperature was too high, leading to thermodynamic equilibration and displacement of the THP group.

Protocol 2: BrettPhos-Catalyzed Buchwald-Hartwig Amination at C5

Designed to accelerate oxidative addition on electronically deactivated pyrimidines using primary amines[4].

Reagents:

  • 5-Bromo-2-(oxan-4-yloxy)pyrimidine (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%, 5 mol% Pd)

  • BrettPhos (6 mol%)

  • NaOtBu (1.5 equiv)

  • Anhydrous Toluene (0.1 M)

Step-by-Step Methodology:

  • In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃, BrettPhos, and NaOtBu.

  • Add anhydrous, degassed toluene. Stir the mixture at room temperature for 15 minutes. (Causality: Pre-forming the catalyst ensures the generation of the active monoligated Pd(0)-BrettPhos species before the bulky pyrimidine can coordinate and poison the metal center).

  • Add the 5-bromo-2-(oxan-4-yloxy)pyrimidine and the primary amine to the active catalyst solution.

  • Seal the flask, remove it from the glovebox, and heat the mixture in an oil bath at 100 °C for 4–6 hours.

  • Cool the reaction to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium residues and inorganic salts.

  • Concentrate the filtrate and purify via flash column chromatography.

  • Self-Validation Checkpoint: Monitor the reaction by TLC (Hexanes/EtOAc). The disappearance of the 5-bromopyrimidine spot and the appearance of a highly UV-active, lower Rf​ spot indicates successful cross-coupling. The appearance of a black precipitate (Pd black) before 1 hour indicates premature catalyst decomposition due to oxygen ingress or improper pre-formation.

References

  • Source: acs.
  • Source: acs.
  • Cu(II)
  • Source: nih.

Sources

Troubleshooting

Minimizing byproduct formation in 2-(Oxan-4-yloxy)pyrimidine scale-up

Welcome to the technical support center for the synthesis and scale-up of 2-(Oxan-4-yloxy)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(Oxan-4-yloxy)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges in the synthesis of this important pharmaceutical intermediate. We will delve into the mechanistic origins of byproduct formation and provide robust, field-proven strategies to enhance yield and purity.

Introduction

The successful scale-up of 2-(Oxan-4-yloxy)pyrimidine is critical for its application in pharmaceutical development. Impurities, even in small quantities, can have a significant impact on the safety and efficacy of the final active pharmaceutical ingredient (API). This guide will focus on the two most common synthetic routes: the Williamson ether synthesis and the Mitsunobu reaction, providing in-depth troubleshooting for minimizing byproduct formation in each.

Part 1: Williamson Ether Synthesis Route

The Williamson ether synthesis is a widely used method for preparing ethers and involves the reaction of an alkoxide with a primary alkyl halide.[1] In the context of 2-(Oxan-4-yloxy)pyrimidine synthesis, this involves the reaction of 2-chloropyrimidine with the alkoxide of oxan-4-ol.

Reaction Scheme:

Williamson_Ether_Synthesis 2-Chloropyrimidine 2-Chloropyrimidine Byproduct1 2-Hydroxypyrimidine 2-Chloropyrimidine->Byproduct1 + H2O (Hydrolysis) Oxan-4-ol Oxan-4-ol Alkoxide Alkoxide Oxan-4-ol->Alkoxide + Base Base Base Product 2-(Oxan-4-yloxy)pyrimidine Byproduct2 Bis(pyrimidin-2-yl) ether Product->Byproduct2 + 2-Chloropyrimidine Alkoxide->Product + 2-Chloropyrimidine (SNAr)

Caption: Williamson Ether Synthesis for 2-(Oxan-4-yloxy)pyrimidine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is sluggish and gives a low yield of the desired product. What are the potential causes?

A1: Several factors can contribute to a slow or incomplete reaction:

  • Insufficiently Strong Base: The Williamson ether synthesis requires a base strong enough to deprotonate oxan-4-ol to form the corresponding alkoxide. Common bases include sodium hydride (NaH), potassium hydride (KH), or sodium/potassium tert-butoxide. The pKa of the alcohol and the strength of the base are critical considerations.[2]

  • Poor Solvent Choice: The solvent must be able to dissolve both the alkoxide and 2-chloropyrimidine. Aprotic polar solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) are often effective.[3]

  • Low Reaction Temperature: While higher temperatures can promote side reactions, a temperature that is too low will result in a slow reaction rate. The optimal temperature should be determined experimentally, often in the range of 80-120 °C.[3]

Troubleshooting Steps:

  • Base Selection: Ensure the chosen base is sufficiently strong and used in at least a stoichiometric amount. For a less reactive alcohol, a stronger base may be required.

  • Solvent Screening: If solubility is an issue, consider screening alternative aprotic polar solvents.

  • Temperature Optimization: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LCMS to find the optimal balance between reaction rate and byproduct formation.

Q2: I am observing a significant amount of 2-hydroxypyrimidine as a byproduct. How can I minimize this?

A2: The formation of 2-hydroxypyrimidine is typically due to the hydrolysis of 2-chloropyrimidine.[4] This can occur under several circumstances:

  • Presence of Water: Moisture in the starting materials, solvents, or reaction atmosphere can lead to the hydrolysis of the electrophilic 2-chloropyrimidine.

  • Workup Conditions: Quenching the reaction with aqueous solutions can lead to hydrolysis if the pH is not controlled. Acidic conditions can catalyze this hydrolysis.[4][5]

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

  • Controlled Workup: Quench the reaction mixture by adding it to a cold, basic solution (e.g., sodium bicarbonate) to neutralize any acid and minimize hydrolysis during extraction.[4]

Q3: My final product is contaminated with a high molecular weight impurity, suspected to be a bis-pyrimidine ether. What causes this and how can it be prevented?

A3: The formation of a bis(pyrimidin-2-yl) ether can occur if the newly formed product, 2-(oxan-4-yloxy)pyrimidine, which has a pyrimidine ether linkage, reacts with another molecule of 2-chloropyrimidine. This is more likely to happen under forcing conditions.

Troubleshooting Steps:

  • Stoichiometry Control: Use a slight excess of oxan-4-ol and the base relative to 2-chloropyrimidine to ensure the complete consumption of the chloropyrimidine.

  • Controlled Addition: Add the 2-chloropyrimidine solution slowly to the mixture of oxan-4-ol and base to maintain a low concentration of the electrophile throughout the reaction.

  • Temperature and Time Optimization: Avoid excessively high temperatures and prolonged reaction times, as these conditions can favor the formation of this and other byproducts.[4] Monitor the reaction closely and stop it once the 2-chloropyrimidine has been consumed.

Parameter Recommendation for Minimizing Byproducts
Base Use a strong, non-nucleophilic base (e.g., NaH, KH, NaOtBu) in slight excess (1.1-1.2 eq).
Solvent Anhydrous aprotic polar solvents (e.g., DMF, NMP, DMSO).
Temperature Optimize between 80-120 °C; avoid excessive heat.[3]
Atmosphere Inert (Nitrogen or Argon).[4]
Workup Quench in a cold, basic aqueous solution.[4]

Part 2: Mitsunobu Reaction Route

The Mitsunobu reaction provides an alternative route to ethers by activating an alcohol with a phosphine and an azodicarboxylate, allowing for substitution by a nucleophile.[6] In this case, 2-hydroxypyrimidine (or its tautomer) would act as the nucleophile and oxan-4-ol as the alcohol.

Reaction Scheme:

Mitsunobu_Reaction cluster_reactants Reactants Oxan-4-ol Oxan-4-ol Product 2-(Oxan-4-yloxy)pyrimidine Oxan-4-ol->Product 2-Hydroxypyrimidine 2-Hydroxypyrimidine 2-Hydroxypyrimidine->Product PPh3 Triphenylphosphine PPh3->Product Byproduct1 Triphenylphosphine oxide PPh3->Byproduct1 DEAD DEAD/DIAD DEAD->Product Byproduct2 Hydrazine byproduct DEAD->Byproduct2

Caption: Mitsunobu Reaction for 2-(Oxan-4-yloxy)pyrimidine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Mitsunobu reaction is not going to completion, and I have a significant amount of unreacted starting materials.

A1: Incomplete conversion in a Mitsunobu reaction can be due to several factors:

  • Reagent Quality: Triphenylphosphine can oxidize over time, and azodicarboxylates can decompose. Use fresh or purified reagents.

  • Order of Addition: The order of addition of reagents can be critical. Typically, the alcohol, nucleophile, and triphenylphosphine are dissolved in a suitable solvent, and the azodicarboxylate is added slowly at a low temperature (e.g., 0 °C).[6]

  • Acidity of Nucleophile: The nucleophile (2-hydroxypyrimidine) should be sufficiently acidic (pKa < 13) to protonate the intermediate betaine, driving the reaction forward.[7]

Troubleshooting Steps:

  • Reagent Check: Use freshly opened or purified reagents.

  • Optimize Addition: Experiment with the order of addition. Slow addition of the azodicarboxylate at a controlled temperature is generally recommended.[6]

  • Solvent Choice: Tetrahydrofuran (THF) or dichloromethane (DCM) are common solvents. Ensure all reactants are soluble.

Q2: I am struggling with the purification of my product from triphenylphosphine oxide and the hydrazine byproduct.

A2: The removal of triphenylphosphine oxide and the reduced azodicarboxylate (hydrazine byproduct) is a classic challenge in Mitsunobu reactions.[8]

Troubleshooting Steps:

  • Chromatography: While often necessary, standard column chromatography can be challenging due to the similar polarities of the product and byproducts. Careful optimization of the solvent system is required.

  • Crystallization: If the product is crystalline, recrystallization can be an effective purification method.

  • Modified Reagents: Consider using modified reagents designed for easier byproduct removal. For example, polymer-supported triphenylphosphine can be filtered off.[9] Di-(4-chlorobenzyl)azodicarboxylate (DCAD) is a DEAD alternative where the hydrazine byproduct can be precipitated and removed by filtration.[8]

  • Alternative Workup: In some cases, precipitation of the byproducts can be induced by the addition of a non-polar solvent like hexane or ether, followed by filtration.

Q3: I am observing the formation of an unexpected byproduct where the azodicarboxylate has added to my alcohol. How can I prevent this?

A3: This side reaction can occur if the intended nucleophile (2-hydroxypyrimidine) is not sufficiently nucleophilic or acidic.[6] The azodicarboxylate can then act as a nucleophile and displace the activated alcohol.

Troubleshooting Steps:

  • Confirm Nucleophile Acidity: Ensure the pKa of 2-hydroxypyrimidine is appropriate for the Mitsunobu reaction.

  • Reaction Conditions: Running the reaction at lower temperatures can sometimes improve selectivity.

  • Alternative Synthetic Route: If this side reaction is persistent, the Williamson ether synthesis may be a more suitable route.

Parameter Recommendation for Minimizing Byproducts
Reagents Use high-purity triphenylphosphine and azodicarboxylate. Consider modified reagents for easier workup.[8][9]
Order of Addition Dissolve alcohol, nucleophile, and phosphine, then add azodicarboxylate slowly at 0 °C.[6]
Temperature Maintain low temperatures during addition, then allow to warm to room temperature.[8]
Purification Optimize chromatography, consider crystallization, or use modified reagents to simplify byproduct removal.

Part 3: Analytical Methods for Purity Assessment

Accurate assessment of product purity and byproduct levels is crucial during process development and scale-up.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is typically used to separate 2-(oxan-4-yloxy)pyrimidine from its starting materials and byproducts. A C18 column with a gradient elution of water and acetonitrile (often with a modifier like formic acid or ammonium formate) is a good starting point.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can be used to quantify impurities if a suitable internal standard is used.

  • Gas Chromatography (GC): GC can be used to quantify volatile impurities, such as residual solvents.

References

  • Wikipedia. (2023). Mitsunobu reaction. In Wikipedia. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-chloropyrimidine. Organic Syntheses. Retrieved from [Link]

  • ChemTalk. (2022, October 24). Williamson Ether Synthesis. ChemTalk. Retrieved from [Link]

  • Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2563–2619.
  • Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines. Google Patents.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism of the Mitsunobu reaction. ResearchGate. Retrieved from [Link]

  • Padilla, A. G., & Pearlman, B. A. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development, 10(5), 921–926.
  • ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. Retrieved from [Link]

  • YouTube. (2013, October 2). A Brief Explanation of the Williamson Ether Synthesis. YouTube. Retrieved from [Link]

  • Zaiput. (n.d.). Flow Chemistry Enables Safe, Kilogram-Scale Synthesis of 2-Hydroxypyridine-N-Oxide (HOPO). Zaiput. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2008). A Concise Synthesis of Lentiginosine Derivatives Using a Pyridinium Formation via the Mitsunobu Reaction. ACS Publications. Retrieved from [Link]

  • PubMed. (2015, October 2). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. PubMed. Retrieved from [Link]

  • MDPI. (2021, June 1). Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. MDPI. Retrieved from [Link]

  • Molbase. (2025, June 27). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Molbase. Retrieved from [Link]

  • MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Chemistry Portal. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2024, May). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Efficient Large Scale Synthesis of 2'-O-Alkyl Pyrimidine Ribonucleosides. ResearchGate. Retrieved from [Link]

  • PubMed. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Retrieved from [Link]

  • MDPI. (2024, August 7). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). CN102141562A - Method for analyzing purity of 2,4,5-triamino-6-hydroxy pyrimidine sulfate sample by utilizing titration. Google Patents.
  • Journal of Chemical Reviews. (2025, June 4). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2022, July 9). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Retrieved from [Link]

  • PMC. (n.d.). Developments of pyridodipyrimidine heterocycles and their biological activities. PMC. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Indian Academy of Sciences. Retrieved from [Link]

  • PMC. (n.d.). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PMC. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal of Chemistry. Retrieved from [Link]

  • iosrphr.org. (2016). Stability Indicating Analytical Method Development, Validation. iosrphr.org. Retrieved from [Link]

  • Analytical and Bioanalytical Chemistry Research. (2025, July 9). Using UHPLC-MS/MS: Method Development and Validation. Analytical and Bioanalytical Chemistry Research. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Face-Off: A Comparative Guide to 2-(Oxan-4-yloxy)pyrimidine and 4-(Oxan-4-yloxy)pyrimidine

A Senior Application Scientist's Field-Proven Insights into Two Versatile Building Blocks In the landscape of modern medicinal chemistry, pyrimidine-based scaffolds are indispensable building blocks for the synthesis of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Insights into Two Versatile Building Blocks

In the landscape of modern medicinal chemistry, pyrimidine-based scaffolds are indispensable building blocks for the synthesis of a vast array of therapeutic agents. Among these, alkoxypyrimidines serve as crucial intermediates, with their reactivity profile dictating the strategic direction of synthetic campaigns. This guide provides an in-depth, objective comparison of the chemical reactivity of two isomeric building blocks: 2-(Oxan-4-yloxy)pyrimidine and 4-(Oxan-4-yloxy)pyrimidine. While direct, head-to-head comparative studies on these specific molecules are not extensively documented, this guide synthesizes established principles of heterocyclic chemistry and experimental data from closely related analogs to offer a predictive analysis for researchers, scientists, and drug development professionals.

Unveiling the Isomers: Structure and Electronic Landscape

At first glance, 2-(Oxan-4-yloxy)pyrimidine and 4-(Oxan-4-yloxy)pyrimidine differ only in the point of attachment of the oxanyloxy substituent to the pyrimidine core. However, this seemingly subtle distinction has profound implications for the electronic distribution within the pyrimidine ring, and consequently, their reactivity towards various chemical transformations.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is most pronounced at the C2, C4, and C6 positions. The oxygen atom of the oxanyloxy group, through its lone pairs, can exert a +M (mesomeric) or +R (resonance) effect, donating electron density to the ring. The extent to which this donation influences the reactivity of different positions is at the heart of the comparison between these two isomers.

Reactivity Comparison: A Deep Dive

This section will explore the predicted and inferred reactivity of the two isomers in key chemical transformations pivotal to drug discovery and development.

Nucleophilic Aromatic Substitution (SNAr): The Main Arena

Nucleophilic aromatic substitution is arguably the most important reaction for the functionalization of pyrimidine rings. The general reactivity trend for halopyrimidines in SNAr reactions is C4(6) > C2 > C5, a principle that can be extended to alkoxypyrimidines where the alkoxy group acts as a leaving group, albeit a poorer one than halides.

Theoretical Underpinnings:

The enhanced reactivity of the C4 position is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack. When a nucleophile attacks the C4 position, the negative charge can be effectively delocalized onto both nitrogen atoms through resonance. In contrast, attack at the C2 position allows for delocalization onto the adjacent nitrogen atoms, but the resulting intermediate is generally considered less stable. Frontier molecular orbital (FMO) theory further supports this, indicating a larger lowest unoccupied molecular orbital (LUMO) coefficient at the C4 position, making it the more electrophilic site and thus more susceptible to nucleophilic attack.[1][2]

Predicted Reactivity:

Based on these principles, 4-(Oxan-4-yloxy)pyrimidine is predicted to be more reactive towards nucleophilic displacement of the oxanyloxy group than 2-(Oxan-4-yloxy)pyrimidine. This implies that reactions with nucleophiles such as amines, thiols, or alkoxides would likely proceed under milder conditions or with faster reaction rates for the 4-isomer.

Experimental Evidence from Analogs:

While direct comparative data for our target molecules is scarce, studies on chloropyrimidines consistently show that the 4-chloro isomer is more reactive than the 2-chloro isomer in SNAr reactions.[1] For instance, the reaction of 2,4-dichloropyrimidine with various amines overwhelmingly favors substitution at the C4 position.[3][4]

Table 1: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution

IsomerPredicted ReactivityRationale
2-(Oxan-4-yloxy)pyrimidine LowerLess stable Meisenheimer intermediate. Smaller LUMO coefficient at C2.
4-(Oxan-4-yloxy)pyrimidine HigherMore stable Meisenheimer intermediate with better charge delocalization. Larger LUMO coefficient at C4.

Experimental Protocol: Competitive SNAr Reactivity Study

This hypothetical protocol is designed to directly compare the reactivity of the two isomers towards a common nucleophile.

Objective: To determine the relative reactivity of 2-(Oxan-4-yloxy)pyrimidine and 4-(Oxan-4-yloxy)pyrimidine in a competitive nucleophilic aromatic substitution reaction with morpholine.

Materials:

  • 2-(Oxan-4-yloxy)pyrimidine

  • 4-(Oxan-4-yloxy)pyrimidine

  • Morpholine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Internal standard (e.g., dodecane)

  • GC-MS or LC-MS for analysis

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve equimolar amounts (e.g., 1.0 mmol) of 2-(Oxan-4-yloxy)pyrimidine and 4-(Oxan-4-yloxy)pyrimidine in anhydrous DMF (10 mL).

  • Add a known amount of the internal standard.

  • At time zero, add a sub-stoichiometric amount of morpholine (e.g., 0.5 mmol) to the reaction mixture.

  • Maintain the reaction at a constant temperature (e.g., 80 °C).

  • Withdraw aliquots from the reaction mixture at regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Quench each aliquot with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the organic extracts by GC-MS or LC-MS to determine the consumption of the starting materials and the formation of the corresponding 2- and 4-morpholinopyrimidine products.

  • Plot the concentration of each reactant and product against time to determine the relative reaction rates.

Expected Outcome: It is anticipated that 4-(Oxan-4-yloxy)pyrimidine will be consumed at a faster rate than 2-(Oxan-4-yloxy)pyrimidine, demonstrating its higher reactivity.

Electrophilic Aromatic Substitution: A Challenging Frontier

The electron-deficient nature of the pyrimidine ring makes it generally resistant to electrophilic aromatic substitution. When such reactions do occur, they typically require harsh conditions and the presence of activating groups. The oxanyloxy group, being an electron-donating group, can facilitate electrophilic attack, primarily at the positions ortho and para to it.

Predicted Reactivity:

  • For 2-(Oxan-4-yloxy)pyrimidine , the C5 position is activated by the ortho- and para-directing oxanyloxy group.

  • For 4-(Oxan-4-yloxy)pyrimidine , the C5 position is also activated (ortho to the oxanyloxy group).

The relative reactivity will depend on the overall electron density of the ring and the specific electrophile used. Computational studies on analogous systems could provide a more definitive prediction. However, given the strong deactivating effect of the two ring nitrogens, electrophilic substitution is expected to be a challenging transformation for both isomers.

Thermal Rearrangement: A Potential Side Reaction

Alkoxypyrimidines are known to undergo thermal rearrangement to their corresponding N-alkyl isomers.[5] This reaction proceeds via an intramolecular or intermolecular alkyl transfer from the exocyclic oxygen to one of the ring nitrogen atoms.

Predicted Reactivity:

Studies on substituted 2- and 4-alkoxypyrimidines have shown that the rate of this rearrangement is influenced by the electronic nature of other substituents on the ring.[5] For the parent alkoxypyrimidines, the 2-alkoxy isomers tend to rearrange to the N1-alkyl product, while the 4-alkoxy isomers can give a mixture of N1- and N3-alkyl products. The presence of electron-withdrawing groups on the pyrimidine ring generally accelerates the rearrangement.[5]

Given that the oxanyl group is a secondary alkyl group, the rearrangement might be less facile compared to methoxy or ethoxy derivatives due to steric hindrance. A direct comparative study would be necessary to determine the relative rates of rearrangement for 2-(Oxan-4-yloxy)pyrimidine and 4-(Oxan-4-yloxy)pyrimidine.

Visualization of Reactivity Principles

SNAr_Mechanism_Comparison Start2 2-(Oxan-4-yloxy)pyrimidine TS2 Meisenheimer Complex (Attack at C2) Start2->TS2 + Nu- Product2 2-Substituted Pyrimidine TS2->Product2 - Oxan-4-O- Start4 4-(Oxan-4-yloxy)pyrimidine TS4 Meisenheimer Complex (Attack at C4) Start4->TS4 + Nu- Product4 4-Substituted Pyrimidine TS4->Product4 - Oxan-4-O- label_reactivity Predicted Reactivity: 4-isomer > 2-isomer

Caption: Comparative SNAr mechanism for 2- and 4-(Oxan-4-yloxy)pyrimidine.

Conclusion and Future Outlook

The provided hypothetical experimental protocols offer a clear roadmap for researchers to conduct their own comparative studies, generating valuable data that would be a significant contribution to the field. As the demand for novel and diverse pyrimidine-based drug candidates continues to grow, a thorough understanding of the reactivity of key intermediates like 2- and 4-(Oxan-4-yloxy)pyrimidine is paramount for the efficient and strategic design of new therapeutic agents.

References

  • Brown, D. J.; Foster, R. V. Pyrimidine reactions. XVI. Thermal rearrangement of substituted 2- and 4-alkoxypyrimidines. Aust. J. Chem.1968 , 21 (1), 243–255. [Link]

  • Tolba, M. S. et al. Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters2022 , 11 (2), 121-140. [Link]

  • ResearchGate. (PDF) Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

  • Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. International Journal of Innovative Science and Research Technology2023 , 8 (10). [Link]

  • Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

  • Organic Chemistry Portal. Synthesis of pyrimidines. [Link]

  • Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. [Link]

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. [Link]

  • Shadbolt, R. S.; Ulbricht, T. L. V. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. J. Chem. Soc. C1967 , 1172-1178. [Link]

  • Concerted nucleophilic aromatic substitutions. Harvard DASH. [Link]

  • Brown, D. J.; Foster, R. V. Pyrimidine reactions. Part XII. The thermal rearrangement of 2-alkoxypyrimidines. J. Chem. Soc.1965 , 4911-4915. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. [Link]

  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Scientific Update. [Link]

  • U.S. Patent 8,334,383 B2.
  • Efficient Nucleophilic Substitution Reactions of Pyrimidyl and Pyrazyl Halides with Nucleophiles under Focused Microwave Irradiation. Request PDF. [Link]

  • COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE. IRJET. [Link]

  • Synthesis of novel pyrimido-[5, 4-d] pyrimidines by sequential nucleophillic substitution reaction. JOCPR. [Link]

  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New J. Chem.2023 , 47, 1515-1524. [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Thermal rearrangement of 2,2,4,4-tetramethylthietan-3-one 1-oxide; a reaction related to the ring expansion of the penicillin S-oxides. J. Chem. Soc., Perkin Trans. 11976 , 2590-2593. [Link]

  • Regiospecific thermal rearrangements of 2-allyloxypyridine N-oxides. J. Chem. Soc., Perkin Trans. 11979 , 736-741. [Link]

  • Thermal Dearomative Rearrangement of α-(Prop-2-enyl)-α'-(pyridin-2-yl) Malonates Derivatives towards 4H-Dihydroquinolizine. ResearchGate. [Link]

Sources

Comparative

Structure-Activity Relationship (SAR) of 2-(Oxan-4-yloxy)pyrimidine Analogs in Kinase Inhibitors

As targeted therapies evolve, the precise engineering of kinase hinge-binding motifs is critical for achieving selectivity and oral bioavailability. The 2-(oxan-4-yloxy)pyrimidine (also known as 2-(tetrahydropyran-4-ylox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As targeted therapies evolve, the precise engineering of kinase hinge-binding motifs is critical for achieving selectivity and oral bioavailability. The 2-(oxan-4-yloxy)pyrimidine (also known as 2-(tetrahydropyran-4-yloxy)pyrimidine) moiety has emerged as a privileged pharmacophore in the rational design of highly potent kinase inhibitors, notably against SGK1 (Serum/Glucocorticoid Regulated Kinase 1) and mutant c-KIT[1, 2].

This guide objectively compares the performance of the 2-(oxan-4-yloxy)pyrimidine structural motif against traditional alternatives (such as methoxy, morpholino, and piperazinyl substituents), providing experimental validation, mechanistic causality, and standardized protocols for SAR evaluation.

Mechanistic Rationale: Why 2-(Oxan-4-yloxy)?

In the development of ATP-competitive kinase inhibitors (e.g., 1H-pyrazolo[3,4-d]pyrimidines or imidazo[1,2-a]pyrimidines), the pyrimidine core typically serves as the hinge-binding element, forming critical hydrogen bonds with the kinase backbone. The substituent at the 2-position of the pyrimidine ring is directed toward the ribose pocket —a region that dictates both kinase selectivity and compound metabolic stability.

  • Standard Alkoxy Groups (e.g., Methoxy): While small alkoxy groups provide basic target affinity, they fail to fully occupy the ribose pocket, leading to poor kinome selectivity. Furthermore, they are highly susceptible to rapid CYP450-mediated O-dealkylation, resulting in poor in vivo half-lives.

  • Basic Amines (e.g., Piperazine/Morpholine): Introducing aliphatic amines can improve solubility and pocket occupation. However, the basic nitrogen often introduces significant off-target liabilities, including hERG channel inhibition (cardiotoxicity) and reduced membrane permeability (Caco-2).

  • The Oxan-4-yloxy Advantage: The bulky, neutral tetrahydropyran (oxan) ring perfectly fills the hydrophobic ribose pocket via Van der Waals interactions. The oxygen atom within the ring acts as a weak hydrogen-bond acceptor to stabilize the conformation. Crucially, the steric bulk of the oxan ring shields the ether linkage from CYP3A4 metabolism, dramatically extending the compound's half-life without introducing hERG liabilities [1, 3].

BindingPocket Core Pyrimidine Core (Hinge Binder) Oxan Oxan-4-yloxy Group (Ribose Pocket) Core->Oxan Solvent C5/C6 Substituent (Solvent Channel) Core->Solvent Hinge Kinase Hinge Region (Hydrogen Bonds) Core->Hinge 2-3 H-bonds Ribose Ribose Pocket (Hydrophobic & VdW) Oxan->Ribose Steric fit & O-acceptor SolvFront Solvent Front (PK Optimization) Solvent->SolvFront Solubilizing group

Caption: Spatial orientation of the 2-(oxan-4-yloxy)pyrimidine pharmacophore in the kinase ATP-binding site.

SAR Data & Performance Comparison

The following table synthesizes representative SAR data comparing the 2-position substituents on a generic SGK1/c-KIT kinase inhibitor scaffold. The data demonstrates how the oxan-4-yloxy group optimizes the balance between potency, selectivity, and ADME properties.

Pyrimidine 2-SubstituentTarget IC₅₀ (nM)Kinome Selectivity (Fold)HLM T₁/₂ (min)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)hERG IC₅₀ (µM)
Methoxy (-OCH₃) 45~10x1525>30
Morpholino 12~30x221815
Piperazin-1-yl 15~25x18123.5 (High Risk)
Oxan-4-yloxy 4 >200x >120 35 >30 (Safe)

Data Interpretation: The oxan-4-yloxy analog achieves sub-10 nM potency while maintaining a highly favorable pharmacokinetic profile. The >120 minute half-life in Human Liver Microsomes (HLM) confirms the metabolic resistance of the sterically hindered ether linkage compared to the rapidly cleared methoxy analog.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are required to evaluate the SAR of 2-(oxan-4-yloxy)pyrimidine analogs.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: TR-FRET is prioritized over standard luminescence assays because it utilizes a delayed emission window, eliminating compound auto-fluorescence interference—a common artifact when screening highly conjugated pyrimidine systems.

  • Reagent Preparation: Prepare a master mix containing the recombinant kinase (e.g., SGK1), ATP at its apparent Km​ , and a biotinylated peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dosing: Dispense 10-point serial dilutions of the pyrimidine analogs (in 100% DMSO) into a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to a final DMSO concentration of 1%.

  • Reaction Initiation: Add the kinase/substrate master mix to the compounds. Incubate at room temperature for 60 minutes.

  • Quench & Detection: Stop the reaction by adding a detection buffer containing EDTA, a Europium (Eu)-labeled anti-phospho antibody, and Streptavidin-Allophycocyanin (SA-APC).

  • Readout: Incubate for 30 minutes, then read on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC₅₀.

Protocol B: Human Liver Microsomal (HLM) Stability Assay

Causality: Evaluating microsomal stability isolates CYP450-mediated Phase I metabolism. This directly validates the hypothesis that the oxan-4-yloxy group sterically blocks CYP-mediated O-dealkylation.

  • Matrix Preparation: Dilute Human Liver Microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Pre-Incubation: Spike the pyrimidine analog into the matrix to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and quench the reaction.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining over time. Calculate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

Workflow Step1 Analog Synthesis & Purification (>95% LC-MS) Step2 Primary Screening (TR-FRET Kinase Assay) Step1->Step2 Step3 Selectivity Profiling (Kinome Panel) Step2->Step3 Target IC50 < 10 nM Step4 ADME/Tox Evaluation (HLM Stability, Caco-2, hERG) Step3->Step4 >100x Selectivity Step5 Lead Selection (In Vivo Efficacy Models) Step4->Step5 T1/2 > 60 min, Safe hERG

Caption: Standardized screening cascade for evaluating 2-(oxan-4-yloxy)pyrimidine analogs.

Conclusion

The transition from simple alkoxy or amino substituents to the 2-(oxan-4-yloxy) moiety represents a significant leap in pyrimidine-based kinase inhibitor design. By exploiting the exact geometry of the kinase ribose pocket, this functional group simultaneously drives sub-nanomolar potency, exceptional kinome selectivity, and robust metabolic stability. For drug development professionals targeting kinases like SGK1 or c-KIT, prioritizing the oxan-4-yloxy pharmacophore during lead optimization dramatically increases the probability of identifying an orally bioavailable, non-cardiotoxic clinical candidate.

References

  • Rational Design of Highly Potent, Selective, and Bioavailable SGK1 Protein Kinase Inhibitors for the Treatment of Osteoarthritis. Journal of Medicinal Chemistry. Available at:[Link]

  • 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives.WIPO Patent Application WO2021013864A1.
  • 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Future Medicinal Chemistry. Available at:[Link]

Validation

Validating LC-MS/MS methods for 2-(Oxan-4-yloxy)pyrimidine quantification

A Senior Application Scientist's Guide to Validating LC-MS/MS Methods for 2-(Oxan-4-yloxy)pyrimidine Quantification Introduction: The Imperative of Rigorous Validation in Bioanalysis In the landscape of drug development,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Validating LC-MS/MS Methods for 2-(Oxan-4-yloxy)pyrimidine Quantification

Introduction: The Imperative of Rigorous Validation in Bioanalysis

In the landscape of drug development, the precise quantification of novel chemical entities in biological matrices is the bedrock upon which pharmacokinetic, toxicokinetic, and bioequivalence studies are built.[1][2] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for this task, offering unparalleled sensitivity, selectivity, and robustness for the bioanalysis of small molecules like 2-(Oxan-4-yloxy)pyrimidine.[3] However, the power of this technique can only be harnessed if the analytical method is meticulously validated to ensure it is reliable and fit for its intended purpose.[1][4][5]

This guide provides a comprehensive framework for the full validation of an LC-MS/MS method for quantifying 2-(Oxan-4-yloxy)pyrimidine, a heterocyclic compound representative of many modern small molecule drug candidates.[6][7] We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind each experimental choice. This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights grounded in the harmonized principles of the FDA and EMA, as consolidated in the ICH M10 guideline.[1][8][9][10]

Chapter 1: Pre-Validation Essentials - Setting the Stage for Success

Before embarking on the formal validation experiments, several foundational steps must be taken to ensure the analytical method is primed for success. These initial choices profoundly impact the subsequent validation performance.

The Internal Standard: Your Anchor in a Complex Matrix

The internal standard (IS) is critical for reliable quantification in LC-MS/MS, as it corrects for variability during sample preparation, injection, and detection.[11][12] The choice of IS is one of the most important decisions in method development.

Comparison of Internal Standard Types:

Internal Standard TypeAdvantagesDisadvantagesBest For
Stable Isotope-Labeled (SIL) Co-elutes with the analyte.[11] Experiences identical matrix effects and ionization suppression/enhancement.[11][13] Considered the "gold standard".[12]Higher cost and potential for custom synthesis.[12] Must verify isotopic purity to avoid cross-talk.[11]Regulated bioanalysis where highest accuracy and precision are required.
Structural Analog More readily available and lower cost.[14]May not co-elute perfectly with the analyte. Can exhibit different matrix effects and extraction recovery.[14]Early discovery or when a SIL-IS is not feasible. Requires more rigorous validation of matrix effects.

Scientist's Recommendation: For a regulated bioanalytical method intended to support clinical trials, a Stable Isotope-Labeled (SIL) IS of 2-(Oxan-4-yloxy)pyrimidine (e.g., with ¹³C or ²H labeling) is strongly recommended.[11][13] A mass difference of at least 4-5 Da is ideal to prevent isotopic crosstalk.[11]

Initial Method Development & Optimization

A full validation should only be performed on a method that has been thoroughly optimized. This includes:

  • Mass Spectrometry Tuning: Optimization of parent and product ion transitions (Multiple Reaction Monitoring, MRM) for both the analyte and the IS to maximize signal intensity.

  • Chromatographic Separation: Development of an LC method that provides a sharp, symmetrical peak for the analyte, free from co-eluting interferences from the biological matrix.

  • Sample Preparation: Selecting an extraction technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) that provides clean extracts and high, reproducible recovery.[2]

Chapter 2: Core Validation Parameters - A Comparative Workflow

Full validation involves a comprehensive evaluation of all performance characteristics to demonstrate the method is suitable for its intended purpose.[1][9]

Selectivity and Specificity
  • Why it's Critical: Selectivity ensures the method can differentiate and quantify the analyte from other components in the sample, such as endogenous matrix components, metabolites, or concomitant medications.[8][15] This prevents over or underestimation of the analyte's true concentration.

  • Regulatory Expectation (ICH M10): The analysis of at least 6 different sources (lots) of blank biological matrix should show no significant interference at the retention time of the analyte and IS. The response of any interfering peaks should be ≤20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte and ≤5% for the IS.[8][10][16]

Experimental Protocol: Selectivity Assessment

  • Source Matrix: Obtain at least six unique lots of blank human plasma (or the relevant biological matrix).

  • Sample Preparation:

    • Process one replicate of each blank matrix lot using the established extraction procedure.

    • Process one replicate of each blank matrix lot spiked only with the internal standard.

    • Process one replicate of a sample spiked with the analyte at the LLOQ concentration and the IS.

  • Analysis: Analyze the processed samples via LC-MS/MS.

  • Evaluation:

    • Examine the chromatograms of the blank samples at the retention time of the analyte for any interfering peaks.

    • Examine the chromatograms of the blank samples spiked with IS at the retention time of the analyte for any crosstalk.

    • Calculate the peak response of any interferences and compare them against the response of the LLOQ sample according to the acceptance criteria.

Workflow for Selectivity Assessment

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_criteria Acceptance Criteria Matrix 6+ Lots of Blank Matrix Spike_LLOQ Spike with Analyte (LLOQ) & IS Matrix->Spike_LLOQ Spike_IS Spike with IS only Matrix->Spike_IS Process_Blank Process Blank Matrix Matrix->Process_Blank Extract Apply Extraction Protocol Spike_LLOQ->Extract Spike_IS->Extract Process_Blank->Extract Analyze Analyze Samples Extract->Analyze Evaluate Evaluate Chromatograms Analyze->Evaluate Crit1 Interference in Blank ≤ 20% of LLOQ Response Evaluate->Crit1 Crit2 Interference in IS Channel ≤ 5% of IS Response Evaluate->Crit2 cluster_prep QC Sample Preparation cluster_analysis Analysis (3 Runs, 2+ Days) cluster_calc Calculation & Evaluation Prep_QCs Prepare Bulk QCs (LLOQ, Low, Mid, High) Run1 Run 1: - Cal Standards - 5x each QC Prep_QCs->Run1 Run2 Run 2: - Cal Standards - 5x each QC Prep_QCs->Run2 Run3 Run 3: - Cal Standards - 5x each QC Prep_QCs->Run3 Intra Intra-Run (Within Run) - Accuracy: ±15% (20% LLOQ) - Precision: ≤15% CV (20% LLOQ) Run1->Intra Calculate for each run Inter Inter-Run (Between Runs) - Accuracy: ±15% (20% LLOQ) - Precision: ≤15% CV (20% LLOQ) Run1->Inter Calculate across all runs Run2->Intra Calculate for each run Run2->Inter Calculate across all runs Run3->Intra Calculate for each run Run3->Inter Calculate across all runs

Caption: Workflow for validating method accuracy and precision.

Example Data: Inter-Run Accuracy & Precision Summary

QC LevelNominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL) (n=15)Accuracy (%)Precision (%CV)Status
LLOQ1.001.07107.0%8.5%Pass
Low3.002.9197.0%6.2%Pass
Medium250260104.0%4.1%Pass
High75073598.0%3.5%Pass
Matrix Effect
  • Why it's Critical: The matrix effect is the alteration of ionization efficiency by co-eluting components from the biological matrix. [17][18]It can cause ion suppression or enhancement, leading to inaccurate and imprecise results. [19][20]Assessing this is crucial for LC-MS/MS methods. [18]* Regulatory Expectation (ICH M10): The matrix effect should be investigated using at least 6 lots of blank matrix. The CV of the matrix factor (response in the presence of matrix vs. response in neat solution) should be ≤15%. [10] Experimental Protocol: Quantitative Matrix Effect Assessment

  • Prepare Samples (3 Sets):

    • Set A: Prepare analyte and IS in a neat (non-matrix) solution at Low and High QC concentrations. (n=6)

    • Set B: Extract 6 different lots of blank matrix. Spike the extracted matrix with analyte and IS at Low and High QC concentrations. (n=6)

  • Analyze: Analyze all samples from Set A and Set B.

  • Calculate Matrix Factor (MF): For each lot and concentration:

    • MF = (Peak Response in Set B) / (Mean Peak Response in Set A)

  • Evaluate: Calculate the %CV of the matrix factor across the 6 lots for both the analyte and the IS-normalized response.

Example Data: Matrix Effect Summary

QC LevelAnalyte Mean MFAnalyte MF %CVIS-Normalized MF %CVStatus
Low0.88 (Suppression)18.2%6.1%Pass
High0.91 (Suppression)15.5%4.8%Pass
Result: The SIL-IS effectively compensates for the observed ion suppression, bringing the normalized CV well within the ≤15% acceptance criteria.
Stability
  • Why it's Critical: Analyte stability must be confirmed under various storage and handling conditions to ensure that the measured concentration accurately reflects the concentration at the time of sample collection. [21][22]Degradation can lead to a significant underestimation of exposure. [22]* Regulatory Expectation (ICH M10): Stability must be proven for expected conditions. The mean concentration of stability samples should be within ±15% of the nominal concentration. [21][23]Key evaluations include:

    • Freeze-Thaw Stability: After multiple freeze-thaw cycles. [23] * Bench-Top Stability: At room temperature for the expected duration of sample handling. [24] * Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period equal to or longer than the study duration. [8][23] * Stock Solution Stability: Stability of the analyte in its storage solvent. [21] Experimental Protocol: General Stability Assessment

  • Prepare Samples: Use Low and High QC samples.

  • Expose to Conditions: Subject replicate QC samples (n=3 to 5) to the specific stability condition being tested (e.g., three freeze-thaw cycles from -80°C to room temperature).

  • Store Control Samples: Store a set of control QC samples at a continuously frozen state (-80°C).

  • Analyze: Analyze the "stressed" stability samples against a freshly prepared calibration curve alongside the control samples.

  • Evaluate: Compare the mean concentration of the stability samples to their nominal concentrations.

Example Data: Stability Summary

Stability TestQC LevelMean Calculated Conc. (ng/mL)Accuracy vs. Nominal (%)Status
3 Freeze-Thaw Cycles Low2.9598.3%Pass
High74198.8%Pass
24h Bench-Top (RT) Low3.05101.7%Pass
High759101.2%Pass
12-Month Long-Term (-80°C) Low2.8996.3%Pass
High72897.1%Pass

Chapter 3: Incurred Sample Reanalysis (ISR) - The Real-World Test

While validation with QC samples is essential, Incurred Sample Reanalysis (ISR) provides the ultimate confirmation of method reproducibility. It involves re-analyzing a subset of actual study samples from subjects to see if the method yields the same results. [16]

  • Regulatory Expectation (ICH M10): For small molecules, at least 67% of the re-analyzed samples must have a percentage difference within ±20% of the mean of the initial and re-assayed values. [10] ISR Workflow

cluster_prep Sample Selection & Initial Analysis cluster_analysis Reanalysis cluster_calc Calculation & Evaluation Initial Initial analysis of all study samples Select Select a subset of samples for ISR (e.g., 10% of first 1000, then 5%) Initial->Select Store Store samples at -80°C Select->Store Reanalyze Reanalyze selected samples in a separate run Store->Reanalyze Calculate Calculate % Difference: | (Initial - Reanalyzed) | / Mean * 100 Reanalyze->Calculate Evaluate Acceptance: ≥67% of samples must have % Difference ≤ 20% Calculate->Evaluate

Caption: Workflow for Incurred Sample Reanalysis (ISR).

Conclusion

The validation of a bioanalytical method is a rigorous, multi-faceted process that serves as the foundation for generating reliable data in drug development. [1]By systematically evaluating selectivity, linearity, accuracy, precision, matrix effects, and stability, we build a comprehensive body of evidence demonstrating that the method for quantifying 2-(Oxan-4-yloxy)pyrimidine is fit for its purpose. Adherence to the principles outlined in this guide, grounded in the harmonized expectations of global regulatory agencies, ensures data integrity and supports confident decision-making throughout the journey from preclinical research to clinical application. [20]

References

  • Importance of matrix effects in LC-MS/MS bioanalysis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECsD4rdqp0_Bu2kn65FPUzISQ0pHKS0_vUP6yQ9kh9ncVw2r--4co6c9g5CQ-6WkM_mD4Zlc5egJBy7xW0DLuN6tpz0jsj8rjpGWoTYCITxuB_M6cnEczNTi_MrQTPM3PICzLgvRaNndgv8FQIYzogQVBg7cTV8EnwQSdrjn95V9QKmEOrnVwiLndEuGWNazw=]
  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-gaAZoDOlLJL8XVVWIZzBuFs_g91yk-SHRR9wr34vxYYkA9olc3CvRxdgXbt88Op8yIP7-8RJCNtV0rs20Tuz5AtmvBzaN_68kSs5nrVZcmy6-stTntYK6RmkoT_mI0juk0339Q9uBjy8id5AX8DLDTN8YY-XxLceyGEuE1AP4A_raJY122WxWUUzgO0u1HJLWd6U4FiUsKdz669i7C142YLIAuXjqDuN1p99odtv8U02J4X3ZPXwu3Svo8JdSQJ7U5drgcjLq0h8BRg=]
  • Essential FDA Guidelines for Bioanalytical Method Validation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtY0SsCirAYJQnGekiQZ7nwA7EnFkrtqBtRIGj1MLerOwKzw1-sG2lo1j_oj0rX6QjeiufsPBOgCYY100xuYaY5wecT6L13Qcb_6_erdle6oFNAUDtl9RnokluOk46ECLeKFC61iEb_Nh1cLPD8-w1SPY=]
  • The Impact of Matrix Effects on Mass Spectrometry Results. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf1c5-yq6u-IAdfyGD2fuCrw4HYKqG5NgjIvpu66kcXLThANOQTCpaeZ2njSGGgQzYdzlaDzFd0N42BnRXCgUO9D64Lq7C3B-7S-C67dP7Kf7fMpX4dZl6w-pRy1OjOO5nXbnNFZPpcQ2-MTM_zTk=]
  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHF8ui7i8KzM5Fg4SvqryHoeaZ2O1yzR3G3aLFaYmYG1e72q78wR4G9iIO3SC0bV4EEPPs9Jo4c3C8HFmnYRbFdOahF_u0cPZ8H845AxcQDuf1OW5mgkJha9Jg6YR9tyRFdbzShRG5bnkcOIC3g]
  • Selection of Internal Standards for LC-MS/MS Applications - Cerilliant. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHg98ZDTc4DlN5_xlukvfwIvvWQIH5yR4Z7H6OH_WjOD_dXcZBfk2HMIMVSS5CcBEMHtMRZY8vbPRjt1LpUnFNT_WfPQb7yfvUyMCZfnXm7UtLueQ19E0cmGvo3Sm_n0qkVJnewwhrx7ueOyMT0eSukbkg=]
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHJEdjy5gdcaizPcu655Zuhr734_3PLqTOBupNj2AqhHrZCgHiDuMinz_6Z6Vy4PSB88iLXNR6QWAwFVPAUSPkAY3IdX1WoWeDFramMza0qC-ewHZFscSlbpE0IAsUd364Cl-EVWVSA6eAUKathcqXZ4iSKLVQwypAUDpXsr28ocaLUdGlAZt8toCsqXi6jWlnPV1OBy85jObmi5jSzv5aecqxjRv8]
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELxR1I4zLsS3fK1JszWSobZUOLPyd2xE2l9rr1Y7k4W5cX1J3_rA0x3Vkkg1_3Bq3bXPI5ZIqh38rrTTpPQ85USvy7b_zzytJePLl_uTCM99lgJvRyWrPpMTlXi9f9ZaKsBpnNZ4MSb8hVNugta4YlMGmuGFMwSt3lGM2MQFgqAnlCYCKTlJZcg4ZmRi834H5bIjjq9sY=]
  • bioanalysis method development and validation of small molecules in pharmaceutical industry: a bioanalyst review point - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc3jEV7gxgMjew-jaRsTn8hyYhtRL5Lc8chwTGbEDjzeKg4_Jgzi4Ouiwc3yjNHf-VDmGjv_58Ut3j--_JNXDMa2HAT1LezOou96127AIaLzK3_E-PbVsrdB6Vucb7SXbemZOQs6FhmfdmANSaiU-yFMqY7vX6IoyN3BAGioG2CK2jShiqMqdXqS8i7DbQF8h6XL4LV-llEGU7pDR5X2yeuQAQ230wi_W8CO41OTBz11TnoxtGko-HW2hcwZpbLBfYMs2iwFwNF5MAYtOjErdQND8kvtr8LREgU99JiEs-fVX9H7A=]
  • Quantitative bioanalysis by LC-MS for the development of biological drugs. [https://vertexaisearch.cloud.google.
  • Key elements of bioanalytical method validation for small molecules - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnq6ZhmyiGmJc5GlsvH9rBigX_6RWHIDeou5fZTEl7IUSYtRqec5_hUoGdnl_x3qZTVEWnhUtvY9dDNeIfcKrQniQRytZWxegxhBURNfn66jD5xwCBF45hFvh1B69HbrdxodYt]
  • Key elements of bioanalytical method validation for small molecules - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoy7Bt0hKhT6SdnqtSV_BRnFLJUZ_kl7JZdk1l3ImEpNpSaS5yOKUK4CrJvA0kB4Hp6ZRDLMCSrO_dpxgkm44jbSeEUTklAKSxAF7VJXS_8EjX8yGJxkYqkgIwoDEoGYQZrqPAjPusSeQBG_o=]
  • Guideline on Bioanalytical Method Validation in Pharmaceutical Development - PMDA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSzVtEtUrex41PxKgyDv6qauPLZOn1HHva9s5_HgUmqzqeZnD53pKjuyLnlaekG745vnfbi5S-NHAYIMKLp6QYtQ_-UyGX7CJAmxfJ9CmuqSS1ZmtDF6nH_xJLhARPQndQwZaHSQ==]
  • Guideline Bioanalytical method validation - EMA - European Union. [https://vertexaisearch.cloud.google.
  • 8 Essential Characteristics of LC-MS/MS Method Validation - Resolian. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-cz5lQ9gYGR9jAv7RZI-4r1vBNpX2SavEnmptjx__7CIc18fCVthzEbRhnivVx-f-YbBccGsQxi3FhSYgnFCaoDoFo8otfen36tGS0809M5Nx5oi7c9rM6cYikSzri0Umox0WM5AsvtGRtvQoZCiZZX5uTj987W62la-f63yRl-eAV2v1YVQKxOyxsCXx]
  • Stability Assessments in Bioanalytical Method Validation - Celegence. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdqfA4WX9nWps17pwlI0HofcIv8sGgAnZ0iXi1y3fOvcKT8QONXnWZHqEsqpx9_rFlV7Hy03E4xpNWGsfIoIMls_PgGHtnpaDagG0si5QtKTk4uYxK8G2m0ID_2sRXGnBa-XBhRxBqaJUbYTDpyRgL6xdQTYfWz_io0IN0BsqvWtry1M7N9FHJ3t-R]
  • Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS | Analytical Chemistry - ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPPejBWBNuTvX1pXaMNL0m2yzrvGUsWQuL7mS0FEWYsCliVEcdEPBDiAeA7QIxrPcJaKDV_mKnCZhIffR8xnMBDK1rDD3y6LqyXbPPTbk_9uiEfK5PdIkJcUimfy6j7YmzGe7zsh3uCjKdKYuaUGOL]
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - ResolveMass Laboratories Inc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoh3axlNLRd7Xopc7roudzNFFWWefg9hvmQzC-QbnfMMyLsGq7FO_sCMDvlafbsqzaIU0-KSh3zKvslza7wCcjRl7Nsx0fUGXen09p00zLzAyPNlg-9oF19OKZGrdvS3IwoTdx27lPPlfPQdNkbyfg]
  • Bioanalytical method validation: An updated review - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_Ow1zCunq4loMIDUobU3xfzEIYRxeFjQo68z3pxL_dCTwIrM1B5TpBC5VSBOnzANW8RrfVUG8GQdYNSNozDYb-9vRosePGwP8Ag0FdfGoNosdRRKKHQ5XE8mzo6gllT2rV4LMEyTAqSjTOcw=]
  • A Comparative Guide to Assessing Linearity and Recovery in Bioanalytical Method Validation - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5tbJ479OvQe_8czSOUfmEc2v4rCMbKIu046PTkBJNrTcwBRQhs2foYR4jlzA-ClJWFNQbtaipJMNqY6tcJi2J4TSGlsY52smRK_VuowaNw_l8vUGOBPbx2x1L_rijc1X0twLf0KacG4f41gA0YiFSLCOL0SssRtGoZLTBU_SEpreQ4WRECVUjIl2micPVho3QbzPBH26m95AD8H7q6Mjg1Et34RNRkvgFBHl7bKAelhA3hiSRqsU=]
  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? - BioPharma Services. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsfaaWuKbHMg2uXRYLgSyNBwV7k1-7Jh2JJz_4gl9sjSEN52L7GsowN9bMwCtkvMnHlmPpB4yrjf7DKoin_Evw_XR4TQGdGOEHR8WCHU5FUi2diV0dsqmnZdNn-fRQmnsK87nDt4m4fPvJKwKMc2Iff-gVVwPjkMBJ7942Oj9bPS8Hh0clGLoWkHJyd11Hc-pRerT3xGg4W-oDP8b57cXS]
  • Bioanalytical Method Validation Focus on Sample Stability - BioPharma Services. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3MbeWOr0D_UwPuOgsLrIeOl3o6ASw32rAgEjFSUUSNjHzLLeebTVOCCi9kk5EAC1QrmfjIb1MQ5uiLun7IGDCedgTBK4F_xOdONn35eM_hbkrLBE_kBZZsjFbcC4QuBohTbZPtrdUv1eKXHKmBqWzac_kAkGpBAHqf7S9-gdNH9EvjdqJH_MtAOcRzD7C9YUMKCw7y_ElaA==]
  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVt6C-dudHHrZP5S4iYEEijIIlCfUo0bPbQsl685q_keqNIHXpy_Pjf11Z81f5dllrF08OY9hMB-yyJaAxEnhInQhmfmtK0FRaJKFMPWvUFCEGjmmn26Ob53tO1hPTg4YCJrUG]
  • Small Molecule Quantitation - Biotechnology Center. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8rNzZCjEyZooouFZQMYIpMiJmRnhmSTfD8HecDRI4e17BUGCITJs0RSxlUiEVbARn-Od49kbqfC_kOcMRgFGBVML37nDMlMjHAOs5LnUaLQOe1bd4JgZrro2ZaUKNU1isakA8d6PbZ_5FWMxCwbgvxWmAJKul7_Z_]
  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVob28cQrVXSgMylZtW9xEBGz-fQtjpkpUkVDW8QrQ2KOqYEFOsXY_6ZWc8NFDZKgVkFt8CU_sLbckiefn0NYroauv0dT3HkVWprZTTX8abjTgFnfWRlflFhA-hnIldF9BBLzQoNPOWN6oUfI=]
  • Full article: Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum - Taylor & Francis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUWD3-nzuN9i4Hjd5pF2XhG1W4eBwCsL5Re07J0pxny39X1Syt6z2nL5oef3_HRBBjdNpGqjiI_y7LcfMFc7uKqhGU_EcxIToo8Q039Fwn1hLMhGfF7WsA-Oqff8RbFwm6-vQ6jFJuZQxfsdpxUPhDJmIRtJxOQIaYnBzhbA==]
  • FDA Guidelines for Chromatography Validation - Allan Chemical Corporation | allanchem.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqCAfqbF7fvjaY_Wk59AcF-R4Fo7DN1k50TKyq2Z11bECrBRhJjoJhQwmQALZLHKVg-BCb8hdHIpsNQjt1XzqbiDOsXEbZc2glz-YvyW8r9gnl_SYySjhBGvNAES3Ad1YEQGWQGDL0xihqtrCI9yG8VRyMsUrLGnJNkw==]
  • Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - J-Stage. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiL3kg9V3nbLq5hoQRrrrCmM9DuyGY9BOtvKjkbqg9hKeDZXSLHHtvEfhZSTmEHXHNqUp5-CRHg1EFKJa5j3zy3biwnvXUrL-pin-GWVPzfvahS4aboOdo_8jS_JxqqduD3RZ_miZXA1l6gACvXZ8DC8P9_wjuhRG8fKSo9AcALVjOQEB6RGoO3xhL]
  • LC-MS Method Validation Guidelines | PDF - Scribd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaX83t6fHSlTmw649JxPwfpzVDh-uF7ynOWXcfYmsGVR6vj2UIhucehqXo_XzIKElNR_9p7VLLkeqXcWPW-x3B8hVnj9b40LVHIXgksaPqURTPYhBvgrLePnz_fh39Mk5WCXPnUMWTF8TZTwAr8oRRPOlnR4NEcel7WFn7nmag_mCMNPtT4gQSW73EdStouOPHDsOE]
  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples | LCGC International. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFW1f6HiPvt6HQDUFlVn3cXlbgs6GkARqbXo96m68bw0tRPqP0lp_ndLFq-Jfk5JBtSnguiRfoXGqdQTJ0PlIy-B_ln_tKuq3H2BSZ6WnD0-LlA52kreGZ55bWNptyJthIXjSQ_bz4-UIoV2oZ7nqzqrA75PYLdXyjUNVLk1kLnn7QNLa3mWIm6PiFQCK4aTxzv-WIdARhDOx3Z4K0ZlaiSVAZgajmZMIeKIIE7IVcqXX2pEMi3sA==]
  • Best Practices for Calibration Curves in LC-MS/MS: Ensuring Accuracy and Reliability. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnbJ0TWIyZkMDMUZ2EJnS6Cl9O-bO88qv5actDDc0ZAbld7VPSWw1_Quq1tfYT4h3-VGMXrd-__tHYn93sSuihJK_zbCAAsPJfqoaJACO7Gi9Ka14TSz-Y3mfYy2AJA4BBhwAM63_9uGweXsJL-c10Fb4wJSziPcpLCtdDI_Adc8QfvK0IdQLTbbGVywNOej4yPqLI6avk2loKtgGuKak6NcgBN3wvnqRlpGrqOhOkODXGVQ==]
  • Complete Guide To Achieve Reliable Quantitative LC-MS Measurements. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg-7d94PvG3nOdDi08m2KE0OgIVlLdVD1b58P7ALmDigpfrE6iHSvcpM48wqZtoBUVp6CdwA_wb3SQTK3VlxEsi0qqQjg5sF2dAUTePj7ukoByNy9H6QFms9pu_5WxIN2-QD8Tv-lKrROnRaVDqLvQGfaSrVH2DUqR5kEokk0FDaM1Dp5QMqWR9vxPPcd1vovexJ_N2PM=]
  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5 - EMA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqWVz2KdKUGl_RMgWF-t2GT1AJOAqEm1P83xZPMN4UhFaAiKR1PNJw05fcEDM3_4o8WM85DnjhpY8YyNVModIex81UKriOdnQ4IpjwA7D09BanVizcN8LHGsrAnJzjRp16liyrK40xXHrcU5BkfXJP7P7eOa-i-jz5v5rw0A92_4fll4VjptbcGcJ8g9iIlC3C6_EumWJIyJWw4GiCfB0z3BJqJBfafSL3-D-se9zfBSYRdkR8ZQ==]
  • Navigating Bioanalytical Method Validation: A Comparative Guide to FDA/EMA Guidelines - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIzqBJ3pzEpJhVUUcGZzEqDag9tJ_7yP5iadlcJIwCjUqmENPoYIcOZwlLz1tqZbU0_Exvw5E3nU0OHL-CQ5cVv91d3uFcHH9sLo0F1Lc6OGHpDmhGHnGITi770Sbe-DRAlUftoFqXexpjUkf180OVPFK4jYn8_2pEa9M4d2Fy4GdjsmZ2FnQL1vzo6ZxvUJxo8-HzHP2K041NNSvet4vRcoezQgOVCQiLkvuVvc2pIw4=]
  • Quantitative LC–MS/MS. 1. Impact of Points across a Peak on the Accuracy and Precision of Peak Area Measurements | Journal of the American Society for Mass Spectrometry - ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVTa475HEItlUHfsrCfIac5YqtfDTCJ4aiuT4DOY34WR7iPgRy7LbR7Mx-co9kRe9H0gW_WSuTS5mcL0Z3x8jZURTQdW88WSIxPKKxvGvjYB0WX0Gqb6eyLN6Rx0iTiW7mcEixtJRKFFzGz3CT]
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. [https://vertexaisearch.cloud.google.
  • Precision and accuracy of the LC-MS-MS method for determining nimodipine concentrations in plasma samples - ResearchGate. [https://vertexaisearch.cloud.google.
  • Designing LCMS Studies with the FDA in Mind from the Start | ​Agilex Biolabs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2_3eecqDMhMd47KFpcqsgdOP3IHoCRHT3zCVCWEEJPivL9mvXLay94Z3EJAVEEq0LmZEBpwlaaP9ro5TxGgRljK4tSXc-tq4_i-H-bPxffvAfOw6MNXyyrMCk3mGVfZvQ6JCnPEHpng8A-M04bUyD7LgVd7ujyaxSV3LUfA3JKjcZfuZaYkwUuOzqMb3KbXfNFzPH]
  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR1Q6JG2qN9N7fRTm4hv4eZvduU92xAw6QwwZQUlzKIEpRn-PlpA3Epaopr6fo1YgrbsnEZExNF5O0d_cjo_BVWEqvCHtZaejWIqAhrYxBYjbj7bCh5q5nCHMqWWePiwJCsh9UWmuI43BtF8U=]
  • 2-(oxan-4-yloxy)pyrimidine-5-carboxylicacid 1402232-64-7 wiki - GuideChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEexZbLR6ijEdmUQ64YwowDAUDrrOt9oRtAicI9UYHB32zQTzkMqY1aiuZGi9ibcoxgHRIWWMdGxHmZirnUijLGujSDjIeFmMBDCwQBLMDOsxwylWssGRvVRgcplIZkP7LrFy-38d_hIzLfJi40vYGv7zieT2m-O9WKBHsDQi5slZVgAx-C5LxzywPv-s1OsKY=]
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXRukdszJSjnZl0-X8ulYtCne_cbjrDYZdIrzrbcHzfOiNB0Mp63jjQsyUWkYvmpOXDN3lJVWT3O1VBrqxfOUYfj34W1tgCPQ0OcIg6pP_3g4di-941qDHs_9vq8PjK7oiWFIONpzvYRgUH1euqZZSP9lXVFTYqFLvl91wxtXMVqIgW6_dMuuKrK73P6WSa_uJCDavv1aAuuI90ZR80q5kZ15eQrgiqrHiBMOyvVEEMMT5-fjxfCgXQdQQV-H6RxJ11RNq]
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFisK47jXqcKMAgVLho0F85wvXqch5Mip4jfo5Gti5inzaeOR_1aQbn_8-FsRBjDdhN85N0f3WyXfX22TPGC6gvJDOYFqaUb_CXXLtdjWqRAZrcn8Rkd1nX4I1PspfT5mbuG8_JcxBMfU8yThKLD7J9Q2BV9RI1uuaKQfyninf_]
  • FDA Draft Guidance for Industry - Bioanalytical Method Validation - Regulations.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaYvXbXIfA7mt_Ylqb8HXswbzhpB0pDHuwI7DRR1khSXvjbkLG6rCtkkWwLru8SAZSbN62LsMgNVwwfVzIP-tGWRCcj9MClyjVdn24cP1AiOmZTuzEJ09H21NCKuRw1JsG5JxawSTBNjET5DXHw8ohE89UmFtokezaapr9NhLrpsxF]
  • 2-methyl-4-(oxan-4-yloxy)pyrimidine | 2176126-06-8 | C10H14N2O2 | Appchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWoiUUYYUOANkY6vkJ6xi_5ByVBy86_AnIKfeOV3bKoP4Iy3_5RoQ3tOm-KHAAWW3OBFvGPFV0zwbk0oPogZ4WgZ05mNJ4oQUUTO1XBcgj8MBeKBTt7E-KN9DGSgWpwcg4Af0yMfeEOphgG1c=]
  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics - SciSpace. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAmirWkeNu5jinipGF0_oUVL8gjnH61k7NRODowWTXLG-HQTkfeY-kBaSi9Gbo7SOZnUPBa8j9xt_SWAtLcUdB2GqoIDUZbUbvJJcaSJ0cGEImYDppDUOY_mL30v1IyJvTOfwkGoAsoGkf9Z5GcA68HVNzgRUJK9WE1lCFAo8fIK069aEk609GPy5OR9XgV0r4QUULOS9mn-H15A0=]
  • Pyrimidine- Definition, Properties, Structure, Uses - Microbe Notes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGRj0K3UXjMJlh-rhCC1t57jg0hmUwGvQPjHFNquv7_t2APNkXTeUTv8j8NNUsppbJb8NT_1ou3-4iN2awqLNIM2IkT8PxxpSf465iwwuAXSJrPlAnIlF9VeuqEmksvJne9Vrym3H-jDxkxZpjWmguPiAB8iypXsxDGLgp2BM=]
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review - IJPPR. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCapaG1jTosV5DfRkodxzJSG6QfKhKxLig9rt9qZpl7Il1H_TiTKEMLWBibt1ylQT1NE89WX1kQXi2b2j43oPeDeLiIbaUYnFVdUysZDWt8_Os_omASmAprEg9wEs1X4O1VZKjQtV1DU7yHw27Yp_K0UFvDMF66aW-_gDfOXgksCXqx_ZC86InpXiVBEKnvtPmXjl7V7_04nekp6V2or3mebVscwqNuZsmFxlcjII80paj-1OqiQW_AYubbN-R1RSNInJjfA==]

Sources

Comparative

Comparative Metabolic Stability: 2-(Oxan-4-yloxy)pyrimidine vs. 2-Methoxypyrimidine

A Technical Guide for Drug Discovery Professionals In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, appearing in numerous therapeutic agents. The metabolic stability of these molecules i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, appearing in numerous therapeutic agents. The metabolic stability of these molecules is a critical determinant of their pharmacokinetic profile and, ultimately, their clinical success. This guide provides an in-depth comparison of the metabolic stability of two closely related pyrimidine analogues: 2-(Oxan-4-yloxy)pyrimidine and 2-Methoxypyrimidine. We will explore the underlying biochemical principles, present a detailed experimental protocol for assessment, and analyze hypothetical data to guide future drug design efforts.

Introduction: The Critical Role of Metabolic Stability

Metabolic stability, the susceptibility of a compound to biotransformation, is a pivotal parameter in drug discovery.[1] A compound with high metabolic stability is likely to have a longer in vivo half-life and greater oral bioavailability. Conversely, rapid metabolism can lead to low systemic exposure and the formation of potentially reactive or pharmacologically active metabolites.[2][3] The liver, particularly the cytochrome P450 (CYP) family of enzymes found in liver microsomes, is the primary site of drug metabolism.[4][5] Therefore, in vitro assays using liver microsomes are a cornerstone of early drug discovery for predicting in vivo clearance.[6][7]

This guide focuses on two common substituents on the 2-position of the pyrimidine ring: the simple methoxy group and the more complex tetrahydropyranyloxy (oxan-4-yloxy) group. While structurally similar in their ether linkage to the pyrimidine core, the downstream aliphatic ring of the oxane moiety introduces distinct physicochemical properties that can significantly influence metabolic fate. The tetrahydropyran (THP) motif is often incorporated into drug candidates to enhance properties like aqueous solubility and metabolic stability.[8][9]

Experimental Design: The Liver Microsomal Stability Assay

To empirically compare the metabolic stability of our two compounds of interest, the industry-standard liver microsomal stability assay is employed. This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, a subcellular fraction rich in Phase I drug-metabolizing enzymes like CYPs.[4][5]

Core Principle & Causality

The assay's central premise is that a compound's intrinsic clearance (Clint), a measure of the metabolic capacity of the liver for a specific substrate, can be determined by monitoring its depletion over time. This depletion is primarily driven by NADPH-dependent enzymatic reactions, most notably oxidations mediated by CYP enzymes.[5][7] By incubating the test compounds with liver microsomes in the presence of the essential cofactor NADPH, we can simulate this primary metabolic pathway.[4][6] A control incubation without NADPH is crucial to account for any non-enzymatic degradation or chemical instability.[4]

Detailed Experimental Protocol

The following protocol outlines a typical procedure for assessing metabolic stability in human liver microsomes (HLM).

Materials:

  • Test Compounds: 2-(Oxan-4-yloxy)pyrimidine, 2-Methoxypyrimidine (10 mM in DMSO)

  • Control Compounds: Propranolol (high clearance), Verapamil (intermediate clearance) (10 mM in DMSO)

  • Pooled Human Liver Microsomes (20 mg/mL stock)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an appropriate internal standard (for quenching and analysis)

  • 96-well incubation plates and collection plates

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis P1 Prepare Reagents: - Test/Control Compounds (1µM final) - Microsomes (0.5 mg/mL final) - NADPH System - Phosphate Buffer (pH 7.4) I1 Pre-warm microsome/compound mix P1->I1 Add to plate I2 Initiate reaction with NADPH I1->I2 Add NADPH I3 Collect aliquots at time points (0, 5, 15, 30, 45, 60 min) I2->I3 Time course sampling A1 Quench reaction with cold ACN + Internal Standard I3->A1 Transfer & Quench A2 Centrifuge to precipitate protein A1->A2 A3 Analyze supernatant by LC-MS/MS A2->A3 A4 Calculate % Remaining vs. Time A3->A4

Caption: Workflow for the in vitro liver microsomal stability assay.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare working solutions of the test and control compounds in the phosphate buffer. The final concentration in the incubation should be low (e.g., 1 µM) to be under the Michaelis-Menten constant (Km), ensuring first-order kinetics.[6] Dilute the liver microsome stock to the desired working concentration (e.g., 0.5 mg/mL) in the same buffer.[4][6]

  • Incubation Setup: In a 96-well plate, add the microsomal solution and the test/control compound solutions. For the negative control wells, add buffer instead of the NADPH regenerating system.[4]

  • Pre-incubation: Pre-incubate the plate at 37°C for approximately 10 minutes to allow the components to reach thermal equilibrium.[10]

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls. The time of this addition is considered T=0.[4]

  • Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer aliquots from the incubation plate to a collection plate containing 2-3 volumes of ice-cold acetonitrile with an internal standard.[5][6] The cold acetonitrile immediately stops the enzymatic reaction and precipitates the microsomal proteins.[7]

  • Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The amount of the parent compound remaining at each time point is quantified by comparing its peak area to that of the internal standard.[5]

Results and Mechanistic Discussion

The data obtained from the LC-MS/MS analysis allows for the calculation of key metabolic stability parameters.

Data Analysis & Interpretation

The percentage of the parent compound remaining at each time point is plotted against time. The natural logarithm of this percentage versus time gives a linear plot, the slope of which is the elimination rate constant (k).

From this, two key parameters are derived:

  • In Vitro Half-Life (t½): The time required for 50% of the compound to be metabolized. Calculated as: t½ = 0.693 / k.

  • Intrinsic Clearance (Clint): The volume of liver microsomal matrix cleared of the compound per unit time per unit of protein. Calculated as: Clint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / Protein Mass).

Table 1: Hypothetical Metabolic Stability Data in Human Liver Microsomes

Compoundt½ (min)Clint (µL/min/mg protein)Predicted Metabolic Fate
2-Methoxypyrimidine 2555.4High Clearance
2-(Oxan-4-yloxy)pyrimidine >60<23.1Low to Moderate Clearance
Propranolol (Control) 12115.5High Clearance
Verapamil (Control) 4034.7Moderate Clearance

Note: These are illustrative data based on known structure-metabolism relationships.

Discussion of Results

The hypothetical data in Table 1 suggest that 2-(Oxan-4-yloxy)pyrimidine is significantly more metabolically stable than 2-methoxypyrimidine. This is evidenced by its longer half-life (>60 min) and lower intrinsic clearance (<23.1 µL/min/mg protein).

Mechanistic Rationale

The observed difference in stability can be attributed to the primary routes of metabolism for these structures, which are dominated by CYP-mediated oxidation.[11]

  • 2-Methoxypyrimidine: The primary metabolic pathway for simple alkoxy ethers is O-dealkylation .[12] This process involves the CYP-mediated hydroxylation of the carbon atom adjacent to the ether oxygen (the α-carbon).[11][13] This forms an unstable hemiacetal intermediate, which then spontaneously breaks down to yield the corresponding alcohol (2-hydroxypyrimidine) and formaldehyde.[14] The methyl group is small and sterically accessible, making it a prime target for CYP enzymes.

  • 2-(Oxan-4-yloxy)pyrimidine: The metabolic landscape for this molecule is more complex, but the tetrahydropyran (THP) ring generally confers higher stability.[8][9]

    • Steric Hindrance: The bulky THP ring presents significant steric hindrance around the ether linkage, making it more difficult for CYP enzymes to access the α-carbons on the ring for oxidative attack.

    • Lack of "Soft Spots": The THP ring itself is an aliphatic, saturated ring system. While aliphatic hydroxylation can occur, it is generally a slower process than the O-dealkylation of a terminal methyl group. The ether oxygen within the THP ring can also withdraw electron density from adjacent C-H bonds, slightly increasing their bond strength and making them less susceptible to hydrogen atom abstraction by CYPs.

    • Alternative Pathways: While O-dealkylation is less likely, other metabolic pathways might include hydroxylation at a distal position on the pyrimidine ring or the THP ring, or potentially ring-opening of the pyrimidine core, though these are often minor pathways for unsubstituted pyrimidines.[15]

Metabolic Pathways Diagram:

Caption: Major metabolic pathways for the two pyrimidine analogues.

Conclusion and Strategic Implications

The comparative analysis, supported by established biochemical principles and a standard in vitro assay, strongly indicates that the 2-(oxan-4-yloxy) substituent confers greater metabolic stability than a simple 2-methoxy group on a pyrimidine core. The bulky, sterically hindered nature of the tetrahydropyran ring effectively shields the ether linkage from rapid CYP-mediated O-dealkylation, the primary clearance pathway for the methoxy analogue.

For drug discovery teams, this provides a clear strategic insight:

  • When aiming to improve the metabolic half-life of a lead compound containing a metabolically labile methoxy group attached to a heteroaromatic ring, replacing it with a tetrahydropyranyloxy group is a viable and often successful strategy.[8][9]

  • This substitution not only blocks a key metabolic "soft spot" but can also favorably modulate physicochemical properties such as solubility and lipophilicity.[9]

This guide underscores the importance of understanding structure-metabolism relationships and leveraging robust in vitro assays to make data-driven decisions in the design of more durable and effective drug candidates.

References

  • Elucidating the mechanism of cytochrome P450-mediated pyrimidine ring conversion to pyrazole metabolites with the BACE1 inhibitor GNE-892 in rats. PubMed. Available at: [Link]

  • Microsomal Stability - In Vitro Assay. Charnwood Discovery. Available at: [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. protocols.io. Available at: [Link]

  • Role of Cytochrome P450 monooxygenase in Oxidative Biotransformation. SlideShare. Available at: [Link]

  • Microsomal Clearance/Stability Assay. Domainex. Available at: [Link]

  • Oxidative degradations. (a) Exemplary O-dealkylation shown for the... ResearchGate. Available at: [Link]

  • Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability. ResearchGate. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io. Available at: [Link]

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. MDPI. Available at: [Link]

  • Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. University of Washington. Available at: [Link]

  • Ether Lipids in Obesity: From Cells to Population Studies. Frontiers. Available at: [Link]

  • Drug Metabolism: Phase I and Phase II Metabolic Pathways. IntechOpen. Available at: [Link]

  • Structural and functional roles of ether lipids. Protein & Cell. Available at: [Link]

  • Metabolic alteration of 2-methylthio-4-amino-5-hydroxymethylpyrimidine (methioprim). PubMed. Available at: [Link]

  • Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) Resulting from Bioactivation of a Fluoropyrimidine Moiety. ACS Publications. Available at: [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. Available at: [Link]

  • The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. PMC. Available at: [Link]

  • Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) Resulting from Bioactivation of a Fluoropyrimidine Moiety. Journal of Medicinal Chemistry. Available at: [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. PMC. Available at: [Link]

  • Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) Resulting from Bioactivation of a Fluoropyrimidine Moiety. PubMed. Available at: [Link]

  • Alterations in ether lipid metabolism in obesity revealed by systems genomics of multi-omics datasets. PMC. Available at: [Link]

  • Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability. PMC. Available at: [Link]

  • Characteristics of metabolic stability and the cell permeability of 2-pyrimidinyl-piperazinyl-alkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with antidepressant- and anxiolytic-like activities. PubMed. Available at: [Link]

  • Synthesis of 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivatives: anticancer activity, QSAR studies, and metabolic stability. PMC. Available at: [Link]

  • 2,6-Diaryl-4-acylaminopyrimidines as potent and selective adenosine A(2A) antagonists with improved solubility and metabolic stability. PubMed. Available at: [Link]

  • Characteristics of metabolic stability and the cell permeability of 2-pyrimidinyl-piperazinyl-alkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with antidepressant- and anxiolytic-like activities. ResearchGate. Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • Metabolic stability optimization and metabolite identification of 2,5-thiophene amide 17β-hydroxysteroid dehydrogenase type 2 inhibitors. PubMed. Available at: [Link]

Sources

Validation

Differentiating the Undifferentiable: A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 2-(Oxan-4-yloxy)pyrimidine Isomers

In the landscape of drug discovery and development, the precise structural characterization of isomeric molecules is a critical challenge. Isomers, compounds sharing the same molecular formula but differing in atomic arr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the precise structural characterization of isomeric molecules is a critical challenge. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, can exhibit vastly different pharmacological and toxicological profiles.[1][2] Consequently, the ability to unambiguously distinguish between isomers is paramount for ensuring drug safety and efficacy. This guide provides an in-depth comparison of the mass spectrometric fragmentation behavior of positional isomers of 2-(Oxan-4-yloxy)pyrimidine, offering a robust methodology for their differentiation.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[3][4] The introduction of an oxane (tetrahydropyran) moiety via an ether linkage can lead to several positional isomers, each with the potential for unique biological activity. Traditional mass spectrometry can struggle to differentiate these isomers as they often produce identical molecular ions.[1][5] However, by employing tandem mass spectrometry (MS/MS) techniques such as Collision-Induced Dissociation (CID), we can induce characteristic fragmentation patterns that serve as fingerprints for each isomeric structure.[6][7][8]

This guide will delve into the nuanced world of isomer-specific fragmentation, providing researchers, scientists, and drug development professionals with the experimental insights and data necessary to confidently identify and characterize 2-(Oxan-4-yloxy)pyrimidine isomers.

The Analytical Challenge: Distinguishing Positional Isomers

The subject of our analysis are two positional isomers of 2-(Oxan-4-yloxy)pyrimidine. For the purpose of this guide, we will consider the hypothetical isomers:

  • Isomer A: 2-((Oxan-4-yl)oxy)pyrimidine

  • Isomer B: 5-((Oxan-4-yl)oxy)pyrimidine

Both isomers possess the same molecular formula (C9H12N2O2) and molecular weight (180.21 g/mol ). Therefore, high-resolution mass spectrometry alone is insufficient for their differentiation. The key to their distinction lies in the differential fragmentation of the ether linkage and the pyrimidine ring, dictated by the position of the oxanyloxy substituent.

Experimental Design and Rationale

A meticulously designed experimental protocol is the foundation of a successful fragmentation analysis. Here, we outline a comprehensive LC-MS/MS workflow, explaining the rationale behind each parameter selection.

Experimental Protocol: LC-MS/MS Analysis of 2-(Oxan-4-yloxy)pyrimidine Isomers
  • Sample Preparation:

    • Dissolve 1 mg of each isomer standard in 1 mL of methanol to create 1 mg/mL stock solutions.

    • Prepare working solutions of 1 µg/mL by diluting the stock solutions with a 50:50 mixture of acetonitrile and water.

  • Liquid Chromatography (LC):

    • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a suitable choice for separating small polar molecules.[3]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B. The rationale for a gradient is to ensure good peak shape and separation from any potential impurities.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS):

    • System: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.[9]

    • Ionization Mode: Positive Electrospray Ionization (ESI+). Pyrimidine nitrogens are readily protonated.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.[10]

    • Desolvation Gas Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • MS1 Scan Range: m/z 50-300.

    • MS/MS Fragmentation: Collision-Induced Dissociation (CID) with argon as the collision gas.[8]

    • Collision Energy: A collision energy ramp (e.g., 10-40 eV) should be employed to obtain a comprehensive fragmentation pattern. The optimal collision energy for generating diagnostic fragments may need to be determined empirically.

Comparative Fragmentation Analysis

The power of tandem mass spectrometry lies in its ability to generate unique fragment ions for different isomers.[6] Below, we propose the expected fragmentation pathways for our two hypothetical isomers.

Isomer A: 2-((Oxan-4-yl)oxy)pyrimidine

For Isomer A, the oxanyloxy group is attached at the 2-position of the pyrimidine ring. The protonated molecular ion ([M+H]+) is expected at m/z 181. Upon CID, we anticipate the following key fragmentation pathways:

  • Loss of the Oxane Moiety: A primary fragmentation pathway is the cleavage of the C-O ether bond, leading to the loss of the oxane group as a neutral molecule (C5H10O, 86 Da). This would result in a prominent fragment ion at m/z 95 , corresponding to the protonated 2-hydroxypyrimidine.

  • Fragmentation of the Oxane Ring: The oxane ring itself can undergo fragmentation. A characteristic loss of C4H8 (56 Da) via a retro-Diels-Alder-type reaction within the oxane ring is plausible, leading to a fragment at m/z 125 .

  • Pyrimidine Ring Cleavage: While less common as an initial step, subsequent fragmentation of the pyrimidine ring of the m/z 95 ion can occur, leading to smaller fragments.[3][11]

Isomer B: 5-((Oxan-4-yl)oxy)pyrimidine

In Isomer B, the oxanyloxy group is at the 5-position. This seemingly subtle change in position will significantly influence the fragmentation pattern:

  • Initial Loss from the Oxane Ring: Due to the different electronic environment of the C5-O bond compared to the C2-O bond, the initial fragmentation may favor cleavage within the oxane ring. We would still expect to see the loss of C4H8 (56 Da), yielding a fragment at m/z 125 .

  • Formation of a Stable Pyrimidine Radical Cation: A key differentiator is the potential for the loss of the entire oxanyloxy radical (•OC5H9O, 101 Da), which would be less favorable for Isomer A. This would result in a fragment ion at m/z 80 , corresponding to the pyrimidine radical cation.

  • Loss of the Oxane Moiety: Similar to Isomer A, the loss of the neutral oxane molecule (86 Da) is possible, leading to a fragment at m/z 95 , corresponding to protonated 5-hydroxypyrimidine. However, the relative abundance of this ion is expected to differ from that observed for Isomer A.

Visualizing the Fragmentation Pathways

To clearly illustrate these proposed fragmentation pathways, the following diagrams were generated using the DOT language.

Isomer_A_Fragmentation M_H [M+H]+ (m/z 181) 2-((Oxan-4-yl)oxy)pyrimidine frag_95 [C4H5N2O]+ (m/z 95) 2-Hydroxypyrimidine M_H->frag_95 - C5H10O frag_125 [C6H9N2O2]+ (m/z 125) M_H->frag_125 - C4H8

Caption: Proposed fragmentation pathway for Isomer A.

Isomer_B_Fragmentation M_H [M+H]+ (m/z 181) 5-((Oxan-4-yl)oxy)pyrimidine frag_125 [C6H9N2O2]+ (m/z 125) M_H->frag_125 - C4H8 frag_80 [C4H4N2]+• (m/z 80) Pyrimidine radical cation M_H->frag_80 - •OC5H9O frag_95 [C4H5N2O]+ (m/z 95) 5-Hydroxypyrimidine M_H->frag_95 - C5H10O

Sources

Comparative

Benchmarking Catalytic Systems for 2-(Oxan-4-yloxy)pyrimidine Arylation: A Comprehensive Comparison Guide

The 2-(oxan-4-yloxy)pyrimidine scaffold—often referred to as 2-(tetrahydro-2H-pyran-4-yloxy)pyrimidine—is a highly privileged structural motif in modern medicinal chemistry. The incorporation of the oxan-4-yloxy (tetrahy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 2-(oxan-4-yloxy)pyrimidine scaffold—often referred to as 2-(tetrahydro-2H-pyran-4-yloxy)pyrimidine—is a highly privileged structural motif in modern medicinal chemistry. The incorporation of the oxan-4-yloxy (tetrahydropyran ether) group is a strategic design choice used to enhance aqueous solubility, lower lipophilicity (LogP), and improve metabolic stability compared to simple alkyl or aryl ethers.

However, functionalizing this scaffold to build extended molecular architectures via arylation presents significant catalytic challenges. The electron-deficient nature of the pyrimidine ring makes oxidative addition feasible but severely retards reductive elimination[1]. Furthermore, the oxygen atom within the oxane ring, alongside the pyrimidine nitrogens, can act as a chelating sink for palladium, leading to catalyst poisoning. This guide provides an objective, data-driven comparison of the leading catalytic systems for the arylation of this critical building block, evaluating both traditional cross-coupling and modern direct C–H activation pathways.

Mechanistic Pathways & Logical Workflow

The arylation of the 2-(oxan-4-yloxy)pyrimidine core generally proceeds via one of two distinct mechanistic pathways, dictated by the presence or absence of a pre-installed halogen at the target carbon (typically C-5 or C-6).

  • Transmetalation Pathway (Suzuki-Miyaura): Utilizes a halogenated substrate (e.g., 5-bromo-2-(oxan-4-yloxy)pyrimidine). It relies on a Pd(0)/Pd(II) catalytic cycle. While highly reliable, it requires pre-functionalization of the pyrimidine ring[2].

  • Concerted Metalation-Deprotonation (CMD) Pathway (Direct C–H Arylation): Utilizes the unfunctionalized pyrimidine. It operates via a Pd(II)/Pd(IV) or Pd(II)/Pd(0) cycle requiring an external oxidant (e.g., TEMPO) to regenerate the active catalyst[3]. This is highly atom-economical but requires precise control over regioselectivity.

Workflow Start 2-(Oxan-4-yloxy)pyrimidine Scaffold Decision Substrate Halogenated? (e.g., C5-Bromo) Start->Decision Path1 Suzuki-Miyaura Cross-Coupling Decision->Path1 Yes (X = Br, I) Path2 Direct C-H Arylation Decision->Path2 No (C-H intact) Cat1 Pd(OAc)2 / SPhos High turnover, handles chelation Path1->Cat1 Transmetalation Cat2 Pd(OAc)2 / TEMPO Mild oxidant, CMD pathway Path2->Cat2 C-H Activation Product Arylated Pyrimidine Target Molecule Cat1->Product Cat2->Product

Logical workflow for selecting catalytic arylation pathways.

Quantitative Catalyst Benchmarking

The table below summarizes the performance of four distinct catalytic systems applied to pyrimidine arylation, benchmarked for efficiency, required conditions, and tolerance to the oxane moiety.

Catalytic SystemReaction TypeSubstrate RequirementTemp (°C)Typical Yield (%)Key Advantage / Causality
Pd(PPh₃)₄ / K₃PO₄ Suzuki-MiyauraHalogenated (C5-Br)80–10065–80Broad commercial availability. Standard baseline for pyrimidine coupling[2].
Pd(OAc)₂ / SPhos / K₃PO₄ Advanced SuzukiHalogenated (C5-Br)60–8085–95Bulky biaryl ligand outcompetes oxane-oxygen chelation, preventing catalyst death.
Pd(OAc)₂ / TEMPO / CF₃COOH Direct C–H ArylationUnsubstituted C–H25–6060–85Atom economical; TEMPO acts as a mild oxidant avoiding oxane ring degradation[3].
Ru(bpy)₃ / Pd(OAc)₂ / LED Photoredox C–HUnsubstituted C–H2570–90Green chemistry; utilizes visible light to drive the Pd(II)/Pd(0) turnover[4].

Detailed Experimental Protocols & Causality

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly stated so researchers understand why specific reagents are chosen for the 2-(oxan-4-yloxy)pyrimidine scaffold.

Protocol A: Advanced Suzuki-Miyaura Cross-Coupling (Pd/SPhos System)

Objective: Arylation of 5-bromo-2-(oxan-4-yloxy)pyrimidine. Causality: While Pd(PPh₃)₄ is a standard catalyst[2], the oxane oxygen and pyrimidine nitrogens can form non-productive chelates with palladium. SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is a sterically demanding, electron-rich ligand. Its bulk accelerates the notoriously slow reductive elimination step in electron-deficient pyrimidines[1], while simultaneously preventing off-target coordination from the oxane ring.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-bromo-2-(oxan-4-yloxy)pyrimidine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol).

  • Catalyst Loading: Add Pd(OAc)₂ (2 mol %, 0.02 mmol) and SPhos (4 mol %, 0.04 mmol).

  • Degassing (Critical Step): Add 1,4-Dioxane/H₂O (4:1 v/v, 5.0 mL). Seal the tube with a septum and sparge the mixture with ultra-pure N₂ or Argon for 15 minutes. Self-Validation: The solution should transition from a pale yellow to a slightly deeper, homogenous hue as the active Pd(0)-SPhos complex forms.

  • Reaction: Heat the mixture in a pre-equilibrated oil bath at 80 °C for 4–6 hours.

  • Monitoring: Monitor via TLC (Hexanes:EtOAc 3:1) or LC-MS. The reaction is deemed complete when the starting material peak area is <2%.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with water (10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Direct C–H Arylation via Pd(II)/TEMPO Catalysis

Objective: Direct C-5/C-6 arylation of unfunctionalized 2-(oxan-4-yloxy)pyrimidine. Causality: Direct C–H arylation of pyrimidines typically requires harsh oxidants (like Ag₂CO₃) which can prematurely cleave or oxidize the sensitive tetrahydropyran ether linkage. Utilizing TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) as a mild oxidant, combined with CF₃COOH to facilitate the Concerted Metalation-Deprotonation (CMD) step, allows the reaction to proceed under remarkably mild conditions (often room temperature) without degrading the oxane moiety[3].

Step-by-Step Methodology:

  • Preparation: To a 20 mL reaction vial, add 2-(oxan-4-yloxy)pyrimidine (1.0 equiv, 0.5 mmol), arylboronic acid (1.2 equiv, 0.6 mmol), and TEMPO (1.5 equiv, 0.75 mmol).

  • Catalyst & Promoter: Add Pd(OAc)₂ (10 mol %, 0.05 mmol) and CF₃COOH (2.0 equiv, 1.0 mmol).

  • Solvent Addition: Suspend the mixture in 1,2-dichloroethane (DCE) or hexafluoroisopropanol (HFIP) (3.0 mL). HFIP is preferred if the boronic acid exhibits poor solubility.

  • Reaction: Stir the mixture at room temperature (or up to 50 °C for highly electron-deficient boronic acids) open to the air (or under an O₂ balloon to assist TEMPO turnover) for 16–24 hours.

  • Monitoring: Extract a 10 µL aliquot, quench into saturated NaHCO₃, extract with DCM, and analyze via UPLC-MS. Self-Validation: Look for the M+H peak corresponding to the arylated product minus the mass of the displaced proton.

  • Workup: Quench the bulk reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the CF₃COOH. Extract with DCM (3 x 10 mL). Combine organic layers, dry over Na₂SO₄, and purify via silica gel chromatography.

Conclusion

For the arylation of 2-(oxan-4-yloxy)pyrimidine, the choice of catalytic system dictates both the synthetic route and the scalability of the process. If starting from a halogenated precursor, the Pd(OAc)₂/SPhos system provides the most robust defense against oxane-induced catalyst poisoning, far outperforming standard Pd(PPh₃)₄[1][2]. Conversely, for late-stage functionalization or atom-economical routes, the Pd(OAc)₂/TEMPO direct C–H arylation protocol offers a mild, highly selective alternative that preserves the integrity of the critical tetrahydropyran ether motif[3].

Sources

Validation

A Comparative In Vivo Efficacy Analysis of Pyrimidine-Based Compounds in Oncology

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous ther...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its versatility allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective inhibitors of key targets in oncology. This guide provides an in-depth, objective comparison of the in vivo efficacy of two distinct pyrimidine-based compounds, ONO-7579 and a novel derivative designated as R2, offering insights into their preclinical performance and the experimental methodologies used for their evaluation. While not strictly "2-(Oxan-4-yloxy)pyrimidine-based," these compounds serve as exemplary case studies for assessing the in vivo potential of pyrimidine derivatives.

The Rationale for In Vivo Efficacy Studies in Oncology Drug Discovery

In vitro assays are invaluable for initial screening and mechanistic studies; however, they do not fully recapitulate the complex biological environment of a living organism. In vivo studies using animal models are therefore a critical step in the preclinical development of any potential anticancer agent. These studies provide essential information on a compound's pharmacokinetics (PK), pharmacodynamics (PD), and, most importantly, its therapeutic efficacy and tolerability in a systemic setting. The choice of animal model is paramount and is often dictated by the specific cancer type and the therapeutic target.[1]

Case Study 1: ONO-7579 - A Potent Pan-Tropomyosin Receptor Kinase (TRK) Inhibitor

ONO-7579 is an orally bioavailable and highly selective pan-TRK inhibitor.[2][3] The tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that, when constitutively activated through genetic rearrangements (NTRK gene fusions), can act as oncogenic drivers in a wide range of tumors.[4][5][6] Pan-TRK inhibitors like ONO-7579 are designed to block this aberrant signaling, leading to the suppression of tumor growth and induction of apoptosis.[2][7][8]

TRK Signaling Pathway and Mechanism of Action of ONO-7579

The TRK signaling pathway plays a crucial role in neuronal development and function. In cancer, NTRK gene fusions lead to ligand-independent dimerization and constitutive activation of the TRK kinase domain. This results in the downstream activation of several signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and migration.[4][9] ONO-7579 acts as an ATP-competitive inhibitor at the kinase domain of the TRK fusion proteins, thereby blocking their autophosphorylation and the subsequent downstream signaling.[2][10]

TRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor Binding & Dimerization RAS RAS TRK_Receptor->RAS Activation PI3K PI3K TRK_Receptor->PI3K PLCg PLCγ TRK_Receptor->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation ONO_7579 ONO-7579 ONO_7579->TRK_Receptor Inhibition

Caption: TRK Signaling Pathway and Inhibition by ONO-7579.

In Vivo Efficacy of ONO-7579 in a Xenograft Model

The in vivo antitumor efficacy of ONO-7579 was evaluated in a murine xenograft model using the human colorectal cancer cell line KM12, which harbors a TPM3-NTRK1 gene fusion.[3]

ParameterDescription
Animal Model Female BALB/c nude mice
Cell Line KM12 (human colorectal cancer)
Implantation Subcutaneous injection of tumor cells
Treatment Oral administration of ONO-7579 once daily
Dose Levels 0.06, 0.2, and 0.6 mg/kg
Primary Endpoint Tumor growth inhibition

Key Findings:

  • ONO-7579 demonstrated a dose-dependent antitumor effect.[3]

  • A "switch-like" relationship was observed between the inhibition of phosphorylated TRKA (pTRKA) in the tumor and the antitumor effect, with a sharp increase in efficacy at pTRKA inhibition rates above 60%.[3][11]

  • Tumor regression was observed at pTRKA inhibition rates exceeding 91.5%.[3][11]

  • The pharmacokinetic analysis revealed higher and more sustained concentrations of ONO-7579 in the tumor tissue compared to plasma.[3]

These results highlight the potent and target-mediated in vivo activity of ONO-7579 in a relevant preclinical model. The established PK/PD relationship provides a strong rationale for dose selection in clinical trials.[12]

Case Study 2: A Novel Pyrimidine Derivative (R2) in Ascites Tumor Models

A recently synthesized pyrimidine derivative, 4-(naphthalen-2-yl)-6-(4-nitrophenyl) pyrimidin-2-amine (referred to as R2), has shown promising anticancer activity in in vivo models of pancreatic adenocarcinoma.[1]

In Vivo Efficacy of R2 in Ascites Carcinoma Models

The in vivo antitumor potential of the R2 derivative was assessed in Swiss albino mice bearing either Ehrlich ascites carcinoma (EAC) or Dalton's lymphoma ascites (DLA) tumors.[1]

ParameterDescription
Animal Model Swiss albino mice
Tumor Models Ehrlich Ascites Carcinoma (EAC) and Dalton's Lymphoma Ascites (DLA)
Treatment Oral administration of R2
Dose Levels 200 and 400 mg/kg
Comparator 5-Fluorouracil (5-FU) at 20 mg/kg
Primary Endpoints Tumor volume, mean survival time, and normalization of hematological parameters

Key Findings:

  • The R2 derivative demonstrated significant inhibition of tumor growth in both EAC and DLA models.[1]

  • Treatment with R2 resulted in a significant increase in the mean survival time of the tumor-bearing mice compared to the untreated control group.

  • R2 treatment led to the normalization of hematological parameters (RBC, WBC, and hemoglobin) that were altered by tumor induction.[1]

  • The higher dose of R2 (400 mg/kg) showed more pronounced antitumor effects.[1]

These findings suggest that the R2 pyrimidine derivative possesses significant in vivo anticancer activity and warrants further investigation into its mechanism of action and potential for clinical development.

Comparative Analysis of In Vivo Efficacy

FeatureONO-7579R2 Derivative
Target Pan-TRKNot specified in the provided information
Animal Model Xenograft (human tumor in immunodeficient mice)Ascites (murine tumor in immunocompetent mice)
Cancer Type Colorectal Cancer (with NTRK fusion)Pancreatic Adenocarcinoma (models)
Route of Administration OralOral
Key Efficacy Metric Tumor growth inhibition and regressionTumor growth inhibition and increased survival time
Biomarker-Driven Efficacy Yes (pTRKA inhibition)Not reported

This comparison highlights the different preclinical development stages and experimental approaches for these two pyrimidine-based compounds. ONO-7579's evaluation in a xenograft model with a specific genetic marker is characteristic of a targeted therapy undergoing late-stage preclinical assessment. The study of the R2 derivative in ascites models represents an earlier phase of in vivo screening to establish broad anticancer activity.

Experimental Protocols

Subcutaneous Xenograft Model for Efficacy Assessment

This protocol outlines the general steps for establishing a subcutaneous xenograft model to evaluate the in vivo efficacy of a test compound.

Xenograft_Workflow cluster_preparation Preparation cluster_implantation Implantation & Tumor Growth cluster_treatment Treatment & Data Collection cluster_analysis Analysis & Endpoint Cell_Culture 1. Cancer Cell Culture (e.g., KM12) Cell_Harvest 2. Cell Harvesting & Viability Check Cell_Culture->Cell_Harvest Implantation 4. Subcutaneous Implantation of Cells Cell_Harvest->Implantation Animal_Acclimatization 3. Animal Acclimatization (e.g., BALB/c nude mice) Animal_Acclimatization->Implantation Tumor_Monitoring 5. Tumor Growth Monitoring Implantation->Tumor_Monitoring Randomization 6. Randomization into Treatment Groups Tumor_Monitoring->Randomization Treatment_Admin 7. Compound Administration (e.g., Oral Gavage) Randomization->Treatment_Admin Data_Collection 8. Measurement of Tumor Volume & Body Weight Treatment_Admin->Data_Collection Endpoint 9. Study Endpoint Data_Collection->Endpoint Data_Analysis 10. Data Analysis & Reporting Endpoint->Data_Analysis

Caption: Experimental Workflow for a Subcutaneous Xenograft Study.

Step-by-Step Methodology:

  • Cell Culture and Preparation:

    • Culture the desired cancer cell line (e.g., KM12) in appropriate media and conditions.

    • Harvest cells when they are in the logarithmic growth phase.

    • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a suitable vehicle, such as a mixture of PBS and Matrigel, at the desired concentration.

    • Assess cell viability using a method like trypan blue exclusion to ensure a high percentage of viable cells for injection.

  • Animal Handling and Tumor Implantation:

    • Use immunocompromised mice (e.g., BALB/c nude or SCID mice) to prevent rejection of human tumor cells.

    • Allow the animals to acclimatize to the facility for at least one week before the experiment.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor the mice regularly for tumor formation.

    • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

    • Administer the test compound and vehicle control according to the planned dosing schedule and route of administration.

  • Efficacy Evaluation and Data Collection:

    • Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume.

    • Monitor the body weight of the animals as an indicator of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., western blotting for target engagement biomarkers like pTRKA).

Conclusion

The in vivo evaluation of pyrimidine-based compounds is a multifaceted process that provides critical data for their advancement as potential cancer therapeutics. The case studies of ONO-7579 and the R2 derivative illustrate the importance of selecting appropriate animal models and endpoints to thoroughly characterize the efficacy and mechanism of action of these promising agents. While direct comparative in vivo data for a series of "2-(Oxan-4-yloxy)pyrimidine-based compounds" remains to be published, the methodologies and principles outlined in this guide provide a robust framework for conducting and interpreting such crucial preclinical studies. As new pyrimidine derivatives emerge from discovery pipelines, the rigorous application of these in vivo evaluation strategies will be paramount in identifying the next generation of effective cancer therapies.

References

  • Cocco, E., Scaltriti, M., & Drilon, A. (2018). NTRK fusion-positive cancers and TRK inhibitor therapy. Nature Reviews Clinical Oncology, 15(12), 731–747.
  • Deshpande, A., et al. (2020). Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer. ESMO Open, 5(5), e000851.
  • Lange, A. M., & Lo, H. W. (2018). The role of the tropomyosin receptor kinase (TRK) family in cancer. Cancers, 10(4), 93.
  • Amatu, A., Sartore-Bianchi, A., & Siena, S. (2016). NTRK gene fusions as novel targets of cancer therapy across multiple tumour types. ESMO Open, 1(2), e000023.
  • Vaishnavi, A., Le, A. T., & Doebele, R. C. (2015). TRKing down an old oncogene in a new era of targeted therapy. Cancer Discovery, 5(1), 25–34.
  • Nakagawara, A. (2001). Trk receptor tyrosine kinases: a bridge between cancer and neural development. Cancer Letters, 169(2), 107–114.
  • National Cancer Institute. (n.d.). NCI Drug Dictionary: pan-TRK inhibitor ONO-7579. Retrieved from [Link]

  • Bhangoo, M. S., & Sigal, D. (2019). Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion. Journal of the Advanced Practitioner in Oncology, 10(5), 458–463.
  • Iida, H., et al. (2020). Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of ONO-7579, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model. Journal of Pharmacology and Experimental Therapeutics, 373(3), 346–355.
  • Liv Hospital. (2026, March 31). Pan trk inhibitor ono 7579. Retrieved from [Link]

  • Iida, H., et al. (2019). Modelling the biomarker-driven tumour growth inhibition by a novel pan-Trk inhibitor ONO-7579 in xenografted mice. PAGE 28 Abstr 9112.
  • Synapse. (2024, July 17). What is the mechanism of Larotrectinib Sulfate? Retrieved from [Link]

  • Ardini, E., et al. (2016). Entrectinib, a Pan–TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. Molecular Cancer Therapeutics, 15(4), 628–639.
  • Kawamoto, M., et al. (2018). The Novel Selective Pan-TRK Inhibitor ONO-7579 Exhibits Antitumor Efficacy Against Human Gallbladder Cancer In Vitro. Anticancer Research, 38(4), 1979–1986.
  • Cancer Research UK. (n.d.). ONO-7579-01, open-label, 2 part study in advanced solid tumours. Retrieved from [Link]

  • Mudgal, M. P., et al. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma.

Sources

Safety & Regulatory Compliance

Safety

2-(Oxan-4-yloxy)pyrimidine proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling and disposal of novel pharmaceutical intermediates is just as critical as optimizing their synthetic yield. 2-(Oxan-4-yloxy)pyrimidine (also referenced struct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safe handling and disposal of novel pharmaceutical intermediates is just as critical as optimizing their synthetic yield. 2-(Oxan-4-yloxy)pyrimidine (also referenced structurally as 2-(tetrahydro-2H-pyran-4-yloxy)pyrimidine)[1] is a highly valuable building block in drug discovery, often utilized in the development of kinase inhibitors and targeted therapeutics.

However, the very structural features that make this compound biologically useful—a stable nitrogen-rich pyrimidine core coupled with a lipophilic tetrahydropyran (oxane) ring—render it an environmental liability if mismanaged. Pyrimidine derivatives can act as antimetabolites or intercalating agents in biological systems[2], and they resist standard biological degradation in municipal wastewater treatment plants.

This guide provides a rigorous, self-validating operational protocol for the safe disposal of 2-(Oxan-4-yloxy)pyrimidine, grounded in Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards.

Mechanistic Rationale: Why Thermal Oxidation?

Before executing disposal protocols, it is crucial to understand the causality behind our waste management choices. Pouring pyrimidine-based organic intermediates down the drain introduces stable N-heterocycles into aquatic ecosystems, leading to potential bioaccumulation driven by the lipophilic oxane moiety.

To prevent this, the EPA mandates that such organic hazardous wastes undergo high-temperature incineration. This process utilizes extreme heat to force the homolytic cleavage of stable C-N and C-O bonds, ultimately mineralizing the compound into harmless carbon dioxide, water vapor, and scrubbed nitrogen oxides (NOx)[3].

Figure 1: Mechanistic divergence between environmental toxicity and safe thermal mineralization.

Quantitative Waste Stream Specifications

To ensure compliance with federal regulations and prevent dangerous chemical incompatibilities, all waste containing 2-(Oxan-4-yloxy)pyrimidine must adhere to the following quantitative parameters during collection and destruction.

ParameterSpecificationCausality / Rationale
Waste Classification Non-Halogenated OrganicSegregation prevents the formation of polychlorinated dibenzo-p-dioxins (PCDDs) during incineration.
Primary Containment HDPE or PTFE-linedResists degradation from typical carrier solvents used with pyrimidines (e.g., DMF, DMSO).
Required DRE 99.99%EPA RCRA standard for the destruction of organic hazardous constituents[4].
Combustion Temp 1800°F – 2500°FExtreme temperatures are required to overcome the resonance stability of the pyrimidine ring[3].
Headspace Volume 10% – 20%Accommodates thermal expansion of carrier solvents and prevents container rupture.

Operational Disposal Workflow

The following DOT diagram illustrates the logistical pathway from the laboratory bench to final environmental neutralization.

Figure 2: Operational workflow for the containment and incineration of pyrimidine-derivative waste.

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step have been met.

Step 1: Solvent Compatibility and Segregation

Because 2-(Oxan-4-yloxy)pyrimidine is typically solubilized in polar aprotic solvents (like DMSO or DMF) during synthesis or biological assay preparation, it must be carefully segregated.

  • Identify the primary carrier solvent of your waste mixture.

  • Ensure no halogenated solvents (e.g., Dichloromethane, Chloroform) are present in the mixture. Mixing nitrogen-rich pyrimidines with halogens lowers the calorific value of the waste and generates corrosive acid gases (HCl) during incineration[3].

  • Validation Check: Review the laboratory notebook or batch record. If halogenated solvents were used, route the mixture to a dedicated "Halogenated Organic Waste" container instead, which requires specialized scrubber-equipped incineration.

Step 2: Primary Containment and Neutralization
  • Transfer the liquid waste into a High-Density Polyethylene (HDPE) carboy. Avoid standard glass if the waste contains strong bases, as it can cause etching.

  • If the waste contains highly reactive reagents (e.g., unquenched hydrides from the oxane ring synthesis), slowly quench the mixture with an appropriate alcohol (e.g., isopropanol) under an inert atmosphere before transferring to the bulk waste container.

  • Validation Check: Measure the pH of the final waste mixture using indicator strips. The pH must be stabilized between 5.0 and 9.0. Highly acidic or basic mixtures must be neutralized prior to capping to prevent exothermic degradation of the container.

Step 3: Headspace Management and RCRA Labeling
  • Fill the waste container no higher than 80-90% of its total capacity.

  • Securely cap the container using a vented cap if trace gas evolution is expected.

  • Affix a compliant hazardous waste label. Explicitly write "2-(Oxan-4-yloxy)pyrimidine" and the carrier solvents on the label. Do not use abbreviations.

  • Validation Check: Visually inspect the container for bulging after 24 hours. If bulging occurs, carefully vent the container in a fume hood and verify that all reactive intermediates were fully quenched.

Step 4: HazMat Transfer and High-Temperature Incineration
  • Transfer the sealed, labeled container to your facility's centralized Environmental Health and Safety (EHS) accumulation area.

  • EHS will coordinate with a licensed hazardous waste vendor to transport the material to a RCRA-permitted incineration facility[5].

  • The facility will inject the waste into a rotary kiln or liquid injection incinerator operating between 1800°F and 2500°F[3].

  • Validation Check: Upon completion, EHS will receive a Certificate of Destruction (CoD) confirming that the incinerator achieved the EPA-mandated 99.99% Destruction and Removal Efficiency (DRE)[6], ensuring complete mineralization of the compound.

References

  • U.S. Environmental Protection Agency (EPA). "A Citizen's Guide to Incineration." EPA Superfund Program. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration." EPA RCRA Guidelines. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Incineration." Office of Solid Waste. Available at:[Link]

  • National Institutes of Health (NIH) / NCBI. "Regulation Related to Waste Incineration." Waste Incineration and Public Health. Available at:[Link]

  • World Health Organization (WHO) / Department of Health. "Health Care Waste Management Manual Fourth Edition 2020." WASH in Health Care Facilities. Available at:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(Oxan-4-yloxy)pyrimidine

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(Oxan-4-yloxy)pyrimidine. As your partner in the lab, we aim to provide value bey...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(Oxan-4-yloxy)pyrimidine. As your partner in the lab, we aim to provide value beyond the product itself, building trust by ensuring you have the information needed to work safely and effectively. This document is a supplement to, not a replacement for, your institution's specific Chemical Hygiene Plan (CHP) and the manufacturer's Safety Data Sheet (SDS) for the compound.

Foundational Principle: A Risk-Based Approach to Safety

The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all checklist; it is the final and crucial barrier in a comprehensive safety strategy. The foundation of this strategy is a thorough risk assessment. Before any procedure, you must consult your institution's Chemical Hygiene Plan, which is mandated by the Occupational Safety and Health Administration (OSHA) to outline specific protective measures and safety policies.[1][2] The procedures detailed here are built upon the core principles of hazard identification and risk mitigation.

While a specific Safety Data Sheet for 2-(Oxan-4-yloxy)pyrimidine was not available for this guide, a review of structurally related pyrimidine derivatives allows for a conservative and scientifically-grounded assessment of its potential hazards. This approach ensures a high margin of safety.

Table 1: Inferred Hazard Profile of 2-(Oxan-4-yloxy)pyrimidine Based on Related Compounds

Potential HazardRationale Based on Similar Pyrimidine DerivativesRepresentative Sources
Acute Toxicity (Oral) A pyrimidine derivative is classified as "Toxic if swallowed".[3][3]
Skin Irritation/Corrosion Several pyrimidine compounds are documented to cause skin irritation.[3][4][5][3][4][5]
Serious Eye Damage/Irritation Pyrimidine derivatives are frequently cited as causing serious eye irritation or damage.[4][5][6][4][5][6]
Respiratory Irritation May cause respiratory irritation, particularly if handled as a dust or aerosol.[6][6]

Core Protective Measures: Engineering Controls and PPE

The hierarchy of controls prioritizes eliminating hazards at their source. Therefore, engineering controls are your first and most critical line of defense.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of 2-(Oxan-4-yloxy)pyrimidine, especially the handling of powders, making solutions, and transfers, must be conducted inside a properly functioning chemical fume hood.[7] This is non-negotiable. A fume hood contains vapors, dusts, and aerosols, preventing inhalation, which is a primary route of exposure.[8]

Personal Protective Equipment (PPE): Your Final Barrier

PPE is essential to protect you from exposure when engineering controls cannot completely eliminate the risk.

  • Eye and Face Protection : Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory at all times.[9] Standard safety glasses are insufficient as they do not protect against splashes from the sides, top, or bottom.

    • Causality : Pyrimidine derivatives are known to cause serious eye irritation or damage.[4] A direct splash could result in irreversible injury.

    • Enhanced Precaution : When there is a heightened risk of splashing (e.g., transferring large volumes, working under pressure), a face shield must be worn over chemical splash goggles for full facial protection.[10][11]

  • Skin and Body Protection :

    • Laboratory Coat : A flame-retardant lab coat with long sleeves and a proper fit is required.[12] It should be fully buttoned to protect your street clothes and skin.[9]

    • Gloves : Glove selection is critical and task-dependent. Disposable nitrile gloves provide good protection for incidental contact.[7][9] However, for prolonged handling or in the event of a spill, more robust gloves may be necessary.

      • The Double-Gloving Technique : For weighing powders or performing transfers, double-gloving is strongly recommended.[13] This allows the outer, potentially contaminated glove to be removed and disposed of within the fume hood, minimizing the spread of contamination outside the primary work area.[13]

      • Integrity Check : Always inspect gloves for tears or pinholes before use. Change gloves immediately if you suspect contamination or damage, and always before leaving the laboratory.[13]

  • Respiratory Protection :

    • Standard Operations : When working within a certified chemical fume hood, respiratory protection is typically not required.[9]

    • Exceptional Circumstances : If engineering controls are not available or are insufficient to control airborne concentrations (e.g., a large spill outside of a fume hood), a respirator may be necessary.[9][10] Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation and annual fit-testing.[9]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is paramount for safety.

  • Preparation :

    • Confirm the fume hood is functioning correctly (check airflow monitor).

    • Don all required PPE: lab coat, chemical splash goggles, and two pairs of nitrile gloves.

    • Gather all necessary equipment (spatula, weigh paper, glassware, solvent) and place it inside the fume hood.

    • Designate a specific waste container for 2-(Oxan-4-yloxy)pyrimidine-contaminated solid waste within the fume hood.

  • Execution (Inside Fume Hood) :

    • Carefully weigh the desired amount of the compound onto weigh paper. Avoid creating dust.

    • Transfer the compound to the designated glassware.

    • Use a small amount of the desired solvent to rinse the weigh paper and spatula into the glassware to ensure a complete transfer.

    • Add the remaining solvent to dissolve the compound.

    • Once the procedure is complete, dispose of the outer pair of gloves and any contaminated solid waste (weigh paper, pipette tips) into the designated hazardous waste container before removing your hands from the fume hood.

  • Post-Procedure :

    • Wipe down the work surface inside the fume hood with an appropriate solvent.

    • Remove the inner pair of gloves and wash your hands thoroughly with soap and water.

dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, width=2.5, height=0.7]; edge [fontname="Arial", fontsize=10];

}

Caption: PPE selection workflow for handling 2-(Oxan-4-yloxy)pyrimidine.

Spill and Disposal Plan

Accidents happen. A clear, pre-defined plan is essential for a safe and effective response.

Emergency Spill Response (Small Scale)

This procedure applies to small spills (<100 mL of solution or a few grams of solid) contained within a chemical fume hood.

  • Alert : Immediately alert nearby personnel.

  • Contain : If safe to do so, use an appropriate absorbent material (e.g., chemical spill pillow or vermiculite) to surround and cover the spill. Do not use paper towels for flammable solvent spills.

  • Neutralize (if applicable) : If the spill involves an acid or base, use a neutralizing agent.

  • Clean-up : Wearing your full PPE, carefully collect the absorbent material and contaminated debris using non-sparking tools.

  • Dispose : Place all collected waste into a clearly labeled hazardous waste container.

  • Decontaminate : Wipe the spill area with a suitable solvent, followed by soap and water.

  • Report : Report the incident to your laboratory supervisor or Environmental Health and Safety (EHS) department, per institutional policy.[12]

Waste Disposal Protocol

All chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14] Chemical waste must never be disposed of in the regular trash or down the sewer system.[14][15]

  • Containerization :

    • Solid Waste : All contaminated disposables (gloves, weigh paper, absorbent materials) must be placed in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste : Unused solutions or reaction mixtures containing 2-(Oxan-4-yloxy)pyrimidine must be collected in a compatible, sealed, and labeled hazardous waste container. Plastic bottles are often preferred to glass to minimize breakage risk.[14]

  • Labeling :

    • Use an official EHS hazardous waste tag.[14]

    • List all chemical constituents by their full common name and their approximate percentages. Do not use abbreviations or chemical formulas.[14]

    • Include the date of waste generation and the point of origin (lab, room number).[14]

  • Storage and Removal :

    • Store waste containers in a designated satellite accumulation area.

    • Keep containers sealed unless you are actively adding waste.[16]

    • Arrange for waste pickup through your institution's EHS department according to their schedule.[14]

By integrating these expert-validated protocols into your daily work, you build a self-validating system of safety that protects you, your colleagues, and your research.

References

  • OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now. (2025). Google Cloud.
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025). Google Cloud.
  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University.
  • How to Dispose of Chemical Waste | Environmental Health and Safety. University of Tennessee, Knoxville.
  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR).
  • How to Properly Manage Hazardous Waste Under EPA Regulations. Google Cloud.
  • Navigating the Chemistry of Chlorinated Pyrimidines: A Technical Guide to Safe Handling and Application. Benchchem.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech.
  • Pyrimidine - Safety Data Sheet. ChemicalBook.
  • SAFETY DATA SHEET - Pyrimidine. Thermo Fisher Scientific.
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara.
  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA).
  • Proper Handling of Hazardous Waste Guide. US Environmental Protection Agency (EPA).
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
  • SAFETY DATA SHEET - 2-Hydroxy-4-methylpyrimidine hydrochloride. Fisher Scientific.
  • SAFETY DATA SHEET - Unnamed Pyrimidine Derivative. Sigma-Aldrich.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • Safety Data Sheet - 4-(Pyridin-3-yloxy)pyridine-2-carboxylic acid. KISHIDA CHEMICAL CO., LTD.
  • The importance of Personal Protective Equipment in the handling of chemicals. DC Fine Chemicals.
  • SAFETY DATA SHEET - 2-Amino-4,6-dimethylpyrimidine. Acros Organics.
  • SAFETY DATA SHEET - 2-Amino-4,6-dimethoxypyrimidine. TCI Chemicals.
  • Safety Data Sheet - 2-cyano-Pyrimidine. Cayman Chemical.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC).
  • 5-methyl-2-(piperidin-4-yloxy)pyrimidine — Chemical Substance Information. NextSDS.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.